endo-BCN-PEG3-mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H37N3O8 |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)/t20-,21+,22? |
InChI Key |
ZZRUYTQNTVMKLG-CBQGHPETSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG3-mal: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of endo-BCN-PEG3-mal, a versatile heterobifunctional linker molecule. It is designed to be a valuable resource for researchers and professionals in the fields of bioconjugation, drug development, and nanotechnology, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Core Concepts: Understanding this compound
This compound is a chemical linker that possesses two distinct reactive functionalities: a bicyclo[6.1.0]nonyne (BCN) group and a maleimide (mal) group, connected by a hydrophilic polyethylene glycol (PEG) spacer.[1] This unique architecture allows for a two-step, sequential or one-pot, bioconjugation strategy, enabling the precise assembly of complex biomolecular structures.
The endo configuration of the BCN group refers to the stereochemistry of the cyclooctyne ring, which has been shown to exhibit slightly higher reactivity in certain reactions compared to its exo counterpart.[2]
Key Functional Groups and Their Reactivity
-
Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] The inherent ring strain of the BCN group allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3]
-
Maleimide (mal): The maleimide group is a thiol-reactive moiety that readily forms a stable thioether bond with sulfhydryl groups, such as those found in the side chains of cysteine residues in proteins and peptides.[1] This reaction is highly specific under physiological pH conditions.
-
Polyethylene Glycol (PEG3): The three-unit PEG spacer provides several advantages. It increases the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous buffers. Furthermore, the flexible PEG chain reduces steric hindrance between the conjugated molecules.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2141976-33-0 | |
| Molecular Formula | C₂₆H₃₇N₃O₈ | |
| Molecular Weight | 519.60 g/mol | |
| Purity | >90% to >98% (vendor dependent) | |
| Appearance | Colorless liquid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C to -80°C for long-term storage | |
| endo-BCN SPAAC Reactivity (k₂ with benzyl azide) | 0.29 M⁻¹s⁻¹ |
Experimental Protocols
The dual functionality of this compound allows for a variety of conjugation strategies. Below are detailed experimental protocols for the two primary reaction types, which can be adapted and combined to suit specific research needs.
Protocol for Thiol-Maleimide Conjugation
This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
-
Quenching reagent: Free cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving the linker.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove excess TCEP by SEC or dialysis.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and molar excess should be determined empirically for each specific system.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a quenching reagent such as free cysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the BCN group of an this compound-modified molecule to an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (from section 3.1)
-
Azide-containing molecule (e.g., azide-modified protein, small molecule, or reporter probe)
-
Reaction Buffer: PBS or other amine-free buffer, pH 7.4.
-
Purification system: SEC, HPLC, or other appropriate chromatography method.
Procedure:
-
Reactant Preparation:
-
Dissolve the BCN-functionalized molecule and the azide-containing molecule in the reaction buffer.
-
-
SPAAC Reaction:
-
Mix the BCN-functionalized molecule and the azide-containing molecule in the desired molar ratio (typically ranging from 1:1 to 1:5, depending on the desired outcome).
-
The reaction can be performed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate from unreacted starting materials and byproducts using an appropriate chromatography method (e.g., SEC for large biomolecules, HPLC for smaller conjugates).
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry, SDS-PAGE, and functional assays.
-
Applications and Experimental Workflows
The unique properties of this compound make it a valuable tool in various advanced applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be used to link the antibody and the drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Proteolysis-Targeting Chimera (PROTAC) Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand.
Caption: A sequential synthesis workflow for a PROTAC using this compound.
Chemical Structure and Logical Relationships
The structure of this compound is central to its function, enabling the orthogonal reactions that are key to its utility.
Caption: Chemical structure and orthogonal reaction scheme of this compound.
Conclusion
This compound is a powerful and versatile tool for researchers engaged in the construction of complex bioconjugates. Its heterobifunctional nature, combined with the biocompatibility of the copper-free click chemistry it enables, makes it particularly well-suited for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this linker in a variety of research and development settings. As with any chemical reagent, optimal reaction conditions may vary depending on the specific substrates and experimental goals, and empirical optimization is always recommended.
References
- 1. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to endo-BCN-PEG3-mal: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG3-mal. It details its chemical structure, physicochemical properties, and the core chemical reactions it facilitates. This document also includes detailed experimental protocols for its use in bioconjugation and provides quantitative data to inform experimental design.
Introduction
This compound is a versatile chemical linker designed for the precise and efficient covalent tethering of biomolecules. As a heterobifunctional molecule, it possesses two distinct reactive moieties at opposite ends of a polyethylene glycol (PEG) spacer. This dual functionality allows for a sequential or one-pot, two-step conjugation strategy, making it a valuable tool in drug development, diagnostics, and materials science.[1][2]
The core utility of this linker lies in its ability to connect two different molecules with high specificity. One end features a bicyclo[6.1.0]nonyne (BCN) group, which participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1][3] The other end contains a maleimide group, which selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides.[1]
The hydrophilic tri-unit polyethylene glycol (PEG3) spacer enhances the solubility of the linker and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. These properties make this compound particularly well-suited for applications such as the construction of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and the functionalization of nanoparticles and surfaces.
Structure and Physicochemical Properties
The this compound molecule consists of three key components: the BCN ring system for SPAAC, the maleimide ring for thiol conjugation, and the PEG3 spacer.
Chemical Structure
IUPAC Name: ((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-13-oxo-3,6,9-trioxa-12-azapentadecyl)carbamate
Synonyms: endo-BCN-PEG3-maleimide
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2141976-33-0 | |
| Molecular Formula | C₂₆H₃₇N₃O₈ | |
| Molecular Weight | 519.59 g/mol | |
| Purity | Typically >90% or >95% (supplier dependent) | |
| Physical Form | Colorless liquid, oil, or lyophilized powder | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | Long-term: -20°C to -80°C. Short-term: 4°C. Shipped on blue or dry ice. |
Core Chemistries and Reaction Mechanisms
This compound enables a powerful dual-conjugation strategy through two orthogonal chemical reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group is a strained cyclooctyne that reacts rapidly and specifically with azide-functionalized molecules. This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for in vivo and in vitro applications in biological systems. The reaction forms a stable triazole linkage.
Maleimide-Thiol Conjugation
The maleimide group is an electrophile that reacts specifically with nucleophilic thiol (sulfhydryl) groups, such as those on cysteine residues in proteins. This Michael addition reaction forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5 to ensure the thiol is sufficiently nucleophilic while minimizing side reactions with amines.
Quantitative Reaction Data
SPAAC Reaction Kinetics (BCN + Azide)
The reaction between BCN and various azides is a second-order reaction. The rate is influenced by the steric and electronic properties of the azide.
| Reactants (BCN + Azide Type) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| BCN + Primary Alkyl Azide | ~0.3 - 1.0 | Aqueous buffers (e.g., PBS), 25-37°C |
| BCN + Secondary Alkyl Azide | ~0.1 - 0.5 | Aqueous buffers (e.g., PBS), 25-37°C |
| BCN + Phenyl Azide | ~0.6 | Acetonitrile/Water, 25°C |
Note: Data is representative of BCN reactions and may vary based on the specific azide structure and reaction conditions.
Maleimide-Thiol Reaction Kinetics
The reaction of maleimides with thiols is generally very rapid. The rate is highly dependent on pH, as the deprotonated thiolate anion (R-S⁻) is the reactive species.
| Reactants (Maleimide + Thiol Type) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| N-ethylmaleimide + Cysteine | >1000 | pH 7.0, Aqueous buffer, 25°C |
| Maleimide-PEG + Cysteine Peptide | ~100 - 500 | pH 7.4, Aqueous buffer, 25°C |
Note: The reaction is significantly faster than competing reactions with amines at neutral pH. Reaction completion with small molecule thiols can occur in under 2 minutes.
Experimental Protocols
The following section provides a detailed, synthesized protocol for a two-step sequential bioconjugation using this compound. This procedure is designed for creating a conjugate between a thiol-containing protein (Molecule A, e.g., an antibody) and an azide-containing molecule (Molecule B, e.g., a small molecule drug or fluorescent probe).
Critical Consideration: The order of conjugation (thiol-first or azide-first) depends on the stability and properties of the molecules involved. The following protocol assumes a thiol-first approach, which is common for protein modification.
Overall Experimental Workflow
Step-by-Step Methodology
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteines or reduced native disulfides).
-
This compound.
-
Azide-functionalized molecule.
-
Reaction Buffer: Degassed PBS or HEPES buffer, pH 6.5-7.5, containing 5-10 mM EDTA.
-
Anhydrous DMSO.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Purification: Desalting spin columns (e.g., Zeba™) or size-exclusion chromatography (SEC) system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (MS), HPLC.
Protocol:
Part A: Thiol-Maleimide Conjugation (Protein + Linker)
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting spin column equilibrated with the Reaction Buffer. This step is critical as residual TCEP will react with the maleimide.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point, but this should be optimized.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Intermediate:
-
Remove the unreacted this compound using a desalting spin column or SEC. The purified product is the protein-linker intermediate (Protein-S-Linker-BCN).
-
Characterize the intermediate to determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if one component has a chromophore) or mass spectrometry.
-
Part B: SPAAC Reaction (Intermediate + Azide Molecule)
-
Azide Molecule Preparation:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
SPAAC Conjugation:
-
Add the azide molecule solution to the purified protein-linker intermediate. Use a 5- to 10-fold molar excess of the azide molecule relative to the protein.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction can be monitored by HPLC or LC-MS.
-
-
Final Purification:
-
Purify the final conjugate (Protein-S-Linker-Triazole-MoleculeB) from excess azide reagent and any unconjugated protein using an appropriate method such as SEC, affinity chromatography, or dialysis.
-
-
Final Characterization:
-
Analyze the purity and integrity of the final conjugate using SDS-PAGE, which should show a shift in molecular weight.
-
Confirm the identity and homogeneity of the conjugate using mass spectrometry.
-
Quantify the final product and assess its aggregation state using SEC-HPLC.
-
Conclusion
This compound is a high-utility heterobifunctional linker that provides researchers with a robust method for creating complex biomolecular architectures. Its combination of bioorthogonal SPAAC chemistry and selective thiol-maleimide coupling allows for the controlled and efficient assembly of conjugates for a wide array of applications, from targeted therapeutics to advanced diagnostic tools. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this versatile reagent in research and development.
References
A Technical Guide to the Mechanism and Application of endo-BCN-PEG3-mal in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endo-BCN-PEG3-mal linker is a heterobifunctional chemical entity integral to the advancement of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and PROTACs. This guide elucidates the core mechanism of action of this compound, detailing the kinetics and protocols for its dual conjugation capabilities. It provides a comprehensive overview of the strain-promoted alkyne-azide cycloaddition (SPAAC) at its bicyclo[6.1.0]nonyne (BCN) moiety and the thiol-specific maleimide reaction. This document further outlines experimental procedures, presents quantitative data in a structured format, and utilizes diagrams to visualize complex workflows and signaling pathways, serving as an in-depth resource for researchers in the field of bioconjugation.
Introduction
The this compound linker is a sophisticated tool in bioconjugation, designed with three key components: an endo-configured bicyclo[6.1.0]nonyne (BCN) group, a short polyethylene glycol (PEG3) spacer, and a maleimide (mal) group. This architecture allows for a sequential and chemoselective conjugation of two different molecules to a central scaffold. The BCN group facilitates a copper-free "click chemistry" reaction with azide-functionalized molecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][] The maleimide group, on the other hand, reacts specifically with thiol groups, commonly found in cysteine residues of proteins.[1] The hydrophilic PEG3 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[3] These characteristics make this compound a versatile linker in the development of complex biomolecules, including antibody-drug conjugates (ADCs) for targeted cancer therapy.
Core Mechanism of Action
The mechanism of action of this compound is centered on its ability to perform two distinct and orthogonal conjugation reactions. This dual functionality allows for the precise assembly of complex biomolecular structures.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN moiety of the linker is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with an azide-containing molecule. This reaction is termed "strain-promoted" because the ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, obviating the need for a cytotoxic copper catalyst.[4] The reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for bioconjugation.
The reaction kinetics of SPAAC are influenced by the structure of both the cyclooctyne and the azide. Electron-withdrawing groups on the azide can accelerate the reaction rate. The concerted mechanism of SPAAC leads to the formation of a stable triazole linkage.
Thiol-Maleimide Conjugation
The maleimide group of the linker provides a highly selective reaction site for molecules containing free thiol (sulfhydryl) groups, such as the cysteine residues in antibodies. This reaction is a Michael addition, where the thiol acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring.
The reaction is most efficient and specific at a pH range of 6.5 to 7.5. Below this range, the thiol is less likely to be in its reactive thiolate form, slowing the reaction. Above this pH, the maleimide ring becomes more susceptible to hydrolysis, and side reactions with amines (e.g., lysine residues) can occur. The resulting thiosuccinimide linkage, while generally stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols. This potential instability is a critical consideration in the design and stability testing of ADCs.
Application in Antibody-Drug Conjugate (ADC) Synthesis
A primary application of this compound is in the construction of ADCs, where it serves as the bridge between a monoclonal antibody (mAb) and a cytotoxic payload. The dual-reaction mechanism allows for a controlled, sequential conjugation process.
General Experimental Workflow
The synthesis of an ADC using this compound typically involves a two-step sequential conjugation.
References
- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
BCN Group in Copper-Free Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Bicyclo[6.1.0]nonyne (BCN) group and its pivotal role in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its high efficiency, selectivity, and biocompatibility.[1][2]
Introduction to BCN and Copper-Free Click Chemistry
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[3] This reaction occurs between a strained cyclooctyne, such as BCN, and an azide to form a stable triazole linkage, notably without the need for cytotoxic copper catalysts.[3][4] BCN is a widely used cyclooctyne known for its excellent balance of high reactivity and stability. Its compact, non-aromatic structure and lower lipophilicity compared to other cyclooctynes like dibenzocyclooctyne (DBCO) make it a favorable choice in many bioconjugation applications.
The key advantages of BCN-mediated copper-free click chemistry include:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo and live-cell applications.
-
Bioorthogonality: BCN and azide groups are abiotic and react selectively with each other, ignoring other functional groups present in biomolecules.
-
Mild Reaction Conditions: The conjugation proceeds efficiently in aqueous media at physiological pH and temperature.
-
High Efficiency: The reaction is rapid and forms a stable triazole linkage, often with high yields.
Quantitative Data: Reaction Kinetics and Stability
The choice between different strained alkynes often involves a trade-off between reaction kinetics and stability. While DBCO generally exhibits faster reaction rates with aliphatic azides due to its greater ring strain, BCN has shown superior performance with aromatic azides. This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BCN | Benzyl azide | 0.07 - 0.18 | |
| DBCO | Benzyl azide | 0.24 - 0.34 | |
| BCN | Phenyl azide | 0.2 | |
| DBCO | Phenyl azide | 0.033 |
A significant advantage of BCN is its enhanced stability in the presence of thiols, such as glutathione (GSH), which are abundant in the intracellular environment. This makes BCN a more robust choice for certain in vivo or complex biological media applications.
Table 2: Stability of BCN vs. DBCO in the Presence of Glutathione (GSH)
| Linker | Half-life in the presence of GSH | Reference(s) |
| BCN | ~6 hours | |
| DBCO | ~71 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful application of BCN in bioconjugation. Below are generalized protocols for key experiments.
General Protocol for Antibody-Oligonucleotide Conjugation using a BCN-NHS Ester
This protocol outlines the activation of an antibody with a BCN-NHS ester followed by conjugation to an azide-modified oligonucleotide.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.2-8.0)
-
BCN-NHS ester dissolved in DMSO (10 mM stock)
-
Azide-modified oligonucleotide
-
Quenching solution (e.g., 100 mM Tris in water)
-
Spin desalting column
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Activation:
-
Mix the antibody with a 20-30-fold molar excess of the BCN-NHS ester stock solution. The final DMSO concentration should be around 20%, and the antibody concentration approximately 1 mg/mL.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
Quenching:
-
Add Tris solution to the reaction to quench any unreacted BCN-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of BCN-labeled Antibody:
-
Remove the excess, unreacted BCN-NHS ester using a spin desalting column. The BCN-functionalized antibody can be stored at -20°C for several months.
-
-
SPAAC Reaction:
-
Mix the purified BCN-functionalized antibody with a 2-4x molar excess of the azide-modified oligonucleotide.
-
Incubate the reaction overnight at room temperature.
-
-
Final Purification:
-
Purify the final antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange HPLC) to remove unreacted components.
-
Protocol for Site-Specific Antibody Modification and BCN Labeling
This protocol describes a chemoenzymatic method for site-specific modification of an antibody's N-glycans to introduce an azide handle, followed by BCN conjugation.
Materials:
-
Antibody (e.g., Trastuzumab)
-
EndoS2 enzyme
-
Galactosyltransferase
-
UDP-GalNAz
-
BCN-PEG4-alkyne linker
-
Protein A affinity column
-
Reaction buffers (e.g., PBS)
Procedure:
-
Deglycosylation:
-
Incubate the antibody with EndoS2 at a 1:10 molar ratio (enzyme:antibody) in PBS at 37°C for 4 hours.
-
-
Azide Installation:
-
To the deglycosylated antibody solution, add Galactosyltransferase (final concentration 0.1 mg/mL) and UDP-GalNAz (final concentration 1 mM).
-
Incubate at 30°C for 12-18 hours with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody using a Protein A affinity column.
-
-
BCN Conjugation:
-
Slowly add a 5-10 molar excess of a BCN-PEG4-alkyne stock solution to the purified antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubate at room temperature (20-25°C) for 2-4 hours with gentle mixing.
-
-
Purification of the Final Conjugate:
-
Remove excess BCN linker by size-exclusion chromatography.
-
Concentrate the purified conjugate using a centrifugal filter device.
-
Visualizations of Key Processes
Diagrams created using Graphviz (DOT language) illustrate fundamental workflows and reaction mechanisms involving BCN.
SPAAC Reaction Mechanism
References
The Thiol-Maleimide Reaction: An In-Depth Technical Guide to a Core Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal of chemical reactions available for this purpose, the reaction between a maleimide and a thiol stands out for its high specificity, efficiency, and mild reaction conditions. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, including its mechanism, kinetics, potential side reactions, and applications, with a focus on providing quantitative data and detailed experimental protocols.
Core Principles of the Maleimide-Thiol Reaction
The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism, resulting in the formation of a stable thioether bond. This reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues in proteins and peptides, within a specific pH range.[1][2][3]
The maleimide group, a cyclic compound with a reactive carbon-carbon double bond conjugated to two carbonyl groups, acts as the electrophile. The thiol, in its deprotonated thiolate form, serves as the nucleophile, attacking one of the double-bonded carbons. This high reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the double bond susceptible to nucleophilic attack.[3][4]
Key Advantages of the Thiol-Maleimide Reaction:
-
High Selectivity: The reaction is highly specific for thiol groups, minimizing off-target reactions with other functional groups like amines under optimal pH conditions.
-
Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at or near physiological pH and temperature, preserving the structure and function of sensitive biomolecules.
-
High Efficiency: The reaction is typically fast and proceeds with high yields, making it a reliable method for bioconjugation.
-
Stable Product: The resulting thioether bond is generally stable under physiological conditions.
Quantitative Analysis of Reaction Kinetics
The rate of the maleimide-thiol reaction is a critical parameter that influences the efficiency of conjugation and the potential for side reactions. The reaction typically follows second-order kinetics.
Table 1: Second-Order Rate Constants for the Reaction of Maleimides with Thiols
| Maleimide Derivative | Thiol Compound | pH | Temperature (°C) | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-ethylmaleimide | Cysteine | 4.95 | 25 | 0.018 M acetate, 0.11 M NaCl | 14 |
| N-ethylmaleimide | Cysteine | 7.0 | 25 | Aqueous Buffer | >1000 (estimated half-reaction time of 0.7s at 10⁻³ M) |
| N-phenylmaleimide | Thiols | 7.4 (Physiological) | 37 | Aqueous | ~2.5 times faster than N-alkyl maleimides |
Note: The reaction rate is highly pH-dependent, increasing as the pH approaches the pKa of the thiol, leading to a higher concentration of the more reactive thiolate anion.
Factors Influencing Reactivity
Several factors can be modulated to control the rate and specificity of the maleimide-thiol reaction.
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is typically between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate slows down significantly as the thiol group is predominantly in its protonated, less nucleophilic form.
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis. Furthermore, the reaction loses its chemoselectivity, and side reactions with primary amines, such as the ε-amino group of lysine residues, become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Temperature
The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Lower temperatures will decrease the reaction rate, which may be desirable for controlling the reaction or for sensitive biomolecules, but will require longer incubation times.
Solvent
For maleimides with poor aqueous solubility, the use of organic co-solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is often necessary to facilitate the reaction. In highly polar solvents, the reaction can proceed without a catalyst as the solvent helps to form the reactive thiolate ion.
Potential Side Reactions and Stability Considerations
While the maleimide-thiol reaction is robust, several side reactions can occur, impacting the yield and stability of the conjugate.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. Therefore, aqueous solutions of maleimides should be prepared fresh and not stored for extended periods.
Table 2: Half-life of Maleimide Hydrolysis
| Maleimide Derivative | pH | Temperature (°C) | Half-life |
| N-phenylmaleimide | 7.4 | 37 | ~55 minutes |
| N-(p-fluorophenyl)maleimide | 7.4 | 37 | ~28 minutes |
| Maleimide-PEG conjugate | 7.4 | 37 | 30% hydrolysis after 16 hours |
| Maleimide-PEG conjugate | 9.2 | 37 | Complete hydrolysis in < 14 hours |
Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed in the maleimide-thiol reaction is reversible under certain conditions, a phenomenon known as the retro-Michael reaction. In a thiol-rich environment, such as in vivo where glutathione is abundant, the conjugated payload can be transferred to other thiol-containing molecules. This "payload migration" is a significant concern in the development of antibody-drug conjugates (ADCs) as it can lead to off-target toxicity.
Table 3: Stability of Thiosuccinimide Conjugates (Half-life of Thiol Exchange)
| Thiosuccinimide Derivative | Conditions | Half-life |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours |
| N-(p-fluorophenyl) thiosuccinimide | pH 7.4, 37°C | 0.7 hours |
| N-ethylmaleimide conjugated to 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 - 18 hours |
Hydrolysis of the thiosuccinimide ring post-conjugation can lead to a more stable ring-opened product that is less susceptible to the retro-Michael reaction.
Experimental Protocols
General Protocol for Maleimide Labeling of Proteins
This protocol provides a general guideline for the conjugation of a maleimide-functionalized molecule (e.g., a fluorescent dye or drug) to a protein containing cysteine residues.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Maleimide reagent
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Tris, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF (for dissolving the maleimide reagent)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds, they must be reduced to free thiols prior to conjugation.
-
Disulfide Bond Reduction (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide reagent is a common starting point). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching the Reaction: Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the conjugate to remove unreacted maleimide, quenching reagent, and any byproducts using a suitable method such as size-exclusion chromatography.
-
Characterization: Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its purity.
Protocol for Quantifying Reaction Kinetics by UV-Vis Spectrophotometry
This method monitors the decrease in absorbance of the maleimide double bond (around 300 nm) as it reacts with a thiol.
Materials:
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Stock solutions of the maleimide and thiol in the desired reaction buffer
Procedure:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature.
-
In a quartz cuvette, mix the maleimide and thiol solutions at the desired concentrations.
-
Immediately begin monitoring the decrease in absorbance at the λmax of the maleimide (typically around 300 nm) over time.
-
The second-order rate constant can be calculated from the rate of absorbance change and the initial concentrations of the reactants.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
The maleimide-thiol reaction is a cornerstone in the construction of ADCs, a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.
Mechanism of Action of ADCs
The general mechanism of action for an ADC involves several key steps:
-
Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic drug is cleaved, releasing the active drug.
-
Cytotoxicity: The released drug exerts its cytotoxic effect, leading to cell death.
Example 1: Brentuximab Vedotin
-
Target: CD30, a cell surface receptor expressed on certain lymphoma cells.
-
Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent.
-
Linker: A protease-cleavable linker containing a maleimide group for conjugation to a cysteine residue on the antibody.
-
Mechanism: After binding to CD30 and internalization, the linker is cleaved by lysosomal proteases, releasing MMAE. MMAE then disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and apoptosis.
Example 2: Trastuzumab Emtansine (T-DM1)
-
Target: Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast cancers.
-
Payload: DM1, a maytansinoid derivative that inhibits microtubule assembly.
-
Linker: A stable, non-cleavable thioether linker formed via the reaction of a maleimide-containing linker with a thiol on the antibody.
-
Mechanism: T-DM1 binds to HER2 and is internalized. The antibody is degraded in the lysosome, releasing DM1-containing catabolites. These catabolites bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death. The trastuzumab antibody itself also contributes to the therapeutic effect by inhibiting HER2 signaling pathways, such as the PI3K/AKT pathway.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.
Core Concepts: The Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.
A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][2] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[3] The ethylene glycol units of the PEG3 spacer are hydrophilic, which helps to increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and formulation.
Furthermore, the PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.
The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.
Finally, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
Core advantages of the PEG3 spacer in bioconjugation.
Quantitative Data on the Impact of PEG3 Spacers
The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of antibody-drug conjugates and other biomolecules.
| Linker Component | Drug-to-Antibody Ratio (DAR) | Reference |
| No PEG Spacer | 3.5 | |
| PEG2 Spacer | 4.0 | |
| PEG3 Spacer | 3.9 ± 0.3 | |
| PEG4 Spacer | 5.4 ± 0.4 | |
| PEG6 Spacer | 5.8 ± 0.3 | |
| This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction, with intermediate lengths sometimes yielding higher DARs. |
| Linker Component | HIC Retention Time (min) | Relative Hydrophobicity | Reference |
| No PEG Spacer | 15.2 | High | |
| PEG2 Spacer | 12.8 | Moderate | |
| PEG3 Spacer | 11.5 | Low | |
| PEG4 Spacer | 10.9 | Lower | |
| PEG8 Spacer | 9.8 | Lowest | |
| This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column. |
| Linker Component | IC50 (nM) | Target Receptor | Reference |
| PEG2 Spacer | 3.1 ± 0.2 | GRPR | |
| PEG3 Spacer | 3.9 ± 0.3 | GRPR | |
| PEG4 Spacer | 5.4 ± 0.4 | GRPR | |
| PEG6 Spacer | 5.8 ± 0.3 | GRPR | |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial. |
| Bioconjugate | Clearance (mL/h/kg) | Reference |
| ADC with PEG2 Linker | ~25 | |
| ADC with PEG4 Linker | ~15 | |
| ADC with PEG8 Linker | ~5 | |
| ADC with PEG12 Linker | ~4 | |
| While specific data for a PEG3 spacer's impact on clearance is not readily available in a comparative table, this data illustrates the general principle that increasing PEG length reduces the clearance rate of ADCs. |
Experimental Protocols
The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.
Protocol 1: Conjugation of NHS-PEG3-Ester to Primary Amines
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-PEG3-ester to primary amines (e.g., lysine residues) on a protein or antibody.
Materials and Reagents:
-
Antibody or protein of interest
-
NHS-PEG3-payload
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
NHS-PEG3-Ester Preparation:
-
Dissolve the NHS-PEG3-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS-PEG3-ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess over the antibody).
-
Add the calculated volume of the NHS-PEG3-ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted payload and other small molecules by SEC or dialysis.
-
For SEC, use a column equilibrated with the desired storage buffer (e.g., PBS). The first peak to elute will be the conjugated antibody.
-
For dialysis, dialyze against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol 2: Conjugation of Maleimide-PEG3-Linker to Thiols
This protocol details the conjugation of a maleimide-PEG3-linker to free thiols (e.g., from reduced cysteine residues) on an antibody.
Materials and Reagents:
-
Antibody of interest
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Maleimide-PEG3-payload
-
Anhydrous DMSO or DMF
-
Reaction buffer: PBS with EDTA (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
Quenching solution (optional): N-ethylmaleimide or L-cysteine
-
Purification system (SEC or dialysis)
Procedure:
-
Antibody Reduction (if necessary):
-
If conjugating to interchain disulfide bonds, they must first be reduced.
-
To a solution of the antibody, add a molar excess of TCEP (e.g., 10-20 fold) to reduce the interchain disulfide bonds.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Maleimide-PEG3-Payload Preparation:
-
Dissolve the Maleimide-PEG3-payload in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the Maleimide-PEG3-payload stock solution to achieve the desired molar excess (typically 5-15 fold molar excess over available thiols).
-
Add the calculated volume of the maleimide solution to the reduced antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction (optional):
-
To cap any unreacted thiols, a quenching agent like N-ethylmaleimide or L-cysteine can be added. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis as described in Protocol 1 to remove unreacted payload and other small molecules.
-
-
Characterization:
-
Characterize the final ADC for protein concentration, DAR, and aggregation using methods described in Protocol 1.
-
Visualizing the Role of PEG3 in Bioconjugation
Graphviz diagrams can effectively illustrate the role of the PEG3 spacer in complex biological and chemical processes.
Workflow for ADC synthesis with a Maleimide-PEG3 linker.
In PROTACs, the PEG3 spacer is a critical component of the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. Its flexibility and length are crucial for allowing the formation of a stable ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of a PROTAC with a PEG3 spacer.
In Chimeric Antigen Receptor (CAR)-T cell therapy, a spacer is required to connect the antigen-binding domain (scFv) to the T-cell membrane. The length of this spacer is critical for optimal CAR-T cell activation. A PEG3 spacer can be incorporated into the CAR construct to provide the necessary flexibility and distance for effective immunological synapse formation.
Role of a PEG3 spacer in a CAR-T cell construct.
Conclusion
The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work.
References
solubility and stability of endo-BCN-PEG3-mal
An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG3-mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of endo-BCN-PEG3-maleimide (this compound), a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Understanding the physicochemical properties of this linker is paramount for ensuring the successful design, synthesis, and performance of complex biomolecules.
This compound is a versatile chemical tool that features a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a maleimide group for covalent linkage to thiol-containing molecules like cysteine residues, and a hydrophilic polyethylene glycol (PEG3) spacer.[3][4] This trifunctional design enables the precise and efficient conjugation of diverse molecular entities. The PEG3 spacer not only enhances solubility but also reduces steric hindrance and minimizes aggregation during conjugation processes.[3]
Solubility Profile
The solubility of this compound is a key factor in its application, influencing reaction conditions and formulation. The presence of the hydrophilic PEG3 spacer generally confers good solubility in a range of common organic solvents.
| Solvent | Solubility Status | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Aqueous Buffers (e.g., PBS) | Limited | General |
Note: While the PEG spacer enhances hydrophilicity, the overall molecule retains significant non-polar character from the BCN and maleimide moieties. Therefore, for aqueous bioconjugation reactions, the use of co-solvents like DMSO or DMF is often necessary to achieve sufficient concentrations.
Stability Profile
The stability of this compound and its subsequent conjugates is a critical determinant of the shelf-life of the reagent and the in vivo efficacy and safety of the final bioconjugate. The primary points of instability are the maleimide ring and, to a lesser extent, the BCN group under specific conditions.
| Condition | Stability Concern | Recommendations | References |
| pH | The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH (pH > 7.5). This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. The BCN group has also shown some instability at pH 7.2. | For thiol-maleimide conjugation, maintain a pH range of 6.5-7.5. For storage of aqueous solutions, use mildly acidic conditions. | |
| Presence of Thiols | The thiol-maleimide adduct (succinimidyl thioether) can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols like glutathione (GSH) in vivo. The BCN group has also been observed to be unstable in the presence of GSH. | To enhance stability, strategies such as hydrolysis of the succinimide ring post-conjugation can be employed to prevent the retro-Michael reaction. | |
| Storage Temperature | The compound is sensitive to temperature and moisture. | For long-term storage (months to years), store as a solid or in an anhydrous solvent at -20°C to -80°C, protected from light and moisture. For short-term storage (days to weeks), 0-4°C can be used. | |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can degrade the compound. | Aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. |
Key Reaction and Degradation Pathways
The utility and limitations of this compound are defined by its reactive pathways and potential degradation routes.
References
An In-Depth Technical Guide to the Applications of endo-BCN-PEG3-mal in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the demand for precise and efficient molecular tools is paramount. The heterobifunctional linker, endo-BCN-PEG3-maleimide (endo-BCN-PEG3-mal), has emerged as a powerful reagent for the site-specific modification of biomolecules. This technical guide provides a comprehensive overview of its applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the underlying chemical principles, experimental protocols, and data supporting its use in advanced biomedical research.
This compound is distinguished by its two reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG3) spacer.[1][2][3] The BCN group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules.[2] Concurrently, the maleimide group allows for specific conjugation to thiol-containing residues, most notably cysteines in proteins.[3] The PEG3 spacer enhances solubility and minimizes steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules.
Core Applications in Research
The unique architecture of this compound makes it an ideal tool for multi-step, site-specific bioconjugation strategies. Its principal applications lie in areas requiring the precise linkage of two different molecular entities, such as:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to an antibody. For instance, the maleimide end can be conjugated to an engineered cysteine on the antibody, and the BCN group can then react with an azide-modified drug molecule. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
-
PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. For example, one ligand with a free thiol can be attached to the maleimide, while the other ligand, modified with an azide, can be coupled via SPAAC.
-
Dual-Functionalization of Proteins: Researchers can use this linker to introduce two different functionalities onto a single protein. A protein with a surface cysteine can be modified with the maleimide, leaving the BCN group available for the subsequent attachment of a fluorescent probe, an imaging agent, or another protein.
-
Nanoparticle Functionalization: The linker can be used to attach biomolecules, such as targeting ligands, to the surface of nanoparticles for applications in drug delivery and diagnostics.
Chemical Reactivity and Principles
The utility of this compound is rooted in the high specificity and efficiency of its two orthogonal reactions: the maleimide-thiol conjugation and the strain-promoted alkyne-azide cycloaddition (SPAAC).
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5 and results in a stable thioether bond. It is a widely used method for site-specific protein modification, especially with antibodies engineered to contain surface-accessible cysteine residues.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group is a strained cyclooctyne that reacts rapidly with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and can be performed in complex biological media, making it ideal for the modification of sensitive biomolecules. The reaction forms a stable triazole linkage.
Quantitative Data on Conjugation Reactions
The efficiency of bioconjugation reactions is critical for the synthesis of well-defined and functional biomolecules. The following tables provide representative data on the conditions and efficiencies of maleimide-thiol and SPAAC reactions. It is important to note that optimal conditions may vary depending on the specific biomolecules involved.
| Parameter | Condition | Outcome | Reference |
| Maleimide-Thiol Conjugation | |||
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols | |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | High conjugation efficiency | |
| Temperature | 4°C to 25°C | Reaction proceeds efficiently | General Knowledge |
| Reaction Time | 1 - 4 hours | Sufficient for high yield | |
| SPAAC (BCN-Azide) Reaction | |||
| Catalyst | None (Copper-free) | Biocompatible | |
| Temperature | 4°C to 37°C | Rapid reaction at physiological temperatures | General Knowledge |
| Reaction Time | < 1 hour | Typically very fast | General Knowledge |
| Solvent | Aqueous buffers (e.g., PBS) | High efficiency in biological systems |
Experimental Protocols
The following are detailed protocols for the two-step conjugation of a protein (e.g., an antibody with an engineered cysteine) with an azide-modified molecule using this compound.
Protocol 1: Maleimide Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with engineered cysteine)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the linker-to-protein ratio using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
BCN-functionalized protein from Protocol 1
-
Azide-modified molecule (e.g., drug, fluorescent probe)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-modified molecule to the solution of the BCN-functionalized protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction is typically fast, and the progress can be monitored by LC-MS or other appropriate analytical techniques.
-
Purification: Purify the final bioconjugate to remove any unreacted azide-modified molecule using SEC, dialysis, or affinity chromatography, depending on the nature of the conjugate.
-
Final Characterization: Characterize the final product to confirm its identity, purity, and functionality. This may include techniques like MS, HPLC, and functional assays relevant to the specific application (e.g., cell viability assays for ADCs).
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a typical experimental workflow for creating a site-specific antibody-drug conjugate using this compound.
References
The Strategic Application of endo-BCN-PEG3-mal in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The rational design of PROTACs hinges on the judicious selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This technical guide provides an in-depth exploration of a specific and versatile linker, endo-BCN-PEG3-mal, for the synthesis of novel PROTACs.
Core Concepts: The Role and Attributes of this compound
This compound is a polyethylene glycol (PEG)-based PROTAC linker that offers a unique combination of functionalities for a modular and efficient PROTAC synthesis strategy.[1][2] Its structure comprises three key elements:
-
endo-Bicyclononyne (BCN): This strained alkyne moiety is a reactive partner in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to a molecule containing an azide group.[3]
-
Triethylene Glycol (PEG3): The PEG3 spacer is a flexible, hydrophilic chain that enhances the solubility of the resulting PROTAC molecule.[4][5] Improved solubility is a critical factor in addressing the challenges often associated with the poor physicochemical properties of large PROTAC molecules. The length of the PEG linker is also a key parameter in optimizing the geometry of the ternary complex for efficient ubiquitination.
-
Maleimide: This functional group reacts specifically with thiol (sulfhydryl) groups, most commonly found on cysteine residues within proteins or on ligands modified to contain a thiol handle. This specific reactivity allows for a directed conjugation to one of the PROTAC's ligands.
The dual-reactive nature of this compound enables a sequential and controlled approach to PROTAC synthesis, providing researchers with a reliable tool for coupling their POI and E3 ligase ligands.
PROTAC Synthesis Workflow utilizing this compound
The synthesis of a PROTAC using this compound typically follows a two-step conjugation strategy. The order of these steps can be adapted based on the specific chemistry of the POI and E3 ligase ligands. A representative workflow is outlined below:
Quantitative Data on PROTAC Performance with PEG Linkers
Table 1: Impact of PEG Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data is illustrative and based on studies of TBK1-targeting PROTACs with varying linker lengths.
Table 2: Performance of BTK-targeting PROTACs with PEG-based Linkers
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| RC-1 | PEG6 | >1000 | <20 |
| IR-1 | PEG-based | 14 | 95 |
| IR-2 | PEG-based | 28 | 96 |
This table presents illustrative data for Bruton's tyrosine kinase (BTK) PROTACs, highlighting the impact of linker composition on degradation potency.
Experimental Protocols
The following are detailed, representative methodologies for the key conjugation steps involved in synthesizing a PROTAC with this compound and for evaluating its biological activity.
Protocol 1: Synthesis of BCN-PEG3-POI Ligand Intermediate (Maleimide-Thiol Conjugation)
-
Preparation of Ligand Solution: Dissolve the thiol-containing POI ligand in a degassed buffer with a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES, or Tris buffer). The presence of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary if the ligand's thiol group is prone to oxidation or exists as a disulfide.
-
Preparation of Linker Solution: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation Reaction: Add the this compound solution to the POI ligand solution with gentle stirring. A molar excess of the linker (e.g., 1.5 to 5 equivalents) is typically used to ensure complete consumption of the ligand.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Monitoring and Purification: Monitor the reaction progress using liquid chromatography-mass spectrometry (LC-MS). Upon completion, the desired BCN-PEG3-POI ligand intermediate can be purified using reverse-phase high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of the Final PROTAC (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)
-
Preparation of Reactant Solutions: Dissolve the purified BCN-PEG3-POI ligand intermediate and the azide-functionalized E3 ligase ligand in a suitable solvent, such as DMSO or a mixture of DMSO and an aqueous buffer.
-
SPAAC Reaction: Combine the solutions of the two reactants. The reaction is typically performed at room temperature and does not require a copper catalyst.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific reactants.
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC. Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a serial dilution from 1 µM to 0.1 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and plot the data against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular pathway for protein degradation. The mechanism involves the formation of a ternary complex, which is the cornerstone of PROTAC activity.
The ubiquitin-proteasome pathway itself is a complex cascade of enzymatic reactions.
Conclusion
The this compound linker represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on PROTACs. Its bifunctional nature, incorporating reactive handles for two of the most reliable conjugation chemistries—SPAAC and maleimide-thiol addition—provides a modular and efficient route to novel protein degraders. The integrated PEG spacer addresses the critical issue of solubility, a common hurdle in PROTAC development. By understanding the principles of its application and the methodologies for synthesis and evaluation, researchers can effectively leverage this compound to accelerate the development of the next generation of targeted protein degradation therapeutics.
References
Harnessing Precision: A Technical Guide to endo-BCN-PEG3-mal for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The sophisticated design of these biotherapeutics hinges on the critical interplay between the monoclonal antibody, the potent cytotoxic payload, and the linker that connects them. This technical guide delves into the core attributes and applications of a specific, advanced linker: endo-Bicyclo[6.1.0]nonyne-PEG3-Maleimide (endo-BCN-PEG3-mal). This trifunctional linker offers a unique combination of strain-promoted alkyne-azide cycloaddition (SPAAC) for bioorthogonal payload attachment, a hydrophilic polyethylene glycol (PEG) spacer for enhanced pharmacokinetics, and a maleimide group for cysteine-specific antibody conjugation.
The Architecture of this compound: A Trifecta of Functionality
The this compound linker is meticulously designed to provide a stable and efficient bridge between the antibody and the cytotoxic drug. Its structure can be deconstructed into three key functional moieties:
-
endo-Bicyclo[6.1.0]nonyne (endo-BCN): This strained cyclooctyne is the reactive handle for copper-free "click chemistry." Specifically, it undergoes a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified payload[1][2]. The "endo" configuration of the BCN ring contributes to its high reactivity[2]. This reaction is characterized by its rapid kinetics and specificity, proceeding readily under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is a significant advantage in the context of sensitive biological molecules[2].
-
Triethylene Glycol Spacer (PEG3): The short polyethylene glycol chain serves multiple crucial roles in optimizing the ADC's properties. It enhances the hydrophilicity of the linker-payload complex, which can mitigate aggregation issues often associated with hydrophobic drugs[2]. This increased solubility is beneficial during the conjugation process and can improve the overall pharmacokinetic profile of the resulting ADC, potentially leading to a longer circulation half-life and reduced clearance rates.
-
Maleimide: This functional group provides a well-established and reliable method for site-specific conjugation to antibodies. The maleimide moiety reacts specifically with the thiol group of cysteine residues on the antibody, forming a stable thioether bond. This allows for controlled conjugation to engineered cysteines or to native cysteine residues exposed after the reduction of interchain disulfide bonds.
Crafting the ADC: A Step-by-Step Experimental Workflow
The synthesis of an ADC using this compound is a two-stage process that leverages the distinct reactivities of the maleimide and BCN groups. First, the linker is attached to the antibody via the maleimide-thiol reaction. Subsequently, the azide-modified payload is attached to the antibody-linker conjugate through a SPAAC reaction.
Detailed Experimental Protocols
The following protocols provide a general framework for the conjugation process. Optimization of specific parameters such as molar ratios, reaction times, and buffer conditions is essential for each specific antibody and payload combination.
Protocol 1: Conjugation of this compound to a Thiolated Antibody
-
Antibody Preparation:
-
If using engineered cysteines, ensure the antibody is in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
For conjugation to native interchain cysteines, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 2-5 molar excess for 1-2 hours at 37°C.
-
Remove excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Linker Preparation:
-
Dissolve this compound in an organic solvent such as DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the thiolated antibody solution at a molar ratio of 5-10 fold excess of the linker.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove unreacted linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Azide-Payload
-
Payload Preparation:
-
Dissolve the azide-modified cytotoxic payload in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
-
SPAAC Reaction:
-
Add the azide-payload stock solution to the purified antibody-linker conjugate at a molar ratio of 3-5 fold excess of the payload.
-
Incubate the reaction for 4-16 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
-
Final Purification and Formulation:
-
Purify the final ADC from unreacted payload and other impurities using SEC or other appropriate chromatographic methods.
-
Exchange the purified ADC into a suitable formulation buffer for storage and in-vitro/in-vivo studies.
-
Characterization and Quantitative Analysis of the ADC
Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety. The following table summarizes key analytical techniques and the quantitative data they provide.
| Parameter | Analytical Technique(s) | Typical Quantitative Data |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS), UV-Vis Spectroscopy | Average DAR, Distribution of DAR species (e.g., DAR0, DAR2, DAR4, etc.) |
| Conjugation Efficiency | RP-LC, MS | Percentage of antibody successfully conjugated with the linker and/or payload. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Percentage of monomer, dimer, and higher-order aggregates. |
| In Vitro Potency | Cell-based cytotoxicity assays (e.g., MTT, MTS) | IC50 (half-maximal inhibitory concentration) in target and non-target cell lines. |
| Plasma Stability | LC-MS/MS | Percentage of intact ADC remaining over time, rate of payload deconjugation. |
| In Vivo Efficacy | Xenograft or syngeneic tumor models in animals | Tumor growth inhibition (TGI), tumor regression, survival analysis. |
Note: The specific values for the quantitative data will be dependent on the specific antibody, payload, and experimental conditions used.
Signaling Pathways and Logical Relationships in ADC Action
The efficacy of an ADC is a multi-step process that begins with target binding and culminates in payload-induced cell death. The following diagram illustrates the key signaling and logical steps involved.
References
An In-Depth Technical Guide to Nanoparticle Functionalization using endo-BCN-PEG3-mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, protocols, and technical considerations for the functionalization of nanoparticles using the heterobifunctional linker, endo-BCN-PEG3-mal. This linker is a powerful tool for creating advanced nanoparticle constructs for applications in targeted drug delivery, diagnostics, and materials science.[1][]
Introduction to this compound
This compound is a versatile linker molecule featuring three key components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group: This strained alkyne enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to azide-modified molecules.[1][3] The endo isomer of BCN is noted for its high reactivity in SPAAC reactions.[4]
-
A Maleimide (mal) group: This moiety selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.
-
A Polyethylene glycol (PEG3) spacer: This short, hydrophilic linker enhances solubility in aqueous media, reduces steric hindrance during conjugation, and can minimize non-specific protein interactions.
This dual functionality allows for a two-step, orthogonal conjugation strategy, enabling the precise assembly of complex nanoparticle systems.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Formula | C26H37N3O8 | |
| Molecular Weight | 519.59 g/mol | |
| CAS Number | 2141976-33-0 | |
| Purity | >90% | |
| Physical Form | Colorless liquid/oil | |
| Solubility | DCM, THF, Acetonitrile, DMF, DMSO | |
| Storage | -80°C for long-term stability |
Principles of Nanoparticle Functionalization
The functionalization of nanoparticles with this compound typically involves a two-step process, leveraging the linker's orthogonal reactive ends. The order of these steps can be adapted based on the specific biomolecules and nanoparticles being used.
Step 1: Maleimide-Thiol Conjugation
This reaction is a Michael addition where the thiol group of a biomolecule (e.g., a cysteine-containing peptide or protein) attacks the double bond of the maleimide ring, forming a stable covalent thioether linkage.
Key Reaction Parameters:
-
pH: The reaction is most efficient and selective for thiols at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.
-
Molar Ratio: The optimal molar ratio of maleimide to thiol can vary depending on the specific reactants. Ratios of 2:1 to 5:1 (maleimide:thiol) have been shown to yield high conjugation efficiencies.
-
Reaction Time: The reaction is generally rapid, with significant conjugation occurring within 30 minutes to 2 hours at room temperature.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal "click chemistry" reaction that occurs between a strained alkyne (BCN) and an azide without the need for a cytotoxic copper catalyst. This makes it ideal for conjugating sensitive biomolecules and for in vivo applications. The reaction is highly selective and efficient, forming a stable triazole linkage.
Key Reaction Parameters:
-
Biocompatibility: The absence of a copper catalyst makes this reaction highly biocompatible.
-
Kinetics: The reaction kinetics are generally fast, with second-order rate constants for BCN with benzyl azide reported to be in the range of 0.19 to 0.29 M⁻¹s⁻¹.
-
Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
Experimental Protocols
The following are generalized protocols for the functionalization of nanoparticles with this compound. These should be optimized for specific nanoparticles and biomolecules.
Protocol 1: Two-Step Conjugation to a Thiol-Containing Biomolecule and an Azide-Modified Nanoparticle
This protocol is suitable when you have a nanoparticle with surface azide groups and a biomolecule with a free thiol.
Materials:
-
Azide-functionalized nanoparticles
-
Thiol-containing biomolecule (e.g., peptide, protein)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-7.4)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., centrifugal filters, size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Reaction of this compound with Thiol-Containing Biomolecule:
-
Dissolve the thiol-containing biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound solution to the biomolecule solution at a molar ratio of 2:1 to 5:1 (linker:biomolecule). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain biomolecule stability.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the BCN-Functionalized Biomolecule:
-
Remove excess, unreacted this compound using centrifugal filtration or dialysis.
-
-
Conjugation to Azide-Functionalized Nanoparticles (SPAAC):
-
Resuspend the purified BCN-functionalized biomolecule in the reaction buffer.
-
Add the azide-functionalized nanoparticles to the solution. A molar excess of the BCN-functionalized biomolecule relative to the nanoparticle surface azides is often used.
-
Incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing.
-
-
Purification of the Final Conjugate:
-
Separate the functionalized nanoparticles from unreacted BCN-biomolecule by centrifugation or size-exclusion chromatography.
-
Wash the nanoparticles several times with the appropriate buffer.
-
-
Characterization:
-
Characterize the final product using techniques such as Dynamic Light Scattering (DLS), Zeta Potential measurement, and Transmission Electron Microscopy (TEM).
-
Protocol 2: Two-Step Conjugation to a Thiol-Modified Nanoparticle and an Azide-Containing Biomolecule
This protocol is suitable for nanoparticles that have been surface-modified with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles
-
Azide-containing biomolecule
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-7.4)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., centrifugal filters, size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Reaction of this compound with Thiol-Functionalized Nanoparticles:
-
Disperse the thiol-functionalized nanoparticles in the reaction buffer.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of maleimide groups on the linker to thiol groups on the nanoparticle surface should be optimized.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of BCN-Functionalized Nanoparticles:
-
Remove excess linker by centrifugation and washing.
-
-
Conjugation to Azide-Containing Biomolecule (SPAAC):
-
Resuspend the BCN-functionalized nanoparticles in the reaction buffer.
-
Add the azide-containing biomolecule to the nanoparticle dispersion.
-
Incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours, with gentle mixing.
-
-
Purification and Characterization:
-
Purify and characterize the final nanoparticle conjugate as described in Protocol 1.
-
Quantitative Data and Characterization
The following tables provide representative data for the characterization of nanoparticles before and after functionalization. Note that specific values will vary depending on the nanoparticle type, size, and the nature of the conjugated biomolecule.
Table 1: Representative Maleimide-Thiol Conjugation Efficiency
| Molar Ratio (Maleimide:Thiol) | Reaction Time (min) | Conjugation Efficiency (%) | Reference |
| 2:1 | 30 | 84 ± 4 | |
| 5:1 | 120 | 58 ± 12 |
Table 2: Representative Nanoparticle Characterization Data
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 100 | < 0.2 | -25 |
| After Maleimide-PEG Conjugation | 110 | < 0.2 | -20 |
| After Biomolecule Conjugation | 125 | < 0.25 | -15 |
Note: This is illustrative data. An increase in hydrodynamic diameter and a change in zeta potential are expected upon successful conjugation.
Table 3: Kinetic Data for BCN in SPAAC Reactions
| Reactant | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| endo-BCN with benzyl azide | 0.29 | |
| exo-BCN with benzyl azide | 0.19 |
Visualization of Workflows and Logical Relationships
Diagram 1: General Workflow for Nanoparticle Functionalization
Caption: General workflow for nanoparticle functionalization.
Diagram 2: Logical Relationship of this compound Components
Caption: Logical relationship of linker components.
Stability and Troubleshooting
Stability of the Maleimide-Thiol Linkage
The thioether bond formed from the maleimide-thiol reaction is generally considered stable. However, it can be susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of high concentrations of other thiols like glutathione in vivo. Strategies to enhance stability include the hydrolysis of the succinimide ring after conjugation, which can be promoted by adjusting the pH.
Troubleshooting Common Issues
-
Low Conjugation Efficiency:
-
Optimize the molar ratio of reactants.
-
Ensure the pH of the reaction buffer is within the optimal range (6.5-7.5 for maleimide-thiol).
-
Confirm the activity of the thiol and maleimide groups, as they can be prone to oxidation and hydrolysis, respectively.
-
Consider steric hindrance, which may be mitigated by using a longer PEG spacer.
-
-
Nanoparticle Aggregation:
-
Ensure adequate purification to remove excess reagents.
-
The PEG spacer on the linker is designed to reduce aggregation.
-
Maintain appropriate ionic strength of the buffer during and after conjugation.
-
-
Inconsistent Results:
-
Ensure consistent preparation and purification of nanoparticles and biomolecules.
-
Use fresh solutions of the this compound linker, as it may degrade with storage after reconstitution.
-
This technical guide provides a foundational understanding and practical protocols for the use of this compound in nanoparticle functionalization. For specific applications, further optimization and characterization will be necessary to achieve the desired results.
References
An In-depth Technical Guide to the Safety and Handling of endo-BCN-PEG3-mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for endo-BCN-PEG3-mal, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool that features a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide group for covalent linkage with thiol-containing molecules like cysteine residues in proteins.[1] A polyethylene glycol (PEG3) spacer enhances its solubility and flexibility. This unique combination of reactive moieties allows for precise and efficient conjugation of biomolecules under mild conditions, making it a valuable reagent in various research and development applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2141976-33-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₆H₃₇N₃O₈ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 519.59 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless liquid or oil | --INVALID-LINK-- |
| Purity | >90% | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DCM, THF, Acetonitrile, DMF | --INVALID-LINK-- |
Safety and Hazard Information
Hazard Identification and Precautionary Measures
The following table summarizes the potential hazards and recommended precautionary statements based on the MSDS of endo-BCN-PEG3-NHS ester. It is prudent to handle this compound with the same level of caution.
| Hazard Class | GHS Classification (endo-BCN-PEG3-NHS ester) | Precautionary Statements |
| Acute Toxicity | Oral (Category 4), H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity | Acute (Category 1), H400: Very toxic to aquatic life. Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A standardized laboratory workflow for handling this compound should always include the use of appropriate personal protective equipment to minimize exposure and ensure user safety.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and reactivity of this compound.
Shipping and Receipt
This compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[2] However, some suppliers may ship it on dry ice, particularly if it is in a solvent.
Storage Conditions
Recommended storage conditions for this compound vary slightly among suppliers but generally emphasize low temperature and protection from light.
| Form | Short-term Storage (days to weeks) | Long-term Storage (months to years) |
| Neat Oil/Liquid | 0 - 4 °C, dry and dark | -20 °C |
| In Solvent (e.g., DMSO) | Not specified | -80 °C |
Note: Always refer to the supplier's specific recommendations for the purchased product.
The following diagram illustrates the decision-making process for the proper storage of this compound.
Caption: Decision tree for the appropriate storage of this compound.
Experimental Protocols
This compound is a dual-functional linker. The BCN group reacts with azides via SPAAC, while the maleimide group reacts with thiols. The following are generalized protocols for these reactions.
General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified biomolecule with this compound.
-
Preparation of Reagents:
-
Dissolve the azide-containing biomolecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-modified biomolecule. A 2- to 4-fold molar excess of the BCN reagent is a common starting point.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to maintain the stability of the biomolecule.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the specific reactants.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
General Protocol for Maleimide-Thiol Conjugation
This protocol describes the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with cysteine residues.
-
Preparation of Thiol-Containing Biomolecule:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound solution to the thiol-containing biomolecule in a buffer with a pH between 6.5 and 7.5. A 5- to 20-fold molar excess of the maleimide-containing linker is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted maleimide groups.
-
Purify the conjugate to remove excess linker and quenching agent using an appropriate method like SEC or dialysis.
-
The following diagram illustrates a typical experimental workflow for a two-step bioconjugation using this compound.
Caption: A two-step bioconjugation workflow utilizing this compound.
Emergency Procedures
Based on the MSDS for endo-BCN-PEG3-NHS ester, the following emergency procedures are recommended.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention. |
| Fire | Use water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish. Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |
| Accidental Release | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Absorb spillage with an inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal. |
This guide is intended to provide comprehensive safety and handling information for this compound for research purposes. It is essential to supplement this information with institution-specific safety protocols and to always consult the documentation provided by the supplier.
References
Methodological & Application
Application Notes: Site-Specific Protein Bioconjugation using endo-BCN-PEG3-mal
Introduction
The endo-BCN-PEG3-mal linker is a heterobifunctional reagent designed for the precise, two-step covalent labeling of proteins. This system leverages two highly specific and efficient chemical reactions: a thiol-reactive maleimide group for initial protein modification and a bicyclononyne (BCN) group for subsequent copper-free click chemistry.[1][2][3] This methodology is particularly valuable for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging and diagnostic applications.[4][]
The linker's structure consists of three key components:
-
Maleimide Group: Reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins. This reaction proceeds optimally at a pH of 6.5-7.5 to form a stable thioether bond.
-
endo-BCN Group: A strained alkyne that enables highly efficient and bioorthogonal, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for reactions involving sensitive biological samples or for in-vivo applications.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the solubility of the linker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.
This two-step approach provides researchers with significant control over the conjugation process, enabling site-specific modification of proteins at engineered or accessible cysteine residues. The resulting BCN-functionalized protein is stable and can be stored before being conjugated to a wide array of azide-tagged molecules, including therapeutic agents, reporter molecules, or other biomolecules.
Visualizing the Bioconjugation Workflow
The overall process can be visualized as a sequential, two-part conjugation followed by purification.
Detailed Experimental Protocols
This protocol is divided into three main stages: A. Initial conjugation of the protein with the this compound linker. B. Copper-free click chemistry to conjugate the BCN-protein with an azide-modified molecule. C. Purification and analysis of the final bioconjugate.
Materials Required
-
Protein of interest (containing at least one free cysteine residue)
-
This compound linker
-
Azide-functionalized molecule of interest
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM stock in water). Note: Avoid DTT or other sulfhydryl-containing reducing agents.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: L-Cysteine or N-acetylcysteine
-
Purification tools: Spin desalting columns, dialysis cassettes (appropriate MWCO), or chromatography systems (e.g., Size-Exclusion (SEC), HPLC).
Protocol Part A: Protein Modification with this compound
This stage attaches the BCN moiety to the protein via its cysteine residues.
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols.
-
-
Reduction of Disulfide Bonds (Optional but Recommended):
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.
-
Add TCEP to the protein solution to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a spin desalting column, buffer exchanging back into fresh, degassed Conjugation Buffer.
-
-
Maleimide Conjugation Reaction:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein sample. Note: The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature or for 2-8 hours at 4°C with gentle stirring or rotation.
-
-
Removal of Excess Linker:
-
After incubation, remove the unreacted this compound linker promptly to prevent non-specific reactions.
-
Use a spin desalting column or dialysis against the Conjugation Buffer. The BCN-functionalized protein is now ready for the next step or can be stored at -20°C or -80°C for future use.
-
Protocol Part B: SPAAC Click Reaction
This stage conjugates the BCN-functionalized protein with an azide-containing molecule.
-
Prepare Reactants:
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO, or buffer).
-
Ensure the BCN-functionalized protein is in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the BCN-functionalized protein solution. A 1.1- to 5-fold molar excess of the azide molecule over the protein is typically recommended.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically efficient and can reach completion in under an hour at low micromolar concentrations.
-
Protocol Part C: Final Purification and Analysis
-
Purification of the Final Conjugate:
-
Remove excess unreacted azide-molecule and any side products.
-
Suitable methods include Size-Exclusion Chromatography (SEC), Affinity Chromatography (if the protein has a tag), Ion-Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC). Dialysis can also be effective for removing small molecule reagents.
-
-
Analysis and Characterization:
-
SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a band shift corresponding to the added mass of the linker and azide-molecule.
-
Mass Spectrometry (MS): Provides a precise mass of the final conjugate, confirming the degree of labeling (i.e., how many linkers have been attached per protein).
-
HPLC: Analytical SEC or Reverse-Phase (RP) HPLC can be used to assess the purity of the final conjugate.
-
Summary of Key Experimental Parameters
The following table summarizes the recommended quantitative parameters for the bioconjugation protocol.
| Parameter | Step 1: Maleimide Reaction | Step 2: SPAAC Reaction |
| pH | 6.5 - 7.5 | 7.0 - 8.0 |
| Temperature | Room Temp or 4°C | Room Temp or 4°C |
| Reaction Time | 1 - 4 hours (RT) or 2 - 8 hours (4°C) | 1 - 4 hours (typically) |
| Molar Ratio | 10-20x excess of BCN-mal linker to protein | 1.1-5x excess of azide-molecule to protein |
| Recommended Buffers | PBS, HEPES (must be thiol-free) | PBS or other aqueous buffers |
| Linker Solvent | Anhydrous DMSO or DMF | Water, DMSO, or buffer |
| Purification Method | Desalting column, Dialysis | SEC, HPLC, Dialysis |
References
A Step-by-Step Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with endo-BCN-PEG3-mal
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the use of endo-BCN-PEG3-mal, a heterobifunctional linker, in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This reagent is particularly valuable for the site-specific conjugation of biomolecules, such as proteins and peptides, enabling the creation of advanced bioconjugates for research, diagnostics, and therapeutic applications.
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that allows for the efficient and specific covalent ligation of two molecules in a biological environment.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules.[1][2]
This compound is a versatile linker that facilitates a two-step conjugation strategy. It features:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules via SPAAC.[3][4] The endo-diastereomer is noted for being slightly more reactive than the exo-BCN diastereomer.
-
A Maleimide group: This functional group reacts efficiently and specifically with free thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.
-
A PEG3 spacer : A short, hydrophilic polyethylene glycol linker that enhances solubility in aqueous solutions, reduces steric hindrance, and minimizes aggregation.
This dual functionality allows for the site-specific labeling of a thiol-containing biomolecule first, followed by the bioorthogonal ligation to an azide-containing molecule of interest.
Key Features and Applications
Key Features:
-
Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for use in living systems.
-
High Selectivity: The BCN and azide groups, as well as the maleimide and thiol groups, react specifically with each other, minimizing off-target reactions with other functional groups found in biological samples.
-
Mild Reaction Conditions: Conjugation reactions can be performed in aqueous buffers at physiological pH and ambient temperatures.
-
High Efficiency and Stability: The SPAAC reaction results in the formation of a stable triazole linkage with high yields. The maleimide-thiol conjugation forms a stable thioether bond.
Applications:
-
Antibody-Drug Conjugates (ADCs): Instrumental in linking cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and analytical studies.
-
Drug Delivery Systems: Facilitates the conjugation of therapeutic agents to targeted delivery vehicles like nanoparticles or liposomes.
-
Biomaterials Engineering: Used to modify the surface of biomaterials to enhance biocompatibility and functionality.
-
PROTACs: Can be used in the synthesis of Proteolysis Targeting Chimeras.
Quantitative Data
The reaction kinetics of SPAAC reactions are typically described by second-order rate constants. While specific kinetic data for this compound is not extensively published, the reactivity is primarily determined by the BCN moiety. The following table summarizes representative second-order rate constants for the reaction of BCN with various azides, providing an estimate of the expected reaction speed.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| endo-BCN | Benzyl Azide | 0.29 |
| exo-BCN | Benzyl Azide | 0.19 |
Data adapted from studies on BCN diastereomers, indicating the slightly higher reactivity of the endo form.
Experimental Protocols
The use of this compound typically involves a two-step conjugation protocol. First, the maleimide group is reacted with a thiol-containing biomolecule. Second, the BCN-functionalized biomolecule is reacted with an azide-containing molecule.
Step 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 6.5-7.5). Note: The buffer should be free of thiols, such as DTT or β-mercaptoethanol.
-
This compound
-
Anhydrous DMSO
-
Quenching reagent (e.g., 2-mercaptoethanol, N-acetylcysteine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein is purified and buffer-exchanged into an amine- and thiol-free buffer. If the target thiol is in a disulfide bond, it will require reduction followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Reaction Setup: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching (Optional): To stop the reaction, add a quenching reagent (e.g., 2-mercaptoethanol) at a 10- to 30-fold molar excess over the maleimide reagent and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (to observe the increase in molecular weight) or SDS-PAGE (a band shift may be visible).
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-functionalized protein from Step 1 with an azide-containing molecule.
Materials:
-
BCN-functionalized protein (from Step 1)
-
Azide-containing molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the BCN-functionalized protein with the azide-containing molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is a good starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: Remove the excess, unreacted azide-containing molecule using a desalting column, dialysis, or other appropriate purification method based on the properties of the conjugate.
-
Characterization: Analyze the final conjugate to confirm successful ligation and purity. Techniques such as SDS-PAGE, HPLC, and mass spectrometry can be used.
Diagrams
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Logical relationship of the two-step conjugation reaction.
References
Application Notes and Protocols for Maleimide-Thiol Conjugation Using endo-BCN-PEG3-mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional linker, endo-BCN-PEG3-mal, for the covalent conjugation of thiol-containing molecules to other biomolecules. This technology is pivotal in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
Maleimide-thiol conjugation is a widely adopted bioconjugation strategy renowned for its high efficiency and specificity under mild, physiological conditions.[1] The reaction involves a Michael addition, where the maleimide group reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide, to form a stable thioether bond.[1][] The this compound linker is a versatile reagent featuring a maleimide group for thiol conjugation at one end and a bicyclo[6.1.0]nonyne (BCN) group at the other, enabling subsequent copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[3][4] The hydrophilic polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance during conjugation.
This document outlines detailed protocols for maleimide-thiol conjugation using this compound, methods for quantifying conjugation efficiency, and troubleshooting guidelines.
Data Presentation: Factors Influencing Conjugation Efficiency
The efficiency of maleimide-thiol conjugation is influenced by several factors. The following tables summarize quantitative data from studies on maleimide-based conjugations, providing a baseline for optimization.
Table 1: Influence of Molar Ratio and Reaction Time on Conjugation Efficiency
| Maleimide:Thiol Molar Ratio | Molecule 1 (Thiol) | Molecule 2 (Maleimide) | Reaction Time | Temperature (°C) | pH | Conjugation Efficiency (%) | Reference |
| 2:1 | cRGDfK (peptide) | Maleimide-PEG-PLGA NPs | 30 min | Room Temp | 7.0 | 84 ± 4 | |
| 3:1 | cRGDfK (peptide) | Maleimide-PEG-PLGA NPs | 2 h | Room Temp | 7.0 | ~100 | |
| 5:1 | 11A4 (nanobody) | Maleimide-PEG-PLGA NPs | 2 h | Room Temp | 7.4 | 58 ± 12 | |
| 20:1 | 11A4 (nanobody) | Maleimide-PEG-PLGA NPs | 2 h | Room Temp | 7.4 | ~70 | |
| 10:1 - 20:1 | Protein | Maleimide Dye | 2 h - Overnight | Room Temp or 4 | 7.0-7.5 | Recommended Starting Range |
Table 2: Impact of Storage Conditions on Maleimide Reactivity
| Storage Temperature (°C) | Storage Duration | pH | Decrease in Maleimide Reactivity (%) | Reference |
| 4 | 7 days | 7.0 | ~10 | |
| 20 | 7 days | 7.0 | ~40 |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation with this compound
This protocol provides a step-by-step guide for conjugating a thiol-containing biomolecule (e.g., protein, peptide) with this compound.
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris)
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: Small molecule thiol (e.g., L-cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Thiol-Containing Biomolecule:
-
Dissolve the thiol-containing biomolecule in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide linker, as it contains a free thiol.
-
Degas the buffer to minimize thiol oxidation.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing biomolecule. A 10-20 fold molar excess of the maleimide linker is a common starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Protect the reaction from light if the linker is conjugated to a fluorescent dye.
-
-
Quenching the Reaction:
-
(Optional) To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol in a slight molar excess to the initial amount of the maleimide linker.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess linker and other reaction components using a suitable method such as size-exclusion chromatography, dialysis, or ultrafiltration.
-
-
Characterization and Quantification:
-
Determine the concentration of the purified conjugate.
-
Quantify the conjugation efficiency using methods described in Protocol 2.
-
Protocol 2: Quantification of Conjugation Efficiency
Accurate quantification of the conjugation efficiency is crucial for ensuring the quality and consistency of the final product.
Methods:
-
Spectrophotometric Analysis: For proteins, the degree of labeling can be calculated by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule (if it has a chromophore).
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated biomolecule from the unconjugated starting material. The conjugation efficiency can be calculated from the relative peak areas.
-
Calculation: Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100
-
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the conjugate by detecting the expected mass increase corresponding to the addition of the this compound linker.
-
Ellman's Test (Indirect Quantification): This colorimetric assay can be used to quantify the number of unreacted maleimide groups after the conjugation reaction by reacting them with a known concentration of a thiol-containing compound like L-cysteine and then measuring the remaining free thiols.
Mandatory Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation and subsequent click chemistry.
Caption: Troubleshooting logic for low conjugation yield in maleimide-thiol reactions.
Troubleshooting
Low or no conjugation efficiency can be due to several factors. Here are common issues and their solutions:
-
Issue: Low Reactivity of Thiol Groups.
-
Cause: Thiol groups may have formed disulfide bonds.
-
Solution: Reduce the biomolecule with TCEP prior to conjugation. Ensure buffers are degassed to prevent re-oxidation.
-
-
Issue: Hydrolysis of Maleimide Groups.
-
Cause: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5.
-
Solution: Maintain the reaction pH between 6.5 and 7.5. Prepare the maleimide stock solution in an anhydrous solvent (DMSO or DMF) and use it promptly. Store the stock solution at -20°C for short-term storage.
-
-
Issue: Competing Reactions.
-
Cause: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).
-
Solution: Perform the conjugation within the recommended pH range of 6.5-7.5 to ensure specificity for thiol groups.
-
-
Issue: Instability of the Thioether Bond.
-
Cause: The resulting thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate.
-
Solution: While generally stable, for applications requiring very high stability, consider alternative conjugation chemistries or linker designs that minimize this reversal.
-
By following these protocols and considering the factors outlined, researchers can successfully employ this compound for efficient and specific maleimide-thiol conjugation in their drug development and research applications.
References
Application Notes and Protocols for PROTAC Synthesis using endo-BCN-PEG3-mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, endo-BCN-PEG3-mal. This linker is designed for a two-step sequential conjugation strategy, leveraging a strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide-thiol reaction. This methodology allows for the efficient and modular assembly of PROTACs.
Introduction to this compound in PROTAC Synthesis
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.
The this compound linker offers several advantages for PROTAC synthesis:
-
Orthogonal Reactivity : The bicyclononyne (BCN) and maleimide functional groups react with high specificity towards azides and thiols, respectively, allowing for controlled, sequential conjugation.
-
Bio-compatibility : The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that can be performed under mild conditions, often in aqueous solutions, without the need for a copper catalyst.
-
Enhanced Solubility and Reduced Steric Hindrance : The polyethylene glycol (PEG3) spacer is hydrophilic, which can improve the solubility of the final PROTAC molecule and provide flexibility to minimize steric hindrance in the ternary complex (PROTAC-target protein-E3 ligase).[1]
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound typically follows a two-step modular approach. This allows for the separate preparation and purification of the ligand-linker intermediates before the final conjugation. The general workflow involves:
-
Functionalization of Ligands : The E3 ligase ligand and the target protein ligand must be functionalized with an azide and a thiol group, respectively (or vice versa).
-
First Conjugation (SPAAC) : The azide-functionalized ligand is reacted with the BCN group of the this compound linker.
-
Purification of the Intermediate : The resulting ligand-linker intermediate is purified to remove any unreacted starting materials.
-
Second Conjugation (Maleimide-Thiol Reaction) : The purified intermediate is then reacted with the thiol-functionalized ligand.
-
Final Purification and Characterization : The final PROTAC molecule is purified and its identity and purity are confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR.
The following sections provide detailed protocols for a hypothetical synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PROTAC mechanism of action and the general experimental workflow for the synthesis of a PROTAC using this compound.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Experimental Protocols
This section details the experimental procedures for the synthesis of a hypothetical BRD4-targeting PROTAC using a VHL ligand.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-133400 |
| VHL Ligand-Azide (e.g., (2S,4R)-1-((S)-2-(azidoacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) | Custom Synthesis | N/A |
| JQ1-Thiol (e.g., (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2]diazepin-6-yl)acetate with a thiol-containing linker) | Custom Synthesis | N/A |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 |
| Water, HPLC Grade | Fisher Scientific | W6-4 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
Protocol 1: Synthesis of VHL-Linker Intermediate via SPAAC
This protocol describes the conjugation of the azide-functionalized VHL ligand to the this compound linker.
Procedure:
-
Dissolve the VHL Ligand-Azide (1.0 eq) in anhydrous DMF to a final concentration of 10 mM.
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of water.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the VHL-Linker intermediate as a white solid.
Representative Data (Hypothetical)
| Parameter | Value |
| Reaction Time | 18 hours |
| Yield | 75% |
| Purity (HPLC) | >95% |
| Mass Spec (ESI+) | Calculated: [M+H]⁺, Found: [M+H]⁺ |
Protocol 2: Synthesis of Final PROTAC via Maleimide-Thiol Conjugation
This protocol details the reaction of the purified VHL-Linker intermediate with the thiol-functionalized JQ1 ligand.
Procedure:
-
Dissolve the purified VHL-Linker intermediate (1.0 eq) in a 1:1 mixture of DMF and phosphate buffer (50 mM, pH 7.2) to a final concentration of 5 mM.
-
In a separate vial, dissolve the JQ1-Thiol ligand (1.1 eq) in a minimal amount of anhydrous DMSO.
-
Add the JQ1-Thiol solution to the VHL-Linker intermediate solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding an excess of N-acetylcysteine.
-
Dilute the reaction mixture with water and purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to yield the final PROTAC as a white solid.
Representative Data (Hypothetical)
| Parameter | Value |
| Reaction Time | 3 hours |
| Yield | 60% |
| Purity (HPLC) | >98% |
| Mass Spec (ESI+) | Calculated: [M+H]⁺, Found: [M+H]⁺ |
| NMR | Consistent with the proposed structure |
Characterization of the Final PROTAC
The final PROTAC should be thoroughly characterized to confirm its identity, purity, and stability.
Recommended Analytical Techniques
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final product and assess purity. |
| High-Resolution MS | To determine the exact mass and confirm the elemental composition. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the PROTAC. |
| Analytical HPLC | To determine the purity of the final compound. |
Conclusion
The use of the this compound linker provides a robust and efficient method for the modular synthesis of PROTACs. The orthogonal reactivity of the BCN and maleimide groups allows for a controlled and sequential assembly, which simplifies the purification process and allows for the generation of diverse PROTAC libraries. The protocols provided herein offer a general framework that can be adapted for the synthesis of various PROTACs targeting different proteins of interest. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the best results for a specific set of ligands.
References
Application Notes: Site-Specific Cysteine Labeling with endo-BCN-PEG3-Maleimide for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation is a critical technology in the development of next-generation protein therapeutics, particularly antibody-drug conjugates (ADCs). Achieving a uniform drug-to-antibody ratio (DAR) is essential for producing homogeneous ADC populations with predictable pharmacokinetic and pharmacodynamic properties. The endo-BCN-PEG3-Maleimide linker is a heterobifunctional reagent designed to facilitate precise, site-specific labeling of cysteine residues on proteins, such as monoclonal antibodies (mAbs).[1][2][3][4][5] This linker possesses two key reactive moieties: a maleimide group that selectively forms a stable thioether bond with the sulfhydryl group of a cysteine residue, and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance during conjugation.
These application notes provide detailed protocols for the labeling of cysteine residues in a model IgG antibody with endo-BCN-PEG3-Maleimide and the subsequent conjugation of an azide-containing payload.
Reaction Principle
The labeling process is a two-step procedure. First, the maleimide group of endo-BCN-PEG3-Maleimide reacts with a free sulfhydryl group on a cysteine residue of the antibody. This reaction is most efficient at a pH range of 6.5-7.5. In the second step, the BCN group on the now antibody-linked BCN-PEG3 moiety is reacted with an azide-functionalized molecule (e.g., a cytotoxic drug) via SPAAC. This "click chemistry" step is bioorthogonal, highly efficient, and proceeds rapidly under mild, aqueous conditions without the need for a toxic copper catalyst.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Monoclonal Antibody with endo-BCN-PEG3-Maleimide
This protocol describes the labeling of a monoclonal antibody (mAb) containing engineered or accessible cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with accessible cysteine residues (e.g., TheraMab IgG1)
-
endo-BCN-PEG3-Maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.2, degassed
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
Procedure:
-
Antibody Preparation and Reduction:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in degassed PBS buffer.
-
To reduce disulfide bonds and expose the cysteine residues, add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture for 1-2 hours at 37°C.
-
Remove excess TCEP by buffer exchange into 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2 using a desalting column.
-
-
endo-BCN-PEG3-Maleimide Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of endo-BCN-PEG3-Maleimide in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the endo-BCN-PEG3-Maleimide stock solution to the reduced antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the mAb-BCN Conjugate:
-
Remove unreacted endo-BCN-PEG3-Maleimide by SEC using a column pre-equilibrated with PBS, pH 7.2.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified mAb-BCN conjugate using a standard protein assay (e.g., BCA).
-
Confirm successful conjugation and determine the degree of labeling (DOL) using mass spectrometry (e.g., LC-ESI-MS).
-
Protocol 2: Click Chemistry Conjugation of an Azide-Payload to the mAb-BCN Conjugate
This protocol describes the conjugation of an azide-functionalized payload to the BCN-modified antibody.
Materials:
-
Purified mAb-BCN conjugate from Protocol 1
-
Azide-functionalized payload (e.g., Azido-PEG4-MMAF)
-
PBS, pH 7.2
Procedure:
-
Payload Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the azide-payload in DMSO.
-
-
Click Reaction:
-
To the purified mAb-BCN conjugate, add a 5-fold molar excess of the azide-payload stock solution.
-
Incubate the reaction for 4-12 hours at room temperature, protected from light.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted payload and other small molecules using SEC with PBS, pH 7.2 as the mobile phase.
-
Collect the protein-containing fractions corresponding to the ADC.
-
-
Characterization of the Final ADC:
-
Determine the final protein concentration.
-
Analyze the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species.
-
Confirm the integrity and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Data Presentation
Table 1: Representative Conjugation Efficiency of endo-BCN-PEG3-Maleimide to a Model IgG1
| Molar Ratio (Linker:mAb) | Incubation Time (h) | Incubation Temperature (°C) | Degree of Labeling (DOL) |
| 5:1 | 2 | 25 | 1.8 |
| 10:1 | 2 | 25 | 3.5 |
| 20:1 | 2 | 25 | 3.8 |
| 10:1 | 12 | 4 | 3.6 |
Table 2: Drug-to-Antibody Ratio (DAR) Analysis of a Model ADC
| ADC Batch | HIC Peak | % Peak Area | Drug Load | Weighted DAR |
| ADC-001 | 1 | 5 | 0 | 3.9 |
| 2 | 15 | 2 | ||
| 3 | 70 | 4 | ||
| 4 | 10 | 6 |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Two-step conjugation reaction mechanism.
Caption: ADC targeting the PI3K/Akt signaling pathway.
References
Application Notes & Protocols: Experimental Conditions for endo-BCN-PEG3-mal Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hetero-bifunctional linker, endo-BCN-PEG3-mal, is a powerful tool in bioconjugation and drug development. It incorporates three key components:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry.[1][2]
-
A Maleimide (mal) group for highly selective reactions with thiol groups.[1][3]
-
A hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance.[1]
This dual functionality allows for the precise, sequential linkage of two different molecules, making it invaluable for constructing complex biomolecules, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles. This document provides detailed protocols and experimental conditions for the two primary reactions involving this linker: the maleimide-thiol conjugation and the strain-promoted alkyne-azide cycloaddition (SPAAC).
Part 1: Maleimide-Thiol Conjugation
The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues within proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds under mild physiological conditions.
Reaction Mechanism & Workflow
The conjugation occurs via a Michael addition reaction. The workflow involves preparing the thiol-containing molecule, reacting it with this compound, and purifying the resulting conjugate.
Quantitative Data: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes | Citations |
| pH | 6.5 - 7.5 | Optimal range for thiol specificity. At pH > 7.5, reactivity with primary amines can occur. | |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize degradation of sensitive biomolecules. | |
| Solvent | Thiol-free aqueous buffers (e.g., PBS) | DMSO or DMF can be used to dissolve the linker before adding to the aqueous reaction mixture. | |
| Molar Excess | 10-20 fold excess of linker to protein | The optimal ratio may need to be determined empirically based on the number of available thiols. | |
| Reaction Time | 1 - 4 hours at RT, or 2 - 8 hours at 4°C | Reaction progress can be monitored by analytical techniques like HPLC or SDS-PAGE. |
Experimental Protocol: Protein Labeling via Maleimide-Thiol Reaction
This protocol outlines the general steps for conjugating this compound to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide).
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine and thiol-free buffer at pH 6.5-7.5.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate it with a suitable reducing agent (e.g., 20 mM TCEP for 30 minutes).
-
Crucially, remove the reducing agent completely before adding the maleimide reagent. This is typically done using a desalting column, buffer exchanging the protein into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound linker to the protein solution.
-
Note: Ensure the final concentration of DMSO/DMF in the reaction mixture is low (typically <10%) to avoid protein precipitation.
-
Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted, excess this compound linker from the BCN-functionalized protein using a desalting column or dialysis.
-
The purified BCN-activated protein is now ready for the subsequent SPAAC reaction or can be stored at -20°C or -80°C.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The BCN group reacts with an azide-functionalized molecule via a bioorthogonal, copper-free click reaction. This reaction is driven by the ring strain of the cyclooctyne, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Reaction Mechanism & Workflow
The SPAAC reaction is a [3+2] cycloaddition. The workflow involves preparing the azide-modified molecule and reacting it with the BCN-functionalized biomolecule prepared in Part 1.
Quantitative Data: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes | Citations |
| pH | Physiological pH (e.g., 7.4) | The reaction is robust and proceeds efficiently across a wide pH range in aqueous media. | |
| Temperature | Room Temperature (20-25°C) | Reactions can also be performed at 4°C or 37°C depending on the stability of the biomolecules. | |
| Solvent | Aqueous buffers (e.g., PBS) | Organic co-solvents (DMSO, DMF) can be used if the azide-containing molecule has poor water solubility. | |
| Molar Excess | 1.5 - 10 fold excess of one reactant | Typically, the less abundant or more precious component is used as the limiting reagent. | |
| Reaction Time | 1 - 12 hours | BCN is known for its high reactivity and stability, leading to rapid conjugation. |
Experimental Protocol: SPAAC Conjugation
This protocol describes the reaction between a BCN-functionalized protein (from Part 1) and an azide-modified molecule.
Materials:
-
Purified BCN-functionalized protein.
-
Azide-modified molecule (e.g., small molecule drug, fluorescent probe, biotin).
-
Reaction Buffer: PBS, pH 7.4, or other appropriate aqueous buffer.
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or directly in the Reaction Buffer if soluble).
-
The BCN-functionalized protein should be in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the azide-modified molecule to the solution of the BCN-functionalized protein. A 1.5- to 10-fold molar excess of the azide reagent is common.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 4°C. The optimal time can be determined by monitoring the reaction's progress.
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate to remove any unreacted starting materials.
-
The purification method will depend on the properties of the final product and may include size exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
Storage and Handling
-
This compound Reagent: The reagent, often supplied as a solid or in a DMSO solution, should be stored at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.
-
BCN-Functionalized Intermediates: BCN-activated biomolecules can typically be stored at -20°C for several months.
These protocols provide a general framework. Optimization of specific parameters such as molar ratios, concentrations, and reaction times may be necessary for each unique pair of molecules to achieve the desired conjugation efficiency.
References
Application Notes and Protocols for the Purification of endo-BCN-PEG3-mal Conjugated Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[2] The construction of a stable and effective ADC relies on three core components: the antibody, the cytotoxic payload, and a chemical linker that connects them.[3]
The endo-BCN-PEG3-mal is a heterobifunctional linker designed for two-step bioconjugation.[4] It features:
-
A maleimide group for covalent bonding to thiol groups, typically on the antibody's cysteine residues.
-
A bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified payload.
-
A hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility, reduce aggregation, and minimize steric hindrance.
The conjugation process results in a heterogeneous mixture containing the desired ADC, unconjugated antibody, excess linker-payload, and aggregates. Rigorous purification is therefore a critical downstream step to ensure the safety, stability, and efficacy of the final ADC product. Key quality attributes that must be controlled include the drug-to-antibody ratio (DAR), the level of aggregation, and the amount of free payload.
These application notes provide detailed protocols for the purification of this compound conjugated antibodies using Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), the most common and effective techniques for this purpose.
Overall Workflow: ADC Conjugation and Purification
The production of an this compound based ADC involves a sequential process of antibody modification, payload conjugation, and finally, purification to isolate the desired product.
References
Application Notes and Protocols for Cell Surface Labeling using endo-BCN-PEG3-mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN-PEG3-mal is a versatile, heterobifunctional linker designed for the precise labeling of cell surface biomolecules.[1][2] This reagent incorporates two key reactive moieties: a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide group for covalent modification of thiols (sulfhydryl groups).[1][3][4] The inclusion of a hydrophilic polyethylene glycol (PEG3) spacer enhances solubility and minimizes steric hindrance during conjugation.
This bifunctionality enables a two-step labeling strategy, providing researchers with enhanced control and specificity for targeting cell surface proteins and glycans. The primary applications involve either the introduction of an azide handle onto the cell surface for subsequent reaction with the BCN group, or the modification of a targeting molecule (like an antibody) with this compound for binding to cell surface thiols.
Principle of the Methodologies
Two primary strategies can be employed for cell surface labeling using this compound:
-
Metabolic Labeling followed by SPAAC: Cells are first metabolically engineered to express azide groups on their surface glycans by culturing them with an azide-modified sugar analog (e.g., Ac4ManNAz). The azide-labeled cells are then treated with a molecule of interest (e.g., a fluorescent dye, biotin, or drug) that has been pre-conjugated to this compound via the maleimide group. The BCN moiety of the conjugate then selectively reacts with the azide on the cell surface through SPAAC.
-
Antibody/Protein Pre-conjugation followed by Thiol Labeling: A targeting protein, such as an antibody with available cysteine residues, is first conjugated with this compound through its maleimide group. This BCN-activated antibody is then introduced to cells that have been metabolically labeled with an azide-containing substrate. The BCN group on the antibody then reacts with the azide on the cell surface, achieving targeted labeling.
Data Presentation
The following tables provide recommended starting concentrations and incubation times for the key steps in the labeling protocols. These parameters may require optimization depending on the specific cell type, protein of interest, and experimental goals.
Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling with Azido Sugars
| Azido Sugar | Cell Line | Concentration (µM) | Incubation Time | Application |
| Ac4ManNAz | Jurkat | 25 - 50 | 1 - 3 days | Flow Cytometry |
| Ac4ManNAz | A549 | 10 - 50 | 3 days | Cell Imaging |
| Ac4GalNAz | Various | 25 - 50 | 1 - 3 days | Glycoproteomics |
| Ac4GlcNAz | Various | 25 - 50 | 1 - 3 days | Glycan Visualization |
Table 2: Recommended Conditions for SPAAC and Maleimide-Thiol Reactions
| Reaction | Reagent | Concentration | Incubation Time | Temperature |
| SPAAC (Live Cells) | BCN-conjugated probe | 10 - 50 µM | 30 - 60 min | 37°C |
| Maleimide-Thiol Conjugation | This compound | 10-20 fold molar excess over protein | 2 hours - overnight | Room Temperature or 4°C |
| Disulfide Reduction (optional) | TCEP | 10-fold molar excess over protein | 30 min | Room Temperature |
Experimental Protocols
Protocol 1: Two-Step Cell Surface Labeling via Metabolic Glycoengineering and SPAAC
This protocol describes the labeling of cell surface glycans by first introducing azide groups through metabolic labeling, followed by the reaction with a probe conjugated to this compound.
Materials:
-
Adherent or suspension mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe of interest with a free thiol group (e.g., fluorescent dye-thiol)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
Step 1: Conjugation of the Probe with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the thiol-containing probe in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
If the probe contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Add a 10-20 fold molar excess of the this compound stock solution to the probe solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the BCN-probe conjugate using appropriate chromatography methods (e.g., size exclusion or dialysis).
Step 2: Metabolic Labeling of Cells
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells).
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1-3 days under standard culture conditions to allow for metabolic incorporation of the azido sugar.
Step 3: Cell Surface Labeling via SPAAC
-
Gently wash the azide-labeled cells twice with warm PBS to remove unincorporated azido sugar.
-
Prepare a staining solution of the BCN-probe conjugate in culture medium at a final concentration of 10-25 µM.
-
Incubate the cells with the BCN-probe staining solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Protocol 2: Targeted Cell Surface Labeling using a Pre-conjugated Antibody
This protocol outlines the labeling of a specific cell surface protein using an antibody that has been pre-conjugated with this compound.
Materials:
-
Antibody specific to the cell surface protein of interest
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.0-7.5
-
TCEP (optional, for reducing antibody hinge disulfide bonds)
-
Azide-modified cells (prepared as in Protocol 1, Step 2)
-
Fluorescence microscope or flow cytometer
Procedure:
Step 1: Antibody Conjugation with this compound
-
Prepare the antibody in PBS at a concentration of 1-5 mg/mL.
-
For site-specific labeling, selective reduction of the antibody hinge disulfide bonds can be performed by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Remove excess unconjugated this compound by dialysis or using a desalting column.
Step 2: Metabolic Labeling of Target Cells
-
Culture and label cells with an appropriate azido sugar (e.g., Ac4ManNAz) as described in Protocol 1, Step 2.
Step 3: Targeted Cell Surface Labeling
-
Wash the azide-labeled cells twice with cold PBS.
-
Dilute the BCN-conjugated antibody in a suitable buffer (e.g., PBS with 1% BSA) to the desired final concentration (typically 1-10 µg/mL).
-
Incubate the cells with the BCN-conjugated antibody for 30-60 minutes on ice or at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
If the antibody itself is not fluorescent, a secondary labeling step with an azide-modified fluorescent probe can be performed.
-
Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Mandatory Visualizations
Caption: Workflow for cell surface labeling via metabolic glycoengineering and SPAAC.
Caption: Workflow for targeted cell surface labeling using a pre-conjugated antibody.
Caption: Logical relationship of the two-step cell surface labeling strategy.
References
Modifying Biomaterials with endo-BCN-PEG3-mal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN-PEG3-mal is a heterobifunctional linker designed for the versatile modification of biomaterials.[][2][3] This reagent incorporates three key components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of azide-containing molecules in aqueous environments without the need for cytotoxic copper catalysts.[2]
-
A maleimide group that reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[]
-
A polyethylene glycol (PEG)3 spacer that enhances hydrophilicity, improves solubility in aqueous media, and reduces steric hindrance during conjugation.
This unique combination of reactive groups makes this compound an ideal tool for a wide range of applications in bioconjugation, drug development, nanotechnology, and materials science. It enables the precise and sequential or simultaneous introduction of different functionalities onto a biomaterial or biomolecule.
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C26H37N3O8 | |
| Molecular Weight | 519.59 g/mol | |
| Purity | Typically >95% | |
| Appearance | Colorless liquid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage | Store at -20°C to -80°C, protect from light and moisture. |
Applications
The dual reactivity of this compound allows for a variety of strategies in modifying biomaterials. Key applications include:
-
Surface Modification of Biomaterials: Introducing bioactive molecules, such as peptides or proteins, to the surface of a biomaterial to enhance cell adhesion and proliferation.
-
Hydrogel Formation and Functionalization: Acting as a crosslinker or a tethering agent to create functionalized hydrogels for 3D cell culture and tissue engineering.
-
Targeted Drug Delivery: Conjugating targeting ligands (e.g., antibodies) and therapeutic agents to nanoparticles or other drug carriers.
-
Protein-Protein Conjugation: Creating specific and stable linkages between two different proteins.
Experimental Protocols
The following are detailed protocols for common applications of this compound. Researchers should optimize these protocols for their specific biomaterials and molecules.
Protocol 1: Two-Step Sequential Conjugation to a Thiol- and Azide-Containing Biomaterial
This protocol describes the sequential modification of a biomaterial that presents both thiol and azide functionalities. The maleimide-thiol reaction is typically performed first due to its faster kinetics.
Workflow for Sequential Conjugation
Caption: Workflow for sequential modification of a biomaterial.
Materials:
-
Thiol- and azide-containing biomaterial (e.g., functionalized polymer, protein)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 6.5-7.5
-
Azide-containing molecule of interest (e.g., azide-modified peptide, drug molecule)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Prepare the Biomaterial: Dissolve the thiol-containing biomaterial in a degassed reaction buffer at a concentration of 1-10 mg/mL. If the biomaterial has disulfide bonds, reduce them first by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare the Linker: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the biomaterial solution. Keep the final DMSO concentration below 10% (v/v) to maintain biomaterial stability.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted linker by dialysis against the reaction buffer or by using size-exclusion chromatography.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare the BCN-Functionalized Biomaterial: After purification, determine the concentration of the BCN-modified biomaterial.
-
Reaction: Add the azide-containing molecule of interest to the BCN-functionalized biomaterial in a molar ratio of 2-5 fold excess of the azide molecule.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. The reaction can be extended to 24 hours at 4°C if necessary.
-
Final Purification: Purify the dual-functionalized biomaterial using an appropriate method (dialysis, SEC) to remove unreacted azide-containing molecules.
Protocol 2: Hydrogel Formation via Dual Crosslinking
This protocol describes the formation of a hydrogel by using this compound to crosslink two different polymer precursors: one with thiol groups and another with azide groups.
Workflow for Hydrogel Formation
Caption: Workflow for hydrogel formation using this compound.
Materials:
-
Thiol-containing polymer (e.g., thiol-modified hyaluronic acid, PEG-thiol)
-
Azide-containing polymer (e.g., azide-modified gelatin, PEG-azide)
-
This compound
-
Cell culture medium or buffer (e.g., PBS, HEPES), pH 7.0-7.5
-
Compatible solvent for the linker (e.g., DMSO)
Procedure:
-
Prepare Polymer Solutions: Separately dissolve the thiol-containing and azide-containing polymers in the desired buffer to their final concentrations.
-
Prepare Linker Solution: Dissolve this compound in a small amount of a compatible solvent.
-
Mixing and Gelation: Add the linker solution to one of the polymer solutions, mix thoroughly, and then immediately add the second polymer solution. The stoichiometry of BCN, maleimide, thiol, and azide groups should be carefully calculated to achieve the desired crosslinking density. A common starting point is a 1:1:1:1 molar ratio of the reactive groups.
-
Incubation: Allow the mixture to gel at room temperature or 37°C. Gelation time will depend on the concentration and reactivity of the components.
-
Characterization: Characterize the resulting hydrogel for its mechanical properties (e.g., using rheometry) and swelling behavior.
Quantitative Data and Characterization
While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables provide typical parameters and expected outcomes based on the known reactivity of its functional groups.
Table 1: Typical Reaction Parameters for Bioconjugation
| Parameter | Maleimide-Thiol Conjugation | SPAAC (BCN-Azide) |
| pH | 6.5 - 7.5 | 4.0 - 8.5 (typically 7.4) |
| Temperature | 4 - 25 °C | 4 - 37 °C |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | 2:1 to 10:1 |
| Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Efficiency | > 90% | > 90% |
Table 2: Characterization of Modified Biomaterials
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm covalent modification and determine the degree of labeling. | An increase in mass corresponding to the addition of one or more linker molecules. |
| NMR Spectroscopy | Confirm the chemical structure of the modified biomaterial. | Appearance of characteristic peaks for the BCN and maleimide-thiol adduct. |
| UV-Vis Spectroscopy | Quantify conjugation if the attached molecule has a chromophore. | Absorbance at a specific wavelength corresponding to the conjugated molecule. |
| FTIR Spectroscopy | Confirm the presence of functional groups. | Appearance or disappearance of characteristic vibrational bands. |
Table 3: Typical Mechanical Properties of PEG-based Hydrogels
| Parameter | Typical Range | Factors Influencing |
| Storage Modulus (G') | 1 - 100 kPa | Polymer concentration, crosslinking density |
| Swelling Ratio | 10 - 50 | Crosslinking density, polymer hydrophilicity |
| Mesh Size | 5 - 100 nm | Polymer concentration, crosslinking density |
Signaling Pathways
Currently, there is no specific information available in the searched literature detailing the direct influence of this compound modified biomaterials on specific cellular signaling pathways. The biological effects of such modified materials would primarily be determined by the nature of the conjugated bioactive molecules (e.g., RGD peptides influencing integrin signaling, growth factors activating their respective receptor tyrosine kinases).
Mandatory Visualizations
Logical Relationship of this compound Functionality
Caption: Dual reactivity of this compound.
Disclaimer: The provided protocols and data are intended as a guide and should be optimized for specific experimental conditions. This document is for research use only and not for use in diagnostic or therapeutic procedures.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in endo-BCN-PEG3-mal Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yield and other common issues encountered during conjugation reactions involving the endo-BCN-PEG3-mal linker. The this compound linker is a heterobifunctional reagent that facilitates a two-step conjugation process: a strain-promoted alkyne-azide cycloaddition (SPAAC) via the endo-BCN group and a maleimide-thiol reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Part 1: Troubleshooting the Maleimide-Thiol Conjugation
Question 1: Why is my maleimide-thiol conjugation efficiency low or non-existent?
Low conjugation efficiency can be attributed to several factors, ranging from the stability of the maleimide group to the availability of reactive thiols on your target molecule.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Thiol Oxidation: Free thiols (-SH) on cysteine residues can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. Ensure that any disulfide bonds in your protein or peptide are reduced to free thiols before conjugation.
-
Incorrect pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
-
Suboptimal Molar Ratio: An insufficient molar excess of the maleimide linker can lead to an incomplete reaction. A 10-20 fold molar excess of the maleimide reagent is a common starting point. However, this should be optimized for your specific application. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide like cRGDfK, while a 5:1 ratio was better for a larger nanobody.[2][3]
Question 2: Am I observing unexpected side products in my maleimide conjugation?
Several side reactions can occur during maleimide-thiol conjugation, leading to a heterogeneous product mixture.
-
Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction.
-
Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols. This can be mitigated by post-conjugation hydrolysis of the thiosuccinimide ring to form a more stable succinamic acid thioether.
-
Thiazine Rearrangement: When conjugating to an N-terminal cysteine, the resulting succinimide can undergo rearrangement to form a stable six-membered thiazine ring.[4] This is more prominent at or above physiological pH.
| Parameter | Optimal Range/Condition | Rationale/Notes |
| pH | 6.5 - 7.5 | Maximizes thiol reactivity and minimizes hydrolysis and reaction with amines. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 (empirical) | Application-dependent; higher ratios for larger, more complex molecules. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times to minimize side reactions. |
| Reaction Time | 30 min to overnight | Dependent on reactants and temperature. |
| Reducing Agent (if used) | TCEP or DTT | Must be removed before adding the maleimide reagent. |
Table 1: Key Parameters for Optimizing Maleimide-Thiol Conjugation.
Part 2: Troubleshooting the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question 3: What could be causing the low yield in my SPAAC reaction with the endo-BCN group?
The efficiency of the SPAAC reaction is dependent on the stability and reactivity of the endo-BCN group and the azide-modified molecule.
-
BCN Instability: While generally stable, the BCN group can exhibit instability in the presence of strong reducing agents like TCEP and thiol-containing molecules such as glutathione. It is advisable to avoid these reagents during or after the SPAAC reaction.
-
Steric Hindrance: The accessibility of the BCN and azide groups can be hindered by the three-dimensional structure of the molecules being conjugated. The inclusion of a PEG spacer, such as in the this compound linker, helps to reduce steric hindrance.
-
Low Reactivity of Azide: The electronic properties of the azide can influence the reaction rate. Electron-donating groups on the azide-containing molecule can enhance the reaction kinetics.
-
Solvent Effects: While SPAAC can be performed in aqueous buffers, the choice of buffer can impact the reaction rate. For example, reactions in HEPES buffer have been observed to be faster than in PBS.
Question 4: How can I improve the efficiency of my SPAAC reaction?
-
Optimize Molar Ratios: A 1.5- to 5-fold molar excess of the azide-containing molecule is typically recommended for the SPAAC reaction.
-
Reaction Time and Temperature: Incubating the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C is a good starting point. Reaction times may need to be optimized depending on the specific reactants.
-
Buffer Selection: Consider screening different buffer systems to find the optimal conditions for your specific conjugation.
| Parameter | Recommendation | Rationale/Notes |
| BCN:Azide Molar Ratio | 1:1.5 to 1:5 | An excess of the azide component can help drive the reaction to completion. |
| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but may affect the stability of the biomolecules. |
| Reaction Time | 4 to 24 hours | Dependent on the reactivity of the specific azide and BCN-containing molecules. |
| Buffer | PBS, HEPES, Borate | The choice of buffer can influence reaction kinetics. |
| Additives to Avoid | Strong reducing agents (e.g., TCEP), high concentrations of thiols | Can lead to the degradation of the BCN group. |
Table 2: Key Parameters for Optimizing SPAAC Reactions.
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of an azide-modified molecule (Molecule A-N₃) to a thiol-containing molecule (Molecule B-SH) using the this compound linker.
Step 1: Maleimide-Thiol Conjugation
-
Preparation of Molecule B-SH: If your molecule contains disulfide bonds, reduce them using a 10-100 fold molar excess of TCEP in a degassed buffer (e.g., PBS, pH 7.2) for 20-30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Reaction Setup: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-20 mM. Add a 10-20 fold molar excess of the linker solution to the reduced Molecule B-SH in a suitable buffer (pH 6.5-7.5).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the buffer for the next step.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: Add the azide-modified molecule (Molecule A-N₃) to the purified BCN-PEG3-mal-Molecule B conjugate. A 1.5- to 5-fold molar excess of Molecule A-N₃ is recommended.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess azide-containing molecule and any unreacted starting materials.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
Visualizations
Caption: Experimental workflow for a two-step conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCN-endo-PEG-Maleimide | AxisPharm [axispharm.com]
- 4. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Maleimide Hydrolysis in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide hydrolysis during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem in bioconjugation?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens to form an unreactive maleamic acid.[1] This is problematic in bioconjugation because the maleimide group is essential for forming a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues) on proteins or other biomolecules.[1] When the maleimide hydrolyzes before it can react with the thiol, it is no longer able to form the desired conjugate, which leads to lower reaction efficiency and reduced yields of the final product.[1]
Q2: What are the main factors that cause maleimide hydrolysis?
A2: The primary factors influencing the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with higher pH.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
Buffer Composition: The presence of certain nucleophiles can also increase the rate of hydrolysis.
-
Storage Conditions: Storing maleimide reagents in aqueous solutions, especially at non-optimal pH, can lead to significant hydrolysis over time.
Q3: What is the optimal pH for maleimide bioconjugation to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5. Within this range, the target sulfhydryl group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low. At pH values above 8.0, the hydrolysis of the maleimide group becomes significantly faster, and side reactions with primary amines (like lysine residues) can also occur.
Q4: Can the conjugate be stabilized after the reaction?
A4: Yes, after the maleimide has reacted with the thiol to form a succinimidyl thioether linkage, this conjugate can undergo hydrolysis of the succinimide ring. This ring-opening hydrolysis is often intentionally promoted post-conjugation because the resulting succinamic acid thioether is more stable and not susceptible to retro-Michael reactions, which can lead to deconjugation. Some next-generation maleimides are designed to undergo rapid hydrolysis after conjugation to enhance the stability of the final bioconjugate.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
If you are experiencing low yields in your maleimide bioconjugation reaction, consider the following potential causes and solutions.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Maleimide Hydrolysis | Optimize the reaction pH to be within the 6.5-7.5 range. Prepare fresh buffers for each experiment to ensure accurate pH. Consider running the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis, though this may require a longer reaction time. |
| Oxidation of Thiols | Ensure your protein or peptide has free, reduced thiols available for conjugation. If necessary, treat your sample with a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent. Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Incorrect Stoichiometry | Optimize the molar ratio of the maleimide reagent to the thiol-containing biomolecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. |
| Improper Reagent Storage | Prepare stock solutions of maleimide reagents immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. Avoid long-term storage of maleimides in aqueous solutions. |
Issue 2: Conjugate Instability
If your purified bioconjugate shows instability over time, leading to loss of the conjugated molecule, consider the following.
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione in vivo. To prevent this, consider inducing post-conjugation hydrolysis of the succinimide ring. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-9.0) for a controlled period. |
| Use of Next-Generation Maleimides | Employ maleimide derivatives that are designed for greater stability. Some have electron-withdrawing groups to accelerate post-conjugation hydrolysis, while others, like diiodomaleimides, offer rapid conjugation with reduced pre-conjugation hydrolysis. |
Quantitative Data Summary
The stability of maleimides is highly dependent on pH. The following table summarizes the approximate half-life of a typical maleimide at different pH values.
Table 1: Approximate Half-Life of a Typical Maleimide at Various pH Values
| pH | Approximate Half-Life |
| 6.0 | Several hours to days |
| 7.0 | ~1-2 hours |
| 8.0 | Several minutes |
Note: Half-life values are approximate and can vary depending on the specific maleimide derivative, buffer composition, and temperature.
The rate of hydrolysis is also influenced by the substituents on the maleimide ring. Electron-withdrawing groups can significantly increase the rate of hydrolysis.
Table 2: Effect of N-Substituents on Maleimide Hydrolysis Half-Life (t₁/₂) at pH 7.4
| N-Substituent on Maleimide | Approximate Hydrolysis t₁/₂ (pre-conjugation) |
| N-alkyl | ~27 hours |
| N-aryl | ~1.5 hours |
| N-fluorophenyl | ~0.7 hours |
Data adapted from Christie et al. (2014).
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the quantitative measurement of maleimide hydrolysis by monitoring the decrease in absorbance at its characteristic wavelength (around 302 nm).
Materials:
-
Maleimide-containing compound
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 8.0)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of the maleimide compound in anhydrous DMSO or DMF.
-
Dilute the stock solution into the different pH buffers to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically around 1.0 AU).
-
Immediately after dilution, start monitoring the absorbance of the solution at the λmax of the maleimide (around 302 nm, but this can vary depending on the specific compound).
-
Record the absorbance at regular time intervals until the reading stabilizes, indicating complete hydrolysis.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance versus time.
Protocol 2: General Protocol for Maleimide-Thiol Bioconjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.2)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP) (optional)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If the protein's thiols are oxidized, reduce them by incubating with a suitable reducing agent like TCEP. TCEP is often preferred as it does not need to be removed before adding the maleimide.
-
Reagent Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the maleimide reagent. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography.
Visualizations
Caption: Maleimide reaction and hydrolysis pathways.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Optimizing SPAAC Reactions with endo-BCN-PEG3-mal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using the heterobifunctional linker, endo-BCN-PEG3-mal. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile, heterobifunctional linker used in bioconjugation and click chemistry.[1][2][3] It features two distinct reactive groups:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group for copper-free SPAAC reactions with azide-containing molecules.[1][2]
-
A maleimide group that specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.
These two groups are connected by a hydrophilic polyethylene glycol (PEG3) spacer, which enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes aggregation during conjugation. Its primary applications include the creation of antibody-drug conjugates (ADCs), PROTACs, and the site-specific labeling of biomolecules for imaging and diagnostic purposes.
Q2: What is the mechanism of the SPAAC reaction with BCN?
The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The high ring strain of the BCN cyclooctyne allows it to react efficiently with an azide without the need for a cytotoxic copper catalyst. This "strain-promoted" nature drives the formation of a stable triazole linkage between the BCN and azide-functionalized molecules. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
Q3: What are the optimal conditions for the maleimide-thiol conjugation?
The reaction between a maleimide and a thiol group is most efficient and specific within a pH range of 6.5-7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with amines (e.g., lysine residues).
Q4: In what order should the SPAAC and maleimide reactions be performed?
Given that the maleimide-thiol reaction is generally faster than the SPAAC reaction, it is often recommended to perform the maleimide conjugation first. After the first conjugation, the product should be purified before proceeding with the SPAAC reaction to avoid cross-reactivity and simplify purification of the final conjugate.
Q5: How should I store this compound?
This compound is typically supplied as a solution in DMSO and should be stored at -80°C for long-term stability. For short-term storage (days to weeks), -20°C is acceptable. It is important to protect the compound from moisture to prevent hydrolysis of the maleimide group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No SPAAC Conjugation Yield | Degraded BCN Reagent: Improper storage or handling. | Ensure this compound is stored at -80°C and protected from moisture. Prepare fresh solutions from a new aliquot if degradation is suspected. |
| Inefficient Reaction Kinetics: Suboptimal buffer, pH, or temperature. | Optimize reaction conditions. Consider using HEPES buffer, which can lead to higher SPAAC reaction rates compared to PBS. While the reaction proceeds at room temperature, gentle heating to 37°C can increase the rate. | |
| Steric Hindrance: The azide or BCN group is not easily accessible on the biomolecules. | The PEG3 spacer in this compound helps to mitigate steric hindrance. If this is still an issue, consider engineering your biomolecules to place the reactive groups in more accessible locations. | |
| Low or No Maleimide Conjugation Yield | Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Prior to conjugation, reduce the disulfide bonds in your protein or peptide using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not need to be removed before adding the maleimide reagent. |
| Hydrolyzed Maleimide: The maleimide ring has opened due to exposure to aqueous environments, especially at pH > 7.5. | Prepare aqueous solutions of this compound immediately before use. Avoid long-term storage in aqueous buffers. | |
| Incorrect Molar Ratio: Insufficient amount of the maleimide-containing linker. | A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, for smaller molecules like peptides, a lower ratio (e.g., 2:1) may be optimal. | |
| Presence of Side Products | Reaction of BCN with Thiols: BCN can exhibit some reactivity towards sulfhydryl groups. | If performing the SPAAC reaction first on a molecule that also contains free thiols, consider protecting the thiols or adding a low concentration of a scavenger thiol like β-mercaptoethanol. |
| Reaction of Maleimide with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues). | Maintain the pH of the maleimide conjugation reaction between 6.5 and 7.5 to ensure specificity for thiols. | |
| Thiazine Rearrangement: For peptides with an N-terminal cysteine, the conjugate can rearrange. | This side reaction is more prominent at higher pH. If possible, avoid conjugating to an N-terminal cysteine or perform the reaction at a lower pH. | |
| Poor Solubility of Conjugate | Hydrophobicity of Reactants: One or both of the biomolecules are poorly soluble in the reaction buffer. | The PEG3 spacer on this compound enhances water solubility. If solubility remains an issue, consider the use of organic co-solvents like DMSO, but keep the final concentration low (e.g., <10%) to avoid protein denaturation. |
Quantitative Data Tables
Table 1: Second-Order Rate Constants for SPAAC Reactions of BCN Derivatives
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |
| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 |
| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | Not Specified | 0.19 |
| BCN | Benzyl azide | DMSO | 37 | 0.15 |
| BCN | 2-Azidoethanol | Water | 20 | 0.19 - 0.21 |
| BCN | 2-Azidoethanol | Water | 37 | 0.57 |
| BCN | Fluoroalkyl azide | THF/Water (9:1) | Room Temp. | ~0.8 |
| BCN | Alkyl azide | THF/Water (9:1) | Room Temp. | ~0.05 |
Data compiled from multiple sources. Reaction rates are dependent on the specific structures of the reactants and the experimental conditions.
Table 2: Optimizing Maleimide-Thiol Conjugation
| Parameter | Condition | Outcome | Molecule |
| Molar Ratio (Maleimide:Thiol) | 2:1 | 84 ± 4% Conjugation Efficiency | cRGDfK peptide |
| 5:1 | 58 ± 12% Conjugation Efficiency | 11A4 nanobody | |
| pH | 6.5 - 7.5 | Optimal for thiol specificity | General Proteins |
| > 7.5 | Increased hydrolysis and reaction with amines | General Proteins | |
| Reaction Time | 30 min | Plateau reached for conjugation | cRGDfK peptide |
| 2 hours | Optimal for conjugation | 11A4 nanobody |
Data compiled from multiple sources. Efficiency and optimal conditions can vary significantly based on the specific biomolecules being conjugated.
Experimental Protocols
Protocol: Sequential Conjugation of an Azide-Modified Protein to a Thiol-Containing Peptide using this compound
This protocol describes a two-step process: first, the maleimide group of this compound is reacted with a thiol-containing peptide. The purified intermediate is then reacted with an azide-modified protein via SPAAC.
Materials:
-
Thiol-containing peptide
-
Azide-modified protein
-
This compound
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffers:
-
Maleimide Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA.
-
SPAAC Reaction Buffer: PBS, pH 7.4.
-
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO
-
Purification tools: Desalting columns or HPLC system (Size-Exclusion or Reverse-Phase)
Step 1: Conjugation of this compound to a Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the thiol-containing peptide in degassed Maleimide Reaction Buffer. If the peptide has internal disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30 minutes.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the peptide solution to achieve a 2-5 fold molar excess of the linker. The final DMSO concentration should be below 10%.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted maleimide, add a 10-fold molar excess of L-cysteine and incubate for an additional 15 minutes.
-
Purification: Purify the BCN-functionalized peptide from excess linker and quenching reagent using a desalting column or reverse-phase HPLC. Characterize the product by mass spectrometry.
Step 2: SPAAC Reaction of BCN-Peptide with Azide-Protein
-
Reactant Preparation: Dissolve the purified BCN-peptide conjugate and the azide-modified protein in the SPAAC Reaction Buffer.
-
SPAAC Reaction: Combine the BCN-peptide and the azide-protein in a reaction vessel. A 2-4 fold molar excess of the BCN-peptide is a good starting point.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the protein's molecular weight.
-
Purification: Purify the final protein-peptide conjugate from unreacted starting materials using size-exclusion chromatography (SEC) or another appropriate chromatography method.
-
Characterization: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.
Visualizations
Below are diagrams to illustrate key concepts and workflows related to the use of this compound.
References
side reactions of endo-BCN-PEG3-mal in biological media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG3-mal.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound.
| Problem | Possible Cause | Recommended Action |
| Low or No Conjugation to Thiols | Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[1] | - Prepare aqueous solutions of this compound immediately before use. For storage, dissolve in a dry, water-miscible solvent like DMSO or DMF and store at -20°C or -80°C.[1] - Perform conjugation reactions at a pH between 6.5 and 7.5 to balance thiol reactivity and maleimide stability.[1] |
| Oxidized or Inaccessible Thiols: Cysteine residues on the target protein may be present as disulfide bonds or be sterically hindered. | - Pre-treat the protein with a reducing agent (e.g., TCEP) to ensure free sulfhydryl groups are available for conjugation. Remove the reducing agent before adding the maleimide linker. - Consider using a mild denaturant if thiols are buried within the protein structure. | |
| Insufficient Molar Excess of Linker: The molar ratio of the linker to the target molecule may be too low to drive the reaction to completion. | - Increase the molar excess of this compound. A 10-20 fold molar excess is a common starting point.[1] | |
| Low or No "Click" Reaction with Azides | Degradation of BCN Moiety: While generally stable, the BCN group can be sensitive to harsh acidic conditions or specific intracellular environments.[2] | - Ensure that the reaction buffer and any preceding steps are not exposing the BCN-conjugated molecule to strong acids for prolonged periods. |
| Steric Hindrance: The PEG linker, while beneficial for solubility, might cause steric hindrance, preventing the BCN and azide groups from reacting efficiently. | - While the PEG3 linker is relatively short, if steric hindrance is suspected, consider a linker with a longer PEG chain. | |
| Poor Recovery of Conjugate | Precipitation of the Linker: The this compound linker, if not fully dissolved, will not be available for reaction. | - Ensure complete dissolution of the linker in an appropriate organic solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be optimized to maintain the solubility of all components. |
| Aggregation During Conjugation or Purification: The resulting conjugate may be prone to aggregation, leading to loss during purification steps. | - Analyze samples by size-exclusion chromatography (SEC) before and after each purification step to identify where aggregation occurs. - Optimize purification buffers to maintain conjugate solubility. | |
| Instability of the Final Conjugate | Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond formed between the maleimide and a thiol is reversible in the presence of other thiols, such as glutathione in biological media. | - After conjugation, induce hydrolysis of the succinimide ring to the more stable succinamic acid by incubating the conjugate at a pH of 8.5-9.0. This "locks" the conjugate and prevents the reverse reaction. |
| Carbamate Linkage Instability: The carbamate bond linking the BCN-PEG3 portion to the maleimide moiety can be susceptible to hydrolysis, especially in cellular environments, although it is generally more stable than an ester linkage. | - For applications requiring very high long-term stability, consider alternative linker chemistries with more robust bonds, such as amides. Studies have shown that BCN-amide linkages are more stable in biological media than BCN-carbamate linkages. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the maleimide group on this compound?
A1: The maleimide group is susceptible to two main side reactions in biological media:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid derivative. It is recommended to perform conjugation reactions at a pH between 6.5 and 7.5.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity for thiols.
Q2: How stable is the BCN group?
A2: The BCN (bicyclo[6.1.0]nonyne) group is generally stable under typical bioconjugation conditions and is highly reactive towards azides in strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. However, some studies suggest that the BCN moiety may have limited stability under prolonged exposure to acidic conditions. Both endo and exo isomers of BCN are highly reactive.
Q3: What is the role of the PEG3 linker?
A3: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, which can improve solubility in aqueous buffers and reduce the potential for aggregation of the resulting conjugate.
Q4: How can I improve the stability of my final conjugate?
A4: The thiosuccinimide linkage formed from the reaction of the maleimide with a thiol can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione. To create a more stable conjugate, the succinimide ring can be intentionally hydrolyzed to the corresponding succinamic acid. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) after the initial conjugation is complete. The resulting ring-opened structure is much more resistant to thiol exchange.
Q5: What is the stability of the carbamate linkage in this molecule?
A5: The this compound linker contains a carbamate bond. Carbamate linkages are generally more stable against hydrolysis in biological media than ester linkages. However, for applications requiring very high long-term stability, amide linkages are considered more robust.
Quantitative Data Summary
The following table summarizes the stability of different linkages relevant to this compound. Note that the data is derived from studies on similar molecules and should be used as a guideline.
| Linkage/Moiety | Condition | Half-life (t½) | Reference |
| N-substituted succinimide thioether (from maleimide-thiol reaction) | In presence of glutathione (GSH) | Can be hours to days, highly dependent on the N-substituent and thiol pKa | |
| Hydrolyzed succinimide thioether (succinamic acid) | In presence of glutathione (GSH) | Very stable, with half-lives potentially exceeding two years | |
| BCN-Carbamate Linkage | In cell culture | Less stable than BCN-amide linkage, showing noticeable cleavage | |
| BCN-Amide Linkage | In cell culture | Significantly more stable than BCN-carbamate linkage |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours. Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted linker using a desalting column or size-exclusion chromatography.
-
(Optional but Recommended) Succinimide Ring Hydrolysis for Stabilization: Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C. Monitor the hydrolysis by mass spectrometry until complete, then re-neutralize the solution to pH 7.0-7.5.
Protocol 2: Assessing Maleimide Hydrolysis via HPLC
-
Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points, take an aliquot of the reaction mixture.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC) using a C18 column. The maleimide-containing compound will have a different retention time than its hydrolysis product.
-
Quantification: Monitor the disappearance of the peak corresponding to the intact this compound over time to determine the rate of hydrolysis.
Visualizations
Caption: Potential side reactions of this compound in biological media.
Caption: Troubleshooting workflow for low thiol conjugation yield.
References
Technical Support Center: endo-BCN-PEG3-mal Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of buffer pH on the stability of endo-BCN-PEG3-maleimide (endo-BCN-PEG3-mal).
Troubleshooting Guide
Encountering issues with your bioconjugation experiments using this compound? This guide will help you troubleshoot common problems related to buffer pH and reagent stability.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction rate of the maleimide-thiol conjugation is pH-dependent. At pH values below 6.5, the reaction is slow because the thiol group is less likely to be in its reactive thiolate anion form.[1] | Maintain the reaction buffer pH in the optimal range of 6.5-7.5 for efficient conjugation to cysteine residues.[1] |
| Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at alkaline pH (pH > 7.5). This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.[2][3] | Prepare aqueous solutions of this compound immediately before use. If short-term storage in an aqueous buffer is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C.[1] For long-term storage, keep the reagent in an anhydrous solvent like DMSO or DMF at -20°C or -80°C. | |
| Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by divalent metal ions. | Degas buffers to remove dissolved oxygen. Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions. | |
| Non-Specific Conjugation | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to non-specific labeling. | Keep the reaction pH at or below 7.5 to ensure chemoselectivity for thiol groups. The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at neutral pH. |
| Inconsistent Results | Variable Reagent Stability: Inconsistent storage and handling of this compound can lead to varying degrees of hydrolysis before use. | Aliquot the reagent upon receipt and store it under the recommended conditions (-20°C or -80°C in a dry, aprotic solvent). Avoid repeated freeze-thaw cycles. |
| Buffer Composition: The type of buffer used can influence the stability and reaction efficiency. | Use common buffers for maleimide-thiol conjugation such as Phosphate-Buffered Saline (PBS), HEPES, or Tris, ensuring the pH is within the 6.5-7.5 range. Avoid buffers containing free thiols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugation reactions with this compound?
A1: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. This range provides a good balance between the reactivity of the thiol group (favoring higher pH) and the stability of the maleimide group (favoring lower pH).
Q2: How stable is the maleimide group of this compound in aqueous solutions?
A2: The maleimide group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH. At pH 7.4, significant hydrolysis can occur over time. For instance, one study on a similar 8-arm-PEG-maleimide showed that at pH 7.4, the maleimide group degrades more rapidly than at pH 5.5 or 3.0. It is strongly recommended to prepare aqueous solutions of this compound immediately before use.
Q3: Can I store this compound in a buffer?
A3: Long-term storage of this compound in aqueous buffers is not recommended due to the risk of hydrolysis. For short-term storage (a few hours), a slightly acidic buffer (pH 6.0-6.5) at 4°C is preferable. For long-term storage, the compound should be stored as a solid or in a dry, aprotic solvent such as DMSO or DMF at -20°C or -80°C.
Q4: What are the primary degradation products of this compound at high pH?
A4: At alkaline pH, the primary degradation product is the maleamic acid derivative, which results from the hydrolytic opening of the maleimide ring. This product is not reactive towards thiol groups.
Q5: How can I monitor the stability of this compound in my buffer?
A5: The stability of the maleimide group can be monitored by UV-Vis spectrophotometry by observing the decrease in absorbance around 300 nm. Alternatively, reverse-phase HPLC can be used to quantify the amount of intact this compound over time.
Quantitative Data on Maleimide Stability
While specific quantitative data for the hydrolysis of endo-BCN-PEG3-maleimide is not publicly available, the following table provides representative half-life data for a similar N-ethylmaleimide conjugate at physiological pH. This data can be used as an estimate, but experimental determination for your specific application is recommended.
| pH | Temperature (°C) | Compound | Half-life (hours) |
| 7.4 | 37 | N-ethylmaleimide-4-mercaptophenylacetic acid conjugate | ~19 |
| 7.4 | 37 | N-ethylmaleimide-N-acetylcysteine conjugate | ~337 |
Data adapted from a study on the retro and exchange reactions of N-ethylmaleimide conjugates. The half-life refers to the retro-Michael reaction, which is a competing degradation pathway for the conjugated product.
Experimental Protocols
Protocol for Assessing the Stability of this compound at Different pH Values
This protocol outlines a method to determine the hydrolytic stability of the maleimide group of this compound in different buffer systems using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate buffer (e.g., 100 mM, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Borate buffer (e.g., 100 mM, pH 8.5)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare buffer solutions: Prepare the desired buffer solutions (e.g., pH 5.5, 7.4, and 8.5).
-
Initiate the stability study: a. Equilibrate the buffer solutions to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer. b. Add a small volume of the this compound stock solution to each buffer to achieve a final concentration with a measurable absorbance in the range of 290-310 nm. Mix quickly and thoroughly.
-
Monitor absorbance: Immediately start monitoring the absorbance of the solution at the λmax of the maleimide group (around 300 nm) over time. Record the absorbance at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes for several hours).
-
Data Analysis: a. Plot the absorbance at ~300 nm versus time for each pH value. b. The rate of hydrolysis can be determined by fitting the data to a first-order decay model to calculate the rate constant (k) and the half-life (t½ = 0.693/k) of the maleimide group at each pH.
Visualizations
Caption: Maleimide ring hydrolysis at different pH conditions.
Caption: Workflow for assessing maleimide stability.
References
Technical Support Center: endo-BCN-PEG3-mal Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of endo-BCN-PEG3-mal, with a specific focus on the temperature-dependent kinetics of the maleimide-thiol conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the reactive moieties of this compound and what are their respective reaction partners?
A1: this compound is a heterobifunctional linker with two distinct reactive groups:
-
endo-Bicyclononyne (BCN): This is a strained alkyne that reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is highly specific and biocompatible, not requiring a copper catalyst.
-
Maleimide (mal): This group reacts specifically with thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins and peptides, through a Michael addition reaction to form a stable thioether bond.
Q2: How does temperature affect the kinetics of the maleimide-thiol conjugation reaction?
A2: Temperature has a significant impact on the reaction rate. Generally, higher temperatures accelerate the reaction, allowing for shorter incubation times. Conversely, lower temperatures slow the reaction down, which may be beneficial for sensitive biomolecules. The reaction is temperature-sensitive; a lower yield should be expected at 4°C compared to higher temperatures for the same incubation time.[1]
Q3: What is the optimal pH for the maleimide-thiol reaction?
A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3][4][5] Within this range, the reaction is highly selective for thiols. Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can start to react with amines (e.g., lysine residues), leading to a loss of selectivity.
Q4: My conjugation yield is low. What are the potential causes and solutions?
A4: Low conjugation yield is a common issue that can arise from several factors:
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze in aqueous solutions, rendering it inactive. This process is accelerated at higher pH and temperatures. Solution: Prepare aqueous solutions of this compound immediately before use and store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.
-
Thiol Oxidation: Free thiol groups can oxidize to form disulfide bonds, which do not react with maleimides. Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Using degassed buffers can also help prevent re-oxidation.
-
Incorrect Molar Ratio: An insufficient amount of the maleimide linker can lead to incomplete conjugation. Solution: Use a molar excess of the this compound linker. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific application.
Q5: Is the conjugate formed from the maleimide-thiol reaction stable?
A5: The thioether bond formed is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to the dissociation of the conjugate. To increase stability, the thiosuccinimide ring can be hydrolyzed post-conjugation by incubation at a basic pH (e.g., pH 8.5-9.0), which results in a stable succinamic acid thioether.
Data Presentation
The following table summarizes the typical effect of temperature on the reaction time for maleimide-thiol conjugations. Note that optimal times can vary depending on the specific reactants and their concentrations.
| Temperature | Typical Reaction Time | Considerations |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive proteins to minimize degradation. |
| Room Temperature (20-25°C) | 1-2 hours | A good starting point for most applications. |
| 37°C | ~30 minutes | May be suitable for rapid conjugations, but the risk of side reactions and biomolecule instability increases. |
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation with this compound
This protocol provides a general guideline for conjugating a thiol-containing biomolecule (e.g., a protein with a cysteine residue) with this compound.
Materials:
-
Thiol-containing biomolecule
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
TCEP (optional, for disulfide bond reduction)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve the desired molar ratio (a 10-20 fold molar excess of the linker is a good starting point).
-
Incubate the reaction mixture. The incubation time and temperature should be chosen based on the stability of the biomolecule and the desired reaction rate (see the table above). For example, incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess this compound.
-
-
Purification:
-
Remove the excess linker and other small molecules from the conjugate using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Characterize the purified conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry, to confirm conjugation and determine the degree of labeling.
-
Mandatory Visualization
Caption: Experimental workflow for maleimide-thiol conjugation.
References
dealing with steric hindrance in endo-BCN-PEG3-mal labeling
Welcome to the technical support center for endo-BCN-PEG3-maleimide (endo-BCN-PEG3-mal) labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges during their bioconjugation experiments, with a special focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is endo-BCN-PEG3-maleimide and what is it used for?
A1: endo-BCN-PEG3-maleimide is a heterobifunctional linker used in bioconjugation and click chemistry.[1][2] It contains three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] The endo isomer is known for its high reactivity.
-
Maleimide Group: This group reacts specifically and efficiently with free thiol (sulfhydryl) groups, which are commonly found on cysteine residues within proteins and peptides.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol spacer that connects the BCN and maleimide groups. Its primary role is to increase the linker's solubility in aqueous solutions, reduce aggregation, and minimize steric hindrance between the molecules being conjugated.
This linker is commonly used to create complex biomolecules, such as antibody-drug conjugates (ADCs) or PROTACs, by covalently linking a thiol-containing molecule to an azide-containing molecule.
Q2: What is steric hindrance and how does it affect labeling?
A2: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of the molecules involved. In the context of this compound labeling, the size and shape of your target protein or molecule can physically block the maleimide or BCN group from accessing its reactive partner (a thiol or azide group, respectively). This is particularly a concern when working with large, globular proteins or when the target functional group is located in a sterically crowded region of the molecule.
Q3: How does the PEG3 spacer help mitigate steric hindrance?
A3: The PEG3 spacer acts as a flexible arm that extends the reactive maleimide and BCN groups away from the molecule they are attached to. This increased distance provides more physical space, reducing the potential for steric clashes and allowing the reactive ends to more easily access their targets on other molecules. While the PEG3 spacer is designed to reduce steric hindrance, it may not be sufficient for all molecular pairings, especially those involving very large biomolecules.
Q4: What are the critical reaction conditions for the maleimide-thiol conjugation step?
A4: The success of the maleimide-thiol reaction is highly dependent on several factors:
-
pH: The optimal pH range is 6.5-7.5. Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group becomes susceptible to reaction with amines (e.g., on lysine residues) and hydrolysis, which deactivates it.
-
Thiol Availability: Free thiols can readily oxidize to form disulfide bonds, which do not react with maleimides. It is crucial to reduce any existing disulfide bonds and prevent re-oxidation prior to conjugation.
-
Absence of Competing Thiols: Reducing agents like DTT (dithiothreitol) contain thiols and must be completely removed after the reduction step to prevent them from competing with your target molecule for the maleimide linker.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency on Thiol-Containing Molecule
Q: I am observing very low conjugation efficiency between my protein and the this compound linker. What could be the cause?
A: This is a common issue with several potential causes. Use the following guide to troubleshoot the problem.
Possible Cause 1: Steric Hindrance
The reactive thiol group on your protein may be in a location that is not easily accessible to the maleimide linker.
-
Solution 1: Optimize Molar Ratio. Increase the molar excess of the this compound linker relative to the thiol-containing molecule. A 10- to 20-fold molar excess is a common starting point for protein labeling. For larger molecules, a higher ratio may be necessary.
-
Solution 2: Increase Reaction Time/Temperature. Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight at 4°C) to give the molecules more time to orient correctly for the reaction to occur. A modest increase in temperature (e.g., from 4°C to room temperature) can also increase the reaction rate, but must be balanced against protein stability and maleimide hydrolysis.
-
Solution 3: Consider a Longer Spacer. If steric hindrance is highly likely, using a linker with a longer PEG chain (e.g., PEG4, PEG8) may be necessary to provide greater distance and flexibility.
Possible Cause 2: Maleimide Hydrolysis
The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH levels above 7.5, which renders it inactive.
-
Solution 1: Prepare Reagents Fresh. Always prepare aqueous solutions of the maleimide linker immediately before use. If you must store it, use an anhydrous solvent like DMSO or DMF and keep it at -80°C.
-
Solution 2: Control the pH. Ensure your reaction buffer is maintained within the optimal pH range of 6.5-7.5.
Possible Cause 3: Inactive or Unavailable Thiols
The thiol groups on your protein may have re-oxidized to form disulfide bonds.
-
Solution 1: Ensure Complete Reduction. Use an effective reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT prior to conjugation. TCEP is often preferred as it does not contain a thiol and may not need to be removed if its concentration is low relative to the maleimide reagent.
-
Solution 2: Remove Reducing Agents. If using DTT or another thiol-containing reducing agent, it is critical to remove it completely before adding the maleimide linker using methods like dialysis or a desalting column.
-
Solution 3: Prevent Re-oxidation. Degas your buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Solution 4: Quantify Free Thiols. Use Ellman's reagent (DTNB) to confirm the presence and concentration of free thiols on your protein before starting the conjugation.
Problem: Conjugate Aggregates or Precipitates from Solution
Q: After conjugation, my labeled protein is precipitating. Why is this happening?
A: Aggregation can occur if the resulting conjugate has poor solubility.
-
Possible Cause: Insufficient Hydrophilicity. While the PEG3 spacer adds hydrophilicity, the combined bulk and properties of the two conjugated molecules might lead to an overall hydrophobic character.
-
Solution 1: Optimize Buffer Conditions. Experiment with different buffers or add solubility-enhancing excipients, if compatible with your downstream application.
-
Solution 2: Use a Longer PEG Spacer. As with steric hindrance, a linker with a longer, more hydrophilic PEG chain (e.g., PEG8, PEG12) can significantly improve the solubility of the final conjugate.
Data Presentation
Table 1: Recommended Starting Molar Ratios for Maleimide-Thiol Conjugation
| Molecule Type | Size (Approx.) | Recommended Maleimide:Thiol Molar Ratio | Reference |
| Small Peptide (e.g., cRGDfK) | < 1 kDa | 2:1 | |
| Nanobody | ~15 kDa | 5:1 | |
| Standard Protein / Antibody | 50 - 150 kDa | 10:1 to 20:1 |
Note: These are starting points. Optimal ratios must be determined empirically for each specific conjugation pair.
Table 2: Effect of pH on Maleimide Reactions
| pH Range | Reaction with Thiols | Side Reactions | Recommendation |
| < 6.5 | Slow reaction rate as thiol is mostly protonated. | Low | Not recommended unless necessary for protein stability. |
| 6.5 - 7.5 | Optimal. Fast and highly selective for thiols. | Minimal | Highly Recommended. |
| > 7.5 | Fast | Competitive reaction with amines (e.g., lysine). Increased rate of maleimide ring hydrolysis. | Avoid. Reduces specificity and linker stability. |
Experimental Protocols
Protocol 1: General Two-Step Protein Labeling
This protocol describes the conjugation of a thiol-containing protein with an azide-containing molecule using this compound.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES), pH 7.0-7.4.
-
Reducing Agent: TCEP-HCl.
-
This compound linker.
-
Anhydrous DMSO.
-
Azide-modified molecule.
-
Quenching Reagent: N-acetylcysteine or L-cysteine.
-
Purification system (e.g., SEC, TFF, or dialysis).
Procedure:
Step 1: Protein Reduction
-
Prepare a fresh 10 mM stock solution of TCEP-HCl in water.
-
Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM.
-
Incubate for 60 minutes at room temperature to reduce disulfide bonds.
-
Optional but recommended for thiol-containing reducing agents like DTT: Remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Step 2: Maleimide-Thiol Conjugation
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Add the required volume of the linker stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10:1 linker:protein).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~5 mM. Incubate for 15 minutes.
Step 3: Purification of the Intermediate Conjugate
-
Purify the protein-linker conjugate to remove excess linker and quenching reagent. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are effective methods. The purification buffer should be compatible with the next step (e.g., PBS, pH 7.4).
Step 4: BCN-Azide (SPAAC) Reaction
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).
-
Add the azide-modified molecule to the purified protein-linker conjugate. A 3- to 5-fold molar excess of the azide molecule over the protein is a good starting point.
-
Incubate for 4-12 hours at room temperature or 37°C. SPAAC reactions are generally robust but can be accelerated by a modest increase in temperature.
-
Monitor the reaction progress if possible (e.g., via LC-MS or SDS-PAGE if there is a significant mass shift).
Step 5: Final Purification
-
Purify the final bioconjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove the excess azide molecule and any unreacted starting materials.
-
Characterize the final product using methods such as mass spectrometry, SDS-PAGE, and functional assays.
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Two-step reaction scheme for this compound labeling.
Caption: Key factors influencing conjugation efficiency.
References
storage and handling best practices for endo-BCN-PEG3-mal
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of endo-BCN-PEG3-mal.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on the duration. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be stored at -20°C or -80°C.[1][2] It is also crucial to keep the product in a dry and dark environment to prevent degradation.[1] Some suppliers may provide the product as a DMSO solution, which requires storage at -80°C for long-term stability.[2]
Q2: How should I handle this compound upon receipt?
The product is generally stable enough for shipping under ambient temperatures for a few weeks.[1] If the product is supplied as a solid, it is important to protect it from moisture and light. If it is provided as a solution, such as in DMSO, it may be shipped on dry ice and should be stored at the recommended temperature immediately upon receipt.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of common organic solvents. These include Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). Some sources also indicate solubility in water, which is enhanced by the hydrophilic PEG3 spacer.
Q4: What is the shelf life of this compound?
When stored correctly, this compound has a shelf life of over two years.
Storage and Handling Data Summary
| Parameter | Recommendation | Citations |
| Short-Term Storage | 0 - 4°C (days to weeks) | |
| Long-Term Storage | -20°C or -80°C (months to years) | |
| Shipping Condition | Ambient temperature | |
| Protection | Keep dry and dark | |
| Solubility | DMSO, DCM, DMF, Water | |
| Shelf Life | > 2 years (if stored properly) |
Troubleshooting Guide
Problem 1: Low yield in my strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
-
Possible Cause 1: Degraded this compound. The BCN moiety is sensitive to prolonged exposure to light and oxidizing agents. Improper storage can lead to degradation.
-
Solution: Ensure the compound has been stored correctly at the recommended temperature and protected from light. If degradation is suspected, it is advisable to use a fresh batch of the reagent.
-
-
Possible Cause 2: Incompatible buffer conditions. While the reaction is generally robust, extreme pH values can affect the stability of the reactants.
-
Solution: Perform the reaction in a mild buffer system, typically between pH 4 and 7.
-
-
Possible Cause 3: Steric hindrance. The molecule you are trying to conjugate to the BCN group may be sterically hindered, preventing efficient reaction.
-
Solution: The PEG3 spacer is designed to reduce steric hindrance, but if the problem persists, consider a linker with a longer PEG chain.
-
Problem 2: The maleimide conjugation to a thiol-containing molecule is inefficient.
-
Possible Cause 1: Hydrolysis of the maleimide group. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.
-
Solution: Prepare the maleimide solution immediately before use and perform the conjugation reaction at a pH between 6.5 and 7.5.
-
-
Possible Cause 2: Presence of reducing agents. Reducing agents such as DTT or TCEP can reduce the thiol on your target molecule, but high concentrations can also affect the maleimide group.
-
Solution: If a reducing agent is necessary to prevent disulfide bond formation, use it at the lowest effective concentration and consider removing it before adding the maleimide-containing linker.
-
-
Possible Cause 3: Competing reactions. Primary amines in your reaction mixture can also react with the maleimide group, although at a slower rate than thiols.
-
Solution: If your buffer contains primary amines (e.g., Tris), consider switching to a non-amine-containing buffer like HEPES or PBS.
-
Experimental Protocols & Workflows
General Protocol for Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule: Dissolve your protein or other thiol-containing molecule in a suitable buffer (e.g., PBS or HEPES) at a pH of 6.5-7.5. If necessary, include a chelating agent like EDTA to prevent metal-catalyzed oxidation of thiols.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Reaction: Add the this compound solution to the thiol-containing molecule solution. A typical molar excess of the linker is 10-20 fold over the thiol.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or beta-mercaptoethanol to quench any unreacted maleimide.
-
Purification: Remove the excess linker and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.
General Workflow for a Two-Step Bioconjugation
The following diagram illustrates a typical experimental workflow for using this compound in a two-step bioconjugation process, first reacting the maleimide with a thiol-containing protein and then reacting the BCN group with an azide-labeled molecule.
Caption: A two-step bioconjugation workflow using this compound.
Logical Relationship of Functional Groups
The diagram below illustrates the reactive ends of the this compound linker and their respective target functional groups.
Caption: Reactivity of this compound's functional groups.
References
how to improve solubility of endo-BCN-PEG3-mal conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using endo-BCN-PEG3-mal conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a heterobifunctional linker designed with a hydrophilic PEG3 spacer to improve its solubility characteristics.[1][2] It is generally soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.[1][3] While the PEG3 spacer enhances water solubility compared to linkers without it, achieving high concentrations in purely aqueous buffers can still be challenging.[4]
Q2: Why is the PEG3 spacer included in the this compound linker?
A2: The polyethylene glycol (PEG) spacer serves multiple purposes. Its primary role is to increase the hydrophilicity of the molecule, which in turn enhances solubility in aqueous media. Additionally, the PEG spacer reduces aggregation, minimizes steric hindrance during conjugation reactions, and can improve the pharmacokinetic properties of the final conjugate by reducing immunogenicity and increasing circulation time.
Q3: What are the key reactive groups in this compound and how do they influence its use?
A3: this compound possesses two key reactive moieties:
-
endo-Bicyclononyne (BCN): This strained alkyne is used for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). It reacts efficiently with azide-containing molecules in mild, aqueous buffer conditions without the need for a toxic copper catalyst.
-
Maleimide: This group selectively reacts with thiol (-SH) groups, which are commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Troubleshooting Guide: Poor Solubility of this compound Conjugates
Low solubility of your this compound conjugate can hinder reaction efficiency and lead to aggregation. The following guide provides systematic steps to address this issue.
Problem: My this compound conjugate has precipitated out of my aqueous reaction buffer.
This is a common issue, especially when conjugating to large, hydrophobic biomolecules. Here are a series of steps to troubleshoot and improve solubility:
Step 1: Initial Assessment and Basic Adjustments
Before making significant changes to your protocol, consider these initial adjustments.
-
Workflow for Initial Solubility Troubleshooting
Caption: Initial workflow for addressing conjugate precipitation.
Step 2: Systematic Protocol for Solubility Enhancement
If basic adjustments are insufficient, a more systematic approach to formulation is required.
Experimental Protocol: Preparation and Solubilization of Stock Solutions
-
Preparation of Organic Stock Solution:
-
Begin by dissolving the lyophilized this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
-
Titration into Aqueous Buffer:
-
While vortexing your aqueous reaction buffer, add the organic stock solution dropwise or in small aliquots.
-
Monitor for any signs of precipitation (cloudiness).
-
This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.
-
-
Inclusion of Co-solvents:
-
If direct titration fails, consider preparing your aqueous buffer with a small percentage (e.g., 5-10% v/v) of an organic co-solvent like DMSO or DMF before adding the conjugate stock. This can significantly improve the solubility of hydrophobic conjugates.
-
Step 3: Advanced Troubleshooting - Linker Modification
For particularly challenging conjugates where solubility remains a limiting factor, modifying the linker itself can be a powerful strategy. Research has shown that incorporating alternative hydrophilic motifs can dramatically improve aqueous solubility.
Concept: Enhancing Solubility with Alternative Linkers
While PEG is a standard for increasing hydrophilicity, other chemical scaffolds can offer superior performance. For instance, piperazine-based maleimide linkers have been shown to significantly increase the aqueous solubility of drug-maleimide complexes compared to their PEG4 counterparts.
-
Signaling Pathway of Solubility Enhancement
Caption: Comparison of linkers for solubility enhancement.
Quantitative Data on Solubility Improvement
Studies comparing different linkers for highly lipophilic platinum(IV)-ibuprofen complexes have demonstrated significant solubility enhancements.
| Linker Type | Maximum Aqueous Solubility (mM) |
| PEG4-Maleimide Reference | ~0.2 |
| Piperazine-C5-Maleimide | 20 - 270 |
| Piperazine-O-Maleimide | 20 - 270 |
| Data adapted from a study on platinum(IV)-ibuprofen complexes. |
This data illustrates that for highly lipophilic molecules, the choice of linker can have a dramatic impact on aqueous solubility, far exceeding what can be achieved with short PEG chains alone.
Stability Considerations
Q4: How stable is the maleimide group in aqueous solutions?
A4: The maleimide group can undergo hydrolysis in aqueous buffers, especially at pH values above 7.5. This hydrolysis reaction can compete with the desired thiol conjugation. It is recommended to perform conjugations in the pH range of 6.5-7.5 to maximize the rate of the thiol-maleimide reaction while minimizing hydrolysis. Additionally, the thiosuccinimide linkage formed after conjugation can be unstable and may undergo a retro-Michael reaction, leading to deconjugation. More stable linkers, such as those that promote rapid hydrolysis of the thiosuccinimide ring after conjugation, have been developed to address this.
Q5: How does the carbamate bond in some BCN linkers affect stability?
A5: Many commercially available BCN linkers are derived from BCN-alcohol and contain a carbamate linkage. Studies have shown that these carbamate bonds can be less stable in biological media compared to amide bonds. For applications requiring long-term stability, BCN linkers functionalized via an amide bond, derived from BCN-acid, may be a more suitable choice.
References
Technical Support Center: Purification of Protein Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted endo-BCN-PEG3-mal from protein samples following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my protein sample?
A1: The removal of unreacted reagents is a critical step in preparing protein samples for downstream applications.[1] Excess this compound can interfere with subsequent analytical techniques, such as mass spectrometry or functional assays, and can lead to inaccurate characterization of your conjugated protein.
Q2: What are the most common methods for removing small molecules like this compound from protein samples?
A2: The most prevalent and effective methods for this purpose are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).[2][3] Each method separates molecules based on size, making them ideal for removing small, unreacted linkers from larger protein conjugates.[4]
Q3: How do I choose the best method for my specific experiment?
A3: The choice of method depends on several factors, including your sample volume, the desired purity, processing time, and available equipment.[2]
-
Dialysis is suitable for a wide range of sample volumes and is a gentle method, but it is a slower process.
-
Size Exclusion Chromatography (SEC) is a rapid method that provides high recovery and is excellent for smaller sample volumes.
-
Tangential Flow Filtration (TFF) is highly efficient for larger sample volumes and is easily scalable for process development.
Q4: What is the molecular weight of this compound, and why is it important?
A4: The molecular weight of this compound is approximately 519.59 g/mol . This information is critical for selecting the appropriate materials for your chosen purification method. For dialysis and TFF, it helps in choosing the correct molecular weight cut-off (MWCO) of the membrane to ensure the small linker molecules pass through while the larger protein is retained. For SEC, it aids in selecting a resin with a suitable fractionation range.
Method Comparison
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on their size as they pass through a column packed with porous beads. | Separation via a semi-permeable membrane where the sample flows tangentially across the membrane surface. |
| Typical Sample Volume | <100 µL to 250 mL | <10 mL (can be scaled up) | 10 mL to thousands of liters |
| Processing Time | Hours to overnight (typically 4-24 hours with buffer changes) | Minutes to an hour (typically < 5 minutes for desalting) | Can be rapid, depending on the system and sample volume (e.g., 10L to 200mL in 2.5 hours). |
| Protein Recovery | >90%, but can be lower for dilute samples due to non-specific binding. | Often >95% | High product recovery rates. |
| Key Advantages | Gentle on samples, suitable for a wide range of volumes, and does not require specialized equipment. | Fast, high resolution, and can be used for molecular weight estimation. | Highly scalable, efficient for large volumes, and allows for simultaneous concentration and buffer exchange. |
| Key Disadvantages | Slow process, requires large volumes of buffer, and potential for sample dilution. | Sample dilution, potential for sample loss, and limited by column capacity. | Requires a dedicated system with a pump, potential for membrane fouling. |
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Suggested Solution |
| Protein Precipitation | - The buffer composition (e.g., low salt concentration, pH close to the protein's isoelectric point) is causing the protein to become insoluble.- The protein concentration is too high. | - Ensure the dialysis buffer has an appropriate salt concentration (e.g., 150 mM NaCl) and a pH that is at least one unit away from the protein's pI.- Perform a stepwise dialysis, gradually changing the buffer composition.- If possible, perform the dialysis with a more dilute protein sample. |
| Sample Volume Increase | - Osmotic pressure differences between the sample and the dialysis buffer are causing water to move into the sample. This is common when the sample contains high concentrations of solutes like glycerol or sugars. | - Perform a stepwise dialysis, gradually decreasing the solute concentration in the dialysis buffer to minimize the osmotic gradient. |
| Low Protein Recovery | - The protein may be binding non-specifically to the dialysis membrane, especially with dilute samples (<0.1 mg/mL).- The chosen MWCO of the membrane is too close to the molecular weight of the protein, leading to protein loss. | - For dilute samples, consider adding a carrier protein like BSA to the sample before dialysis.- Ensure the MWCO of the dialysis membrane is at least 2-3 times smaller than the molecular weight of your protein. |
| Inefficient Removal of this compound | - The volume of the dialysis buffer is insufficient.- The number of buffer changes is inadequate.- The dialysis time is too short. | - Use a dialysis buffer volume that is at least 100-200 times the sample volume.- Perform at least three buffer changes.- Increase the duration of each dialysis step and consider an overnight dialysis at 4°C for the final step. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution (Peaks Overlapping) | - The flow rate is too high.- The sample volume is too large.- The column is not packed well. | - Reduce the flow rate to allow for better separation.- Decrease the sample volume applied to the column.- Check the column's performance and repack if necessary. |
| Peak Tailing | - The column may be contaminated.- The buffer conditions are not optimal.- The sample is too viscous. | - Clean the column according to the manufacturer's instructions.- Adjust the pH and salt concentration of the running buffer.- Dilute the sample before injection. |
| Peak Fronting | - The sample volume is too large.- The column may be contaminated. | - Reduce the sample volume.- Clean the column. |
| No Protein Eluted | - The protein may have aggregated and precipitated on the column.- The protein is non-specifically interacting with the column resin. | - Ensure the sample is filtered before loading to remove any aggregates.- Modify the buffer composition (e.g., increase salt concentration) to reduce non-specific binding. |
Tangential Flow Filtration (TFF)
| Issue | Possible Cause | Suggested Solution |
| Low Flux Rate | - The membrane is fouled.- The transmembrane pressure (TMP) is too high, causing a dense gel layer to form on the membrane. | - Clean the membrane according to the manufacturer's protocol.- Optimize the TMP; a lower TMP may improve the flux rate. |
| Low Protein Recovery | - The protein is binding to the membrane.- The MWCO of the membrane is too large. | - Select a membrane material with low protein binding properties.- Ensure the MWCO is at least 3-6 times smaller than the molecular weight of your protein. |
| Extended Processing Time | - The cross-flow rate is too high, leading to more molecules remaining in the retentate.- The membrane surface area is insufficient for the sample volume. | - Optimize the cross-flow rate to balance processing time and efficiency.- Use a TFF device with a larger membrane surface area for large sample volumes. |
Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted this compound
This protocol is suitable for sample volumes ranging from 100 µL to 50 mL.
Materials:
-
Protein sample containing unreacted this compound
-
Dialysis membrane or device with a Molecular Weight Cut-Off (MWCO) of 2-3.5 kDa (to retain most proteins while allowing the ~520 Da linker to pass through)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Appropriate container for the dialysis buffer
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions. This usually involves soaking it in dialysis buffer.
-
Load the Sample: Carefully load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely seal the tubing or cassette.
-
First Dialysis Step: Submerge the sealed dialysis device in a beaker containing dialysis buffer. The buffer volume should be at least 100 times the sample volume. Place the beaker on a stir plate and stir gently at 4°C or room temperature for 2-4 hours.
-
Buffer Change 1: Discard the dialysis buffer and replace it with fresh buffer. Continue to stir for another 2-4 hours.
-
Buffer Change 2 (Overnight): Change the buffer again and allow the dialysis to proceed overnight at 4°C with gentle stirring.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Open the device and transfer the purified protein sample to a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted this compound
This protocol is ideal for rapid cleanup of smaller sample volumes (up to 2.5 mL).
Materials:
-
Protein sample containing unreacted this compound
-
Desalting column (e.g., a pre-packed column with a resin suitable for separating molecules in the desired size range, such as those with a fractionation range up to 5 kDa)
-
Chromatography system (or manual setup with a stand and collection tubes)
-
Equilibration/running buffer (e.g., PBS, pH 7.4), filtered and degassed
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the running buffer at the desired flow rate.
-
Sample Preparation: Centrifuge your protein sample at 10,000 x g for 10 minutes to remove any precipitates.
-
Sample Loading: Load the clarified protein sample onto the equilibrated column. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the total column volume for desalting).
-
Elution: Begin the elution with the running buffer. The larger protein conjugate will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using a UV detector at 280 nm.
-
Pooling and Analysis: Pool the fractions containing your purified protein. Analyze the pooled sample to confirm the removal of the unreacted linker.
Protocol 3: Tangential Flow Filtration (TFF) for Removal of Unreacted this compound
This protocol is suitable for larger sample volumes and for applications requiring scalability.
Materials:
-
Protein sample containing unreacted this compound
-
TFF system (including a pump, reservoir, pressure gauges, and tubing)
-
TFF cassette or hollow fiber filter with a MWCO of 3-10 kDa
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by running the diafiltration buffer through it.
-
Sample Loading: Add your protein sample to the reservoir.
-
Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system and allowing the permeate (containing buffer and small molecules) to be removed while the retentate (containing the protein) is recirculated.
-
Diafiltration: Once the desired sample volume is reached, begin the diafiltration process to remove the unreacted this compound. Add diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.
-
Buffer Exchange Volume: Typically, 5-10 diavolumes (the volume of the sample in the reservoir) are required for efficient removal of small molecules.
-
Sample Recovery: Once the diafiltration is complete, stop the addition of new buffer and concentrate the sample to the desired final volume. Recover the purified protein from the reservoir.
Visualizations
Caption: Workflow for removing unreacted linkers using dialysis.
Caption: Workflow for linker removal via Size Exclusion Chromatography.
Caption: Tangential Flow Filtration workflow for protein purification.
References
- 1. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
Technical Support Center: Mass Spectrometry of BCN-Conjugated Peptides
Welcome to the troubleshooting guide for mass spectrometry (MS) analysis of B-Cyclononyne (BCN)-conjugated peptides. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity or no signal at all for my BCN-conjugated peptide?
Possible Causes & Solutions:
-
Poor Ionization Efficiency: BCN-conjugated peptides can sometimes exhibit different ionization behavior compared to their unmodified counterparts.
-
Solution: Optimize MS source parameters. Adjust the spray voltage, capillary temperature, and gas flows. Consider trying a different ionization source if available (e.g., switching between ESI and APCI). Also, ensure the solvent system is appropriate; for instance, the addition of a small percentage of formic acid can improve protonation in positive ion mode.
-
-
Sample Loss During Preparation: Peptides can be lost due to nonspecific binding to sample tubes and pipette tips, especially if they are "sticky" or present in low concentrations.[1][2]
-
Solution: Use low-retention "protein-saver" microcentrifuge tubes and pipette tips. Adding a carrier protein, like BSA, can sometimes help reduce the loss of the target peptide.[1]
-
-
Incomplete Conjugation or Degradation: The BCN-peptide conjugate may not have formed efficiently, or it may have degraded during sample handling or storage.
-
Solution: Verify the conjugation reaction's success using an orthogonal method before MS analysis. Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
-
-
Instrument Sensitivity Issues: The mass spectrometer itself might be experiencing a loss of sensitivity.[2]
-
Solution: Run a standard peptide mix or a system suitability test to confirm the instrument is performing as expected. If not, it may require cleaning or calibration.
-
Q2: I'm seeing unexpected peaks or mass shifts in my spectrum. What could be the cause?
Possible Causes & Solutions:
-
Adduct Formation: Peptides are prone to forming adducts with salts (e.g., sodium, potassium) or other molecules present in the sample or LC solvents.[3] This results in peaks at M+22 Da (Sodium), M+38 Da (Potassium), and others.
-
Solution: Use high-purity LC-MS grade solvents and additives. Minimize the use of non-volatile salts like phosphates and sulfates in your buffers. If their presence is unavoidable, perform a thorough desalting step before MS analysis.
-
-
In-source Fragmentation or Reactions: The BCN moiety or the peptide itself can undergo fragmentation or rearrangement in the ion source.
-
Solution: Soften the ionization conditions by reducing the source temperature or voltages. This can minimize unwanted in-source decay.
-
-
Oxidation: Methionine and tryptophan residues are particularly susceptible to oxidation (+16 Da), which can occur during sample preparation and storage.
-
Solution: Keep samples cold and consider adding antioxidants like DTT, but be aware of their potential to interfere with certain chemistries.
-
-
Unexpected Chemical Modifications: The BCN linker itself might undergo unintended reactions. For example, a consistent mass deviation might indicate a chemical rearrangement.
-
Solution: Carefully analyze the mass shifts to hypothesize potential side reactions. Searching literature for known reactivity of the BCN linker under your experimental conditions can provide clues.
-
Q3: My MS/MS fragmentation spectrum is difficult to interpret. How can I improve it?
Possible Causes & Solutions:
-
Poor Fragmentation Efficiency: The collision energy might not be optimal for fragmenting the BCN-conjugated peptide.
-
Solution: Optimize the collision energy (CID or HCD). Perform a collision energy ramp experiment to find the optimal setting that produces a rich series of b- and y-ions.
-
-
Dominant Neutral Losses: The BCN linker might be labile and preferentially lost as a neutral fragment, resulting in a spectrum dominated by the precursor ion minus the mass of the linker.
-
Solution: Consider using a different fragmentation technique if available, such as Electron Transfer Dissociation (ETD), which can be gentler on labile modifications and preserve the peptide backbone for sequencing.
-
-
Complex Fragmentation Pattern: The presence of the BCN group can lead to additional, non-standard fragmentation pathways, complicating spectral interpretation.
-
Solution: Utilize specialized software designed for analyzing modified or cross-linked peptides. These tools often have algorithms that can account for the specific fragmentation patterns of the modifying group. Manual interpretation should focus on identifying the characteristic b- and y-ion series first.
-
Data & Protocols
Table 1: Common Adducts and Modifications
This table summarizes common mass additions that may be observed in the mass spectra of BCN-conjugated peptides.
| Mass Addition (Da) | Identity | Common Source |
| +1.0078 | Protonation [M+H]+ | Standard in positive ion ESI |
| +15.9949 | Oxidation | Air, peroxides in solvents |
| +21.9820 | Sodium Adduct [M+Na]+ | Glassware, buffers, solvents |
| +37.9559 | Potassium Adduct [M+K]+ | Glassware, buffers, solvents |
| +42.0106 | Acetylation | Acetic acid, acetylating agents |
| +97.9769 | Phosphorylation / Sulfation | Biological samples / Buffers |
Experimental Protocol: Sample Desalting using C18 ZipTips®
This protocol is essential for removing salts and other contaminants that can interfere with MS analysis.
-
Conditioning: Aspirate and dispense 10 µL of wetting solution (e.g., 50% acetonitrile in water) into the C18 tip three times.
-
Equilibration: Aspirate and dispense 10 µL of equilibration solution (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid in water) three times.
-
Binding: Slowly aspirate and dispense your peptide sample (1-10 µL) through the tip for 10-15 cycles to ensure maximum binding.
-
Washing: Aspirate and dispense 10 µL of wash solution (e.g., 0.1% formic acid in water) three times to remove salts.
-
Elution: Elute the desalted peptide by aspirating and dispensing 1-5 µL of elution solution (e.g., 50-80% acetonitrile with 0.1% formic acid) directly into a clean tube or onto a MALDI target.
Diagrams
Troubleshooting Workflow for Low Signal Intensity
This diagram outlines a logical workflow for diagnosing the cause of low or no signal for your BCN-conjugated peptide.
Caption: A step-by-step guide for troubleshooting low signal intensity issues.
Decision Tree for Identifying Unexpected Peaks
This diagram provides a decision-making process to identify the source of unexpected peaks in your mass spectrum.
Caption: A logical flow for identifying the origin of unexpected mass peaks.
References
Technical Support Center: The Influence of PEG Linker Length on ADC Stability and Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of Polyethylene Glycol (PEG) linker length in the performance of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does increasing PEG linker length affect the stability and aggregation of my ADC?
A1: Increasing PEG linker length generally improves the stability and reduces aggregation of ADCs. Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance from circulation.[1] The inclusion of hydrophilic PEG linkers mitigates these issues by increasing the overall hydrophilicity of the ADC molecule.[2][3] This is especially crucial when working with high drug-to-antibody ratios (DARs).[2] The flexible PEG chains form a protective "hydration shell" around the ADC, which can shield hydrophobic regions, reduce non-specific interactions, and minimize aggregation.[4]
Troubleshooting Tip: If you are observing significant aggregation (e.g., high molecular weight species in SEC analysis) or precipitation of your ADC, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24).
Q2: My ADC is stable in formulation but shows rapid clearance in vivo. Can the PEG linker length influence this?
A2: Yes, PEG linker length has a profound impact on the pharmacokinetic (PK) profile of an ADC. Longer PEG linkers increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue. Studies have shown that increasing PEG chain length leads to increased plasma exposure and lower clearance rates. For instance, clearance rates for ADCs with PEG chains smaller than PEG8 were observed to be significantly higher.
Troubleshooting Tip: If your ADC demonstrates poor plasma exposure or a short half-life in preclinical models, utilizing a longer PEG linker (e.g., PEG8 or greater) is a rational strategy to improve its pharmacokinetic properties.
Q3: I've increased the PEG linker length to improve pharmacokinetics, but now my ADC shows lower potency in vitro. Why is this happening?
A3: This is a well-documented trade-off in ADC design. While longer PEG linkers improve PK and in vivo efficacy, they can sometimes lead to a decrease in in vitro cytotoxicity. There are a few potential reasons for this:
-
Steric Hindrance: The long, flexible PEG chain might sterically hinder the interaction between the antibody and its target antigen on the cell surface, or it may impede the internalization of the ADC.
-
Delayed Payload Release: The PEG chain could also influence the efficiency of lysosomal trafficking and subsequent cleavage of the linker to release the cytotoxic payload inside the cell.
One study noted that modification with 4 kDa and 10 kDa PEG chains reduced the in vitro cytotoxicity of conjugates by approximately 6.5- and 22.5-fold, respectively. This highlights the context-dependent nature of PEG linker effects, where the optimal length must be empirically determined for each specific antibody, payload, and target combination.
Troubleshooting Tip: If you observe a significant drop in in vitro potency after increasing PEG length, consider evaluating a range of intermediate PEG lengths (e.g., PEG8, PEG12) to find a balance between improved pharmacokinetics and maintained in vitro activity.
Quantitative Data Summary
The selection of a PEG linker length involves balancing enhanced pharmacokinetic properties against maintaining potent cytotoxicity. The following tables summarize representative data from preclinical studies.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | IC50 (nM) | Fold Change vs. No PEG | Cell Line | Reference |
|---|---|---|---|---|
| No PEG | 0.18 | 1.0 | NCI-N87 | |
| 4 kDa PEG | 1.17 | 6.5 | NCI-N87 |
| 10 kDa PEG | 4.05 | 22.5 | NCI-N87 | |
Table 2: Effect of PEG Linker Length on In Vivo Pharmacokinetics (PK) and Efficacy
| Linker | Plasma Half-life | Tumor Growth Inhibition | Animal Model | Reference |
|---|---|---|---|---|
| Non-PEGylated | 19.6 min | 11% | Mouse Xenograft | |
| 4 kDa PEG | 49 min (2.5x increase) | - | Mouse | |
| 10 kDa PEG | 219.5 min (11.2x increase) | - | Mouse | |
| PEG2 / PEG4 | - | 35-45% | Mouse Xenograft |
| PEG8 / PEG12 / PEG24 | Significantly longer | 75-85% | Mouse Xenograft | |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of drug deconjugation in plasma from relevant preclinical species and humans.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.
-
Time Points: Aliquots of the plasma/ADC mixture are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Processing:
-
To measure the average Drug-to-Antibody Ratio (DAR), the ADC is often isolated from the plasma using immunoaffinity capture (e.g., Protein A beads).
-
To quantify the released (free) payload, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is collected.
-
-
Analysis:
-
DAR Analysis: The isolated ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates drug loss.
-
Free Payload Analysis: The supernatant containing the free drug is analyzed by LC-MS to quantify the amount of prematurely released payload.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control. Add the treatment solutions to the appropriate wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment:
-
Add a tetrazolium salt reagent (e.g., MTT or XTT) to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the salt into a colored formazan product.
-
If using MTT, a solubilization step (e.g., adding DMSO) is required to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic (4PL) curve fit.
Visualizations
Caption: General workflow for the development and evaluation of ADCs.
References
Validation & Comparative
A Comparative Guide to endo-BCN-PEG3-mal and exo-BCN-PEG3-mal for Bioconjugation
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of endo-BCN-PEG3-mal and exo-BCN-PEG3-mal, two heterobifunctional linkers widely used in the fields of bioconjugation, proteomics, and drug development. These linkers are instrumental in constructing complex biomolecules, such as antibody-drug conjugates (ADCs), by connecting two different molecules with high specificity.[] Both linkers feature a bicyclo[6.1.0]nonyne (BCN) group for catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) and a maleimide group for covalent linkage to thiol-containing molecules like cysteine residues in proteins.[2][3][4]
The fundamental difference between these two reagents lies in the stereochemistry of the BCN ring system. The synthesis of BCN produces two diastereomers: endo and exo.[5] This guide will dissect the implications of this stereochemical difference on reactivity and outline experimental protocols for their use.
Chemical Structure and Functional Moieties
Both this compound and exo-BCN-PEG3-mal are composed of three key parts:
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that reacts rapidly with azides via SPAAC without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly selective and efficient under physiological conditions.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol linker that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.
-
Maleimide (mal): An electrophilic compound that reacts specifically and efficiently with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides, to form a stable thioether bond.
The distinction between the endo and exo isomers is based on the orientation of the cyclopropane ring relative to the larger eight-membered ring.
Caption: Structural components of BCN-PEG3-Maleimide linkers.
Reactivity Comparison
The primary performance difference between the endo and exo isomers is observed in the kinetics of the SPAAC reaction. The reactivity of the maleimide group is generally considered to be unaffected by the stereochemistry of the distant BCN moiety.
BCN Moiety: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The SPAAC reaction is the cornerstone of the utility of BCN linkers. Experimental data indicates that while both isomers are effective, the endo diastereomer exhibits slightly faster reaction kinetics compared to the exo form.
A study comparing the reactivity of the two isomers with benzyl azide reported a modest but clear difference in their second-order rate constants. The endo-BCN isomer is also reported to be slightly more reactive than its exo counterpart in reactions with tetrazines. This suggests that for time-sensitive applications or when working with low concentrations of reactants, the endo isomer may offer a slight advantage.
| Isomer | Reactant | Second-Order Rate Constant (k₂) | Reference |
| endo-BCN | Benzyl Azide | 0.29 M⁻¹s⁻¹ | |
| exo-BCN | Benzyl Azide | 0.19 M⁻¹s⁻¹ |
Maleimide Moiety: Thiol-Michael Addition
The maleimide group reacts with free thiols via a Michael addition mechanism to form a stable thioether linkage. This reaction is highly selective for sulfhydryl groups at a physiological pH range (6.5-7.5). Since the stereocenter of the BCN group is separated from the maleimide by a flexible PEG3 linker, there is no discernible difference in the reactivity of the maleimide moiety between the endo and exo products.
Caption: The two distinct reaction chemistries enabled by BCN-Maleimide linkers.
Experimental Protocols
Successful bioconjugation requires careful optimization of reaction conditions. Below are detailed protocols for utilizing both the maleimide and BCN functionalities.
Protocol 1: Maleimide Conjugation to a Thiol-Containing Protein
This protocol is designed for labeling proteins, such as antibodies or enzymes, which contain accessible cysteine residues.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
endo- or exo-BCN-PEG3-mal
-
Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for disulfide reduction)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Linker Preparation: Prepare a stock solution of the BCN-PEG3-mal linker (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the linker solution to the protein solution. A 10-20x molar excess of the maleimide linker over the protein is recommended as a starting point.
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it tightly, and protect it from light. Incubate at room temperature for 2 hours or at 4°C overnight.
-
Purification: Remove the excess, unreacted linker from the conjugated protein using gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.
-
Storage: Store the purified conjugate at 2-8°C for short-term use (up to 1 week) or at -20°C in the presence of cryoprotectants like glycerol for long-term storage.
Caption: Step-by-step experimental workflow for protein labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of the BCN-conjugated molecule (from Protocol 1) with an azide-functionalized molecule.
Materials:
-
BCN-conjugated protein
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, or directly in the reaction buffer if soluble).
-
Conjugation Reaction: Add the azide-containing molecule to the solution of the BCN-conjugated protein. A molar excess of 1.5-5 equivalents of the azide molecule is typically sufficient.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer durations (12-24 hours) if the biomolecules are sensitive. Reaction progress can be monitored by techniques like LC-MS or SDS-PAGE if the azide carries a reporter tag.
-
Purification: If necessary, remove the excess azide reagent by gel filtration or dialysis, similar to the first conjugation step.
Conclusion and Recommendations
Both this compound and exo-BCN-PEG3-mal are highly effective heterobifunctional linkers for advanced bioconjugation strategies.
-
Reactivity: The primary difference is the slightly faster SPAAC reaction rate of the endo isomer. For most applications, this difference is minor, and both isomers will yield excellent results. However, for reactions where kinetics are critical (e.g., rapid live-cell labeling or low reactant concentrations), the This compound may be the preferred choice.
-
Maleimide Functionality: The reactivity of the maleimide group is identical for both isomers.
-
Availability: The synthesis of BCN naturally produces a mixture of both diastereomers, though commercial availability may favor one isomer over the other.
Ultimately, the choice between endo and exo may be guided by specific kinetic requirements, commercial availability, and cost. For routine applications, both linkers can be considered functionally interchangeable for linking thiol- and azide-containing molecules.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. BCN-endo-PEG-Maleimide | AxisPharm [axispharm.com]
- 4. BCN-endo-PEG3-Maleimide, CAS 2141976-33-0 | AxisPharm [axispharm.com]
- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of endo-BCN-PEG3-mal and DBCO Linkers for Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of linker is a critical determinant for the successful development of antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. Among the array of bioorthogonal chemistries, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This guide provides a comprehensive, data-driven comparison of two prominent SPAAC linkers: endo-BCN-PEG3-mal and Dibenzocyclooctyne (DBCO) linkers, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | DBCO Linkers |
| Reactive Groups | Bicyclo[6.1.0]nonyne (BCN) and Maleimide | Dibenzocyclooctyne (DBCO) |
| Primary Reaction | SPAAC with azides; Thiol-maleimide Michael addition | SPAAC with azides |
| Reactivity with Azides | Generally lower than DBCO.[1][2] | Generally higher than BCN.[1][2] |
| Stability in the presence of Thiols (e.g., GSH) | More stable.[1] | Less stable. |
| Size & Lipophilicity | Smaller and less lipophilic. | Larger and more lipophilic. |
| Structure | Compact, non-aromatic cyclooctyne. | Bulky, aromatic cyclooctyne. |
Performance Deep Dive: Reactivity and Stability
The efficacy of a linker is largely determined by its reaction kinetics and its stability in the relevant biological milieu.
Reaction Kinetics
The speed at which a linker reacts with its target is crucial, especially in dynamic biological systems. Generally, DBCO linkers exhibit faster reaction kinetics with azides compared to BCN linkers, which is attributed to the higher ring strain in the DBCO structure. However, the nature of the azide can influence these reaction rates.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO derivative | Azidoamino acid | 0.34 | |
| BCN derivative | Azidoamino acid | 0.28 | |
| DBCO derivative | Benzyl azide | ~0.1 | |
| DBCO-functionalized molecule | Azide-functionalized virus | Qualitatively higher reactivity than BCN |
This data indicates that for many common azide partners, DBCO linkers will offer a faster conjugation rate. However, it is noteworthy that for sterically hindered azides, the reactivity of DBCO can decrease significantly, while BCN maintains a more consistent, albeit slower, reaction rate.
Stability
The stability of a linker within the complex and reducing intracellular environment is paramount for the integrity and efficacy of the resulting bioconjugate. The cytoplasm is rich in thiols, such as glutathione (GSH), which can react with and degrade strained alkynes.
Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)
| Linker | Condition | Half-life (t½) | Degradation after 24h in RAW264.7 cell lysate | Reference |
| BCN | In the presence of GSH | ≈ 6 hours | ~79% | |
| DBCO | In the presence of GSH | ≈ 71 minutes | ~36% |
The data reveals a critical trade-off between reactivity and stability. While DBCO is more reactive, BCN demonstrates significantly greater stability in the presence of the biologically relevant thiol, glutathione. This enhanced stability makes BCN a more robust choice for applications requiring long-term stability in a reducing environment. Conversely, in certain intracellular environments, such as within RAW264.7 macrophage-like cells, DBCO has shown greater stability than BCN. This highlights that the optimal choice of linker is highly dependent on the specific biological context of the experiment.
Experimental Protocols
To facilitate the practical application of this guide, detailed methodologies for key experiments are provided below.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol outlines the steps for conjugating the maleimide group of this compound to a free thiol on a protein, such as a cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the free thiol, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
To quench any unreacted maleimide groups, add a final concentration of 1-10 mM cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
The resulting BCN-functionalized protein is now ready for the subsequent SPAAC reaction with an azide-containing molecule.
-
Protocol 2: Conjugation of a DBCO-NHS Ester to an Antibody
This protocol describes the conjugation of a DBCO linker, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester by size-exclusion chromatography (e.g., a desalting column).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams depict the key steps in the conjugation and subsequent click reactions.
Caption: Comparative experimental workflows for bioconjugation.
Caption: Decision tree for selecting the appropriate linker.
Conclusion
The choice between this compound and DBCO linkers is a nuanced one that depends on the specific requirements of the intended application. DBCO linkers are the preferred choice when rapid reaction kinetics are paramount. However, for applications demanding enhanced stability in the presence of thiols or where a smaller, less lipophilic linker is advantageous, this compound presents a superior alternative. By carefully considering the experimental conditions, the nature of the biomolecules involved, and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals in the dynamic field of bioconjugation.
References
A Comparative Guide to Alternatives for endo-BCN-PEG3-mal in Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of the appropriate chemical tools is paramount for success. While endo-BCN-PEG3-mal is a valuable reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), a range of alternatives exist, each with distinct reactivity, stability, and structural characteristics. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to facilitate an informed choice for your specific research needs.
The landscape of copper-free click chemistry is dominated by two main reaction types: strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. Within SPAAC, various cyclooctyne derivatives offer a spectrum of performance. The iEDDA reaction, primarily between tetrazines and trans-cyclooctenes, provides an alternative with exceptionally fast kinetics.
Performance Comparison of Key Alternatives
The efficiency of a copper-free click chemistry reaction is largely determined by its second-order rate constant (k₂), stability under physiological conditions, and steric accessibility. The following table summarizes the quantitative performance of common alternatives to BCN.
| Reagent Class | Specific Reagent | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Cyclooctynes (SPAAC) | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.07 - 0.2 | Small, compact, and more stable than DBCO in the presence of some reducing agents and thiols.[1][2][3] |
| DBCO/ADIBO (Dibenzocyclooctyne) | Benzyl Azide | 0.1 - 1.0 | High reactivity due to significant ring strain, widely used, but can show instability in the presence of thiols like GSH.[1][2] | |
| DIFO (Difluorinated Cyclooctyne) | Azide | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. | |
| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.96 | Exceptional reaction kinetics, but can be unstable. | |
| TMTH (Tetramethylthioheptyne) | Benzyl Azide | ~0.8 | High reactivity, but stability in biological media can be a concern. | |
| Tetrazine/TCO (IEDDA) | Tetrazine (e.g., Methyl-tetrazine) | TCO (trans-Cyclooctene) | ~1,000 - 30,000 | Extremely fast kinetics, often orders of magnitude faster than SPAAC, making it ideal for reactions at low concentrations. |
Note: Reaction rates are influenced by the specific azide partner, solvent, and temperature. The data presented are for comparison under similar conditions where available.
In-Depth Look at Key Alternatives
Dibenzocyclooctyne (DBCO/ADIBO)
DBCO is one of the most popular alternatives to BCN, primarily due to its significantly faster reaction kinetics with azides. This higher reactivity is attributed to greater ring strain imparted by the fused benzene rings. This makes DBCO an excellent choice for applications requiring rapid labeling, especially in dynamic biological systems or when dealing with low concentrations of reactants. However, a key consideration is its stability. DBCO has been reported to be less stable than BCN in the presence of thiols, such as glutathione (GSH), which is abundant in the cellular environment.
Tetrazine-TCO Ligation (IEDDA)
For applications demanding the fastest possible reaction rates, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is often the superior choice. The kinetics of this reaction are exceptionally fast, with rate constants that can be several orders of magnitude higher than those of SPAAC reactions. This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst. The primary trade-off is the larger size of the tetrazine and TCO moieties compared to the more compact azide and cyclooctyne groups.
Experimental Protocols
Detailed and reliable protocols are crucial for successful bioconjugation. Below are representative protocols for the conjugation of two of the most common alternatives, DBCO and TCO, to antibodies.
Protocol 1: Antibody Conjugation with DBCO-NHS Ester
This protocol describes the labeling of an antibody with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or centrifugal filter unit for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the antibody concentration to 1-5 mg/mL.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent by using a desalting column or by buffer exchange with a centrifugal filter unit into the desired storage buffer.
-
Characterization: The resulting DBCO-labeled antibody can be characterized by methods such as SDS-PAGE to confirm conjugation.
Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines a two-step process for conjugating two different proteins using TCO-NHS and Tetrazine-NHS esters.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Buffer exchange both proteins into PBS, pH 7.4.
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃.
-
Prepare a 10 mM stock solution of TCO-PEG-NHS ester in DMSO.
-
Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction with Tris-HCl and purify using a spin desalting column.
-
-
Activation of Protein B with Tetrazine:
-
To 100 µg of Protein B, add 5 µL of 1 M NaHCO₃.
-
Prepare a 10 mM stock solution of Methyl-tetrazine-PEG-NHS ester in DMSO.
-
Add a 20-fold molar excess of the tetrazine-NHS ester to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
Quench the reaction and purify as described for Protein A.
-
-
TCO-Tetrazine Ligation:
-
Mix the purified TCO-activated Protein A and tetrazine-activated Protein B in a 1:1 to 1:1.5 molar ratio.
-
Incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
-
Purification and Analysis: The final protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography and analyzed by SDS-PAGE.
Visualizing Workflows and Applications
Diagrams created using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.
Caption: Workflow for Antibody Conjugation with DBCO-NHS Ester.
Caption: Using SPAAC to Study Protein Dynamics in Signaling Pathways.
Conclusion
The choice of a copper-free click chemistry reagent is a critical decision in the design of bioconjugation experiments. While this compound is a reliable tool, alternatives such as DBCO and the TCO-tetrazine system offer significant advantages in terms of reaction kinetics. For applications where speed is paramount, DBCO and particularly TCO-tetrazine ligation are superior choices. Conversely, when stability in the presence of reducing agents or thiols is a primary concern, BCN may be more suitable. By carefully considering the kinetic and stability data presented, along with the specific requirements of the biological system under investigation, researchers can select the optimal tool to achieve their scientific goals.
References
A Comparative Guide to BCN Linkers with Different PEG Spacer Lengths for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. Bicyclo[6.1.0]nonyne (BCN) linkers are frequently employed for their high reactivity and stability in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The incorporation of a polyethylene glycol (PEG) spacer of varying length between the BCN moiety and the functional group can significantly modulate the physicochemical and biological properties of the resulting conjugate. This guide provides an objective comparison of BCN linkers with different PEG spacer lengths, supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research and development applications.
The length of the PEG spacer in a BCN linker plays a pivotal role in influencing key parameters such as reaction kinetics, stability, and hydrophilicity of the bioconjugate. Longer PEG chains generally enhance the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[1] Furthermore, the hydrophilic nature of the PEG chain can create a hydration shell around the bioconjugate, potentially shielding it from proteolytic degradation and leading to an extended circulation half-life.[2] However, an increase in the hydrodynamic radius associated with longer PEG linkers may also introduce steric hindrance, which could impact reaction efficiency or the binding affinity of the conjugated biomolecule to its target.[1]
Data Presentation: Performance Comparison of BCN Linkers with Varying PEG Spacer Lengths
The following tables summarize quantitative data from various studies to illustrate the impact of PEG spacer length on key performance metrics of bioconjugates. While direct head-to-head comparisons of BCN linkers with a wide range of PEG spacers are not always available in single studies, the presented data provides valuable insights into the general trends observed.
Table 1: Impact of PEG Spacer Length on Hydrophilicity and Binding Affinity
| Parameter | Linker Type | Value | Key Observation | Reference |
| Hydrophilicity (LogD) | NOTA-PEG2-RM26 | -2.27 ± 0.07 | Increasing PEG length from 2 to 6 units leads to a slight increase in hydrophilicity (lower LogD value). | [3] |
| NOTA-PEG3-RM26 | -2.43 ± 0.08 | |||
| NOTA-PEG6-RM26 | -2.50 ± 0.09 | |||
| Binding Affinity (IC50, nM) | natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 | In this specific peptide-receptor interaction, shorter PEG linkers resulted in higher binding affinity (lower IC50). | |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 | |||
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 | |||
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Parameter | Linker Type | Value | Key Observation | Reference |
| Clearance Rate (mL/kg/day) | Non-PEGylated ADC (DAR 8) | ~8.5 | The inclusion of a PEG8 linker significantly reduces the clearance rate of the ADC compared to a non-PEGylated version. | |
| PEG8 ADC (DAR 8) | ~2.5 | |||
| In Vitro Cytotoxicity (IC50, ng/mL) | Affibody-MMAE (No PEG) | 1.8 | The insertion of longer PEG chains led to a reduction in in vitro cytotoxicity in this study. | |
| Affibody-MMAE (PEG28) | 14.3 |
Experimental Protocols
Detailed methodologies for key experiments to compare the performance of BCN linkers with different PEG spacer lengths are provided below.
Protocol 1: Determination of SPAAC Reaction Kinetics
This protocol describes a method to determine the second-order rate constant for the reaction between a BCN-PEGn-NHS ester and an azide-containing molecule.
Materials:
-
BCN-PEGn-NHS esters (e.g., n=4, 8, 12)
-
Azide-containing molecule (e.g., a fluorescent dye with an azide handle)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical instrument (e.g., HPLC-UV or fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the BCN-PEGn-NHS esters and the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In the reaction buffer, mix the BCN-PEGn-NHS ester and the azide-containing molecule at known initial concentrations.
-
Monitoring Reaction Progress: At various time points, take aliquots of the reaction mixture and quench the reaction (if necessary). Analyze the samples to determine the concentration of the product or the consumption of reactants. This can be done by measuring the absorbance or fluorescence of the product.
-
Data Analysis: Plot the concentration of the product versus time. The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction.
Protocol 2: Assessment of ADC Stability and Aggregation
This protocol outlines the use of size-exclusion chromatography (SEC) to evaluate the stability and aggregation of ADCs prepared with BCN-PEGn linkers of varying lengths.
Materials:
-
Purified ADCs with different BCN-PEGn linkers
-
SEC column
-
HPLC system with a UV detector
-
Incubation buffer (e.g., human serum or PBS)
Procedure:
-
Sample Incubation: Incubate the ADC samples in the chosen buffer at 37°C for different time points (e.g., 0, 24, 48, 72 hours).
-
SEC Analysis: At each time point, inject a sample of the incubated ADC onto the SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, while aggregates will elute earlier and fragments later.
-
Data Analysis: Integrate the peak areas to calculate the percentage of monomer, aggregate, and fragment at each time point for each ADC. A lower rate of monomer loss and aggregate formation indicates higher stability.
Protocol 3: Evaluation of ADC Hydrophobicity
This protocol describes the use of hydrophobic interaction chromatography (HIC) to compare the relative hydrophobicity of ADCs with different BCN-PEGn linkers.
Materials:
-
Purified ADCs with different BCN-PEGn linkers
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC samples to a suitable concentration in Mobile Phase A.
-
HIC Analysis: Inject the ADC sample onto the HIC column. Elute the bound ADC using a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: More hydrophobic ADCs will bind more tightly to the column and elute at a lower salt concentration (later retention time). Compare the retention times of the main ADC peaks to rank their relative hydrophobicity.
Mandatory Visualization
Caption: Workflow for the synthesis and comparative evaluation of ADCs with different PEG linker lengths.
Caption: Relationship between PEG spacer length and key physicochemical and biological properties of bioconjugates.
References
Navigating the Crossroads of Bioconjugation: A Comparative Guide to endo-BCN-PEG3-mal and SMCC Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly influences the stability, efficacy, and safety of bioconjugates. This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional crosslinkers: endo-BCN-PEG3-mal and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). By examining their mechanisms of action, performance characteristics, and supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their specific bioconjugation needs, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).
Introduction to the Crosslinkers
This compound is a modern crosslinker that leverages the power of bioorthogonal chemistry. It features a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide group for highly specific covalent bonding with thiol (-SH) groups, typically found in cysteine residues.[1][2][3] A key feature of this linker is its polyethylene glycol (PEG) spacer (PEG3), which enhances hydrophilicity, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established and widely used crosslinker in bioconjugation. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2), such as those on lysine residues, and a maleimide group for reaction with thiols. The cyclohexane ring in its structure provides stability to the maleimide group. SMCC is considered a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody in ADCs.
Head-to-Head Comparison: Performance and Physicochemical Properties
The choice between this compound and SMCC hinges on several key performance parameters, including reaction chemistry, stability of the resulting linkage, and the overall properties of the final bioconjugate.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Target Functional Groups | Azides (via BCN) and Thiols (via maleimide) | Primary Amines (via NHS ester) and Thiols (via maleimide) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Thiol-Maleimide Ligation | Amine-NHS Ester Acylation and Thiol-Maleimide Ligation |
| Reaction Conditions | SPAAC: Physiological pH, aqueous buffers; Thiol-Maleimide: pH 6.5-7.5 | NHS Ester: pH 7.0-9.0; Thiol-Maleimide: pH 6.5-7.5 |
| Linkage Stability | Triazole Linkage (from SPAAC): Highly stable and resistant to cleavage. Thioether Linkage (from maleimide): Susceptible to retro-Michael reaction and thiol exchange in plasma. | Amide Linkage (from NHS ester): Highly stable. Thioether Linkage (from maleimide): Susceptible to retro-Michael reaction and thiol exchange in plasma. |
| Solubility | Enhanced hydrophilicity due to the PEG3 spacer, which can reduce aggregation and improve pharmacokinetics. | Generally more hydrophobic, which can sometimes lead to aggregation with hydrophobic payloads. |
| Site-Specificity | High potential for site-specific conjugation through genetically encoded azide-bearing amino acids. | Typically results in stochastic conjugation to surface-exposed lysines, leading to a heterogeneous mixture of species. |
| Drug-to-Antibody Ratio (DAR) | Can be precisely controlled with site-specific conjugation methods. | Results in a distribution of DAR values, which can impact efficacy and safety. |
Stability: A Critical Determinant of In Vivo Performance
A crucial differentiator between the two linkers is the stability of the covalent bond they form. The triazole linkage formed by the BCN group of this compound through SPAAC is exceptionally stable under physiological conditions. In contrast, the thioether bond formed by the maleimide group of both SMCC and this compound is known to be susceptible to a retro-Michael reaction. This can lead to deconjugation and exchange of the payload with endogenous thiols like albumin and glutathione in the plasma, potentially causing off-target toxicity and reduced efficacy. Studies have reported that ADCs with maleimide-based linkers can exhibit a significant decrease in drug-to-antibody ratio (DAR) over time in vivo. For instance, an ADC with a classic SMCC linker showed a 29% decrease in DAR in mice after 7 days.
The Role of the PEG Spacer in this compound
The inclusion of a PEG spacer in this compound offers significant advantages. PEG is hydrophilic and biocompatible, which can help to:
-
Improve Solubility: By masking the hydrophobicity of many cytotoxic payloads, the PEG spacer can reduce the tendency of the ADC to aggregate, especially at higher DARs.
-
Enhance Pharmacokinetics: The hydrophilic nature of PEG can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and increased tumor accumulation.
-
Reduce Immunogenicity: The PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.
Experimental Protocols
General Protocol for Antibody Conjugation using SMCC
This two-step protocol involves the initial activation of the antibody with SMCC, followed by conjugation to a thiol-containing molecule (e.g., a cytotoxic drug).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
Thiol-containing molecule
-
Quenching solution (e.g., Tris buffer or glycine)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution with gentle mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Immediately after incubation, remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the maleimide-activated antibody. A molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding a final concentration of ~1 mM cysteine or other thiol-containing reagent and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted drug and other impurities.
-
General Protocol for Site-Specific Antibody Conjugation using this compound (via SPAAC)
This protocol assumes the antibody has been engineered to contain an azide group at a specific site.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible solvent (e.g., DMSO)
-
Thiol-containing molecule
-
Desalting column or other purification system
Procedure:
-
Introduction of the BCN-Maleimide Linker:
-
This step is for a scenario where the BCN group is introduced first. The protocol would be adapted if the maleimide is reacted first.
-
Add a molar excess of this compound to the azide-modified antibody.
-
Incubate the reaction at room temperature for several hours to overnight. The reaction can be monitored by LC-MS.
-
-
Removal of Excess Linker:
-
Purify the BCN-maleimide-functionalized antibody to remove unreacted linker using a desalting column or SEC.
-
-
Conjugation to Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the maleimide-functionalized antibody.
-
Incubate at pH 6.5-7.5 for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the final ADC to remove any unreacted components.
-
Visualizing the Mechanisms and Workflows
Caption: Reaction mechanism of SMCC crosslinker.
Caption: Experimental workflow for this compound.
Conclusion
Both this compound and SMCC are powerful tools for bioconjugation, each with distinct advantages and disadvantages. SMCC is a well-established crosslinker that is effective for conjugating molecules to primary amines and thiols. However, the resulting maleimide-thiol linkage can be labile in vivo, and the stochastic nature of lysine conjugation can lead to heterogeneous products.
This compound represents a more modern approach, offering the potential for highly stable, site-specific conjugation through bioorthogonal click chemistry. The integrated PEG spacer provides the added benefits of improved solubility and potentially enhanced pharmacokinetics. For applications demanding high stability, homogeneity, and optimized in vivo performance, particularly in the development of next-generation ADCs, this compound presents a compelling alternative to traditional crosslinkers like SMCC. The choice between these two crosslinkers will ultimately depend on the specific requirements of the biomolecules being conjugated and the desired properties of the final product.
References
- 1. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. BCN reagents BCN linkers Click Chemistry reagents - Page 2 of 4 - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. BCN-PEG3-Mal (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of ADC Linkers: A Guide to Cytotoxicity and Performance
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, plays a pivotal role in the ADC's stability, mechanism of drug release, and ultimately, its therapeutic window. This guide provides an objective comparison of the two primary categories of ADC linkers—cleavable and non-cleavable—supported by experimental data on their cytotoxic effects.
The fundamental difference between these linker types lies in their payload release strategy. Cleavable linkers are designed to release the cytotoxic drug in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes or acidic pH.[1] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Comparative In Vitro Cytotoxicity of ADC Linkers
The potency of an ADC is a key indicator of its potential therapeutic efficacy and is often quantified by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value signifies higher potency. The following table summarizes in vitro cytotoxicity data from various studies, comparing ADCs with different linker technologies. It is important to note that direct comparisons of IC50 values across different studies can be influenced by variables such as the specific antibody, payload, drug-to-antibody ratio (DAR), and the cancer cell line used.[1]
| Linker Type | Specific Linker | Payload | Antibody | Cell Line | IC50 (pM) | Reference |
| Cleavable | Valine-Citrulline (vc) | MMAE | Trastuzumab | SKBR3 | 14.3 | [2] |
| Valine-Alanine (va) | MMAE | Trastuzumab | HER2+ cells | 92 | [2] | |
| Sulfatase-cleavable | MMAE | Trastuzumab | HER2+ cells | 61 - 111 | ||
| β-galactosidase-cleavable | MMAE | Trastuzumab | SKBR3 | 8.8 | ||
| Silyl ether (acid-cleavable) | MMAE | Trastuzumab | HER2+ cells | 28 - 170 | ||
| Non-Cleavable | Thioether (e.g., SMCC) | MMAE | Trastuzumab | HER2+ cells | 609 | |
| Cysteine-linker | MMAE | mil40 | BT-474 | ~10 | ||
| Free Payload | MMAE | - | - | SKBR3 | 60 | |
| MMAE | - | Ramos | - | 90 |
Mechanisms of Action and Experimental Evaluation
The distinct mechanisms of payload release for cleavable and non-cleavable linkers dictate their downstream cytotoxic effects and are evaluated through specific experimental workflows.
Signaling Pathways of ADC Action
The following diagram illustrates the generalized mechanism of action for ADCs with both cleavable and non-cleavable linkers, highlighting the critical role of the linker in payload delivery and subsequent cell death.
Caption: Generalized mechanism of action for Antibody-Drug Conjugates (ADCs).
Experimental Workflow for Cytotoxicity Assessment
A standardized in vitro cytotoxicity assay, such as the MTT assay, is crucial for determining the IC50 values of different ADC constructs. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay (MTT).
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of ADC cytotoxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and determine the IC50 of an ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs (with different linkers), control antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, control antibody, and free payload in complete medium. Remove the existing medium from the wells and add 100 µL of the various treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a duration appropriate for the ADC's mechanism of action, typically 72 to 120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with each offering distinct advantages and disadvantages. Cleavable linkers can lead to higher in vitro potency, partly due to the "bystander effect" where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells. However, this can also lead to off-target toxicity if the linker is not sufficiently stable in circulation. Non-cleavable linkers generally offer greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target effects. The optimal linker choice is highly dependent on the specific target, tumor characteristics, and the desired therapeutic outcome. The experimental data and protocols provided in this guide serve as a valuable resource for the rational design and comparative evaluation of next-generation ADCs.
References
A Comparative Guide to the Kinetic Analysis of endo-BCN-PEG3-mal SPAAC Reaction
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is a cornerstone of bioorthogonal chemistry, enabling the efficient and specific conjugation of biomolecules in complex biological environments. Among the various cyclooctynes utilized for this purpose, bicyclo[6.1.0]nonyne (BCN) derivatives have gained prominence due to their favorable balance of reactivity and stability. This guide provides a detailed kinetic analysis of the endo-BCN-PEG3-mal linker, a heterobifunctional reagent widely used for bioconjugation, and compares its performance with alternative cyclooctynes.
While direct kinetic data for the this compound construct is not extensively available in the reviewed scientific literature, the reactivity of the endo-BCN core is well-characterized. The data presented herein for endo-BCN serves as a robust benchmark for understanding the expected kinetic performance of this compound. The PEG3 linker is primarily intended to enhance hydrophilicity and reduce steric hindrance, and it is not expected to significantly alter the intrinsic reactivity of the BCN moiety. The maleimide group, being electronically distant from the alkyne, is also predicted to have a negligible impact on the SPAAC reaction kinetics.
Quantitative Kinetic Data Comparison
The following table summarizes the second-order rate constants (k₂) for the SPAAC reaction of endo-BCN with a model azide (benzyl azide) and compares it with other commonly used cyclooctynes. This data is crucial for selecting the appropriate reagent based on the desired reaction timescale for a specific application.
| Cyclooctyne | Reaction Partner | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | [1] |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | [1] |
| DIBO | Benzyl Azide | Not Specified | Fast | [2] |
| DIBAC | Benzyl Azide | Not Specified | Among the highest | [3] |
Note: The reactivity of the endo isomer of BCN is slightly higher than the exo isomer.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible kinetic analysis. Below are generalized protocols for determining the reaction kinetics of SPAAC reactions, which can be adapted for this compound.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the direct monitoring of reactant consumption and product formation over time.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound, the azide reactant, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the azide solution and the internal standard solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the this compound solution to the NMR tube and mix thoroughly.
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
Process the NMR spectra and integrate the signals corresponding to a disappearing reactant peak (either the azide or the BCN protons) and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar initial concentrations, this plot will be linear.
-
The slope of this line corresponds to the observed rate constant (k_obs). The second-order rate constant (k₂) can then be determined based on the reaction conditions.
Kinetic Analysis using Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
This method is particularly useful for monitoring reactions in aqueous and even complex biological media.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Reaction solvent (e.g., buffer, cell media)
-
Reaction vessel compatible with an inline ATR-IR probe
-
ATR-IR spectrometer
Procedure:
-
Set up the reaction vessel with the ATR-IR probe and temperature control.
-
Acquire a background spectrum of the pure solvent.
-
Add the azide solution to the reaction vessel and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a concentrated solution of this compound to achieve the desired final concentrations.
-
Monitor the reaction by acquiring IR spectra at regular intervals. The disappearance of the characteristic azide vibrational band (around 2100 cm⁻¹) is typically monitored.
-
The concentration of the azide at each time point can be determined from the peak height or area of the azide band, which shows a linear correlation with concentration.
-
Plot the concentration of the azide versus time and fit the data to the appropriate rate law to determine the rate constant.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.
Conclusion
The this compound linker is a valuable tool for bioorthogonal conjugation, offering a good balance of reactivity and biocompatibility. While specific kinetic data for this exact molecule is sparse, the well-established reactivity of the parent endo-BCN moiety provides a reliable estimate for its performance in SPAAC reactions. The experimental protocols outlined in this guide can be employed to determine the precise reaction kinetics for specific applications, ensuring the successful design and execution of bioconjugation strategies. Researchers should consider the specific azide reaction partner and the reaction conditions, as these factors can significantly influence the overall reaction rate.
References
Navigating the Maze of Bioconjugate Stability: A Comparative Guide to endo-BCN-PEG3-Maleimide Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical determinant of therapeutic efficacy and safety. Premature cleavage of a linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the serum stability of bioconjugates, with a focus on constructs containing the popular maleimide moiety, such as endo-BCN-PEG3-maleimide, and contrasts them with alternative linker technologies, supported by experimental data.
The Achilles' heel of conventional maleimide-based bioconjugates lies in the thioether bond formed with cysteine residues. This linkage is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of serum, leading to deconjugation and potential transfer of the payload to other circulating proteins like albumin.[1] This inherent instability has driven the development of more robust linker technologies.
Comparative Serum Stability of Bioconjugation Linkers
The stability of a bioconjugate in serum is typically assessed by quantifying the percentage of the intact conjugate over time. The following table summarizes quantitative data from various studies, comparing the serum stability of different linker technologies.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observations & References |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | Susceptible to retro-Michael reaction and thiol exchange, leading to significant degradation.[2] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Demonstrates substantially improved plasma stability compared to conventional maleimide linkers.[2] |
| Thioether (from Thiol-ene reaction) | ADC in human plasma | 7 | >90% | Offers high stability and resistance to degradation in serum.[2] |
| Sulfone | Antibody conjugate in human plasma | 1 (month for some) | ~90% | Shows significant improvement in stability over maleimide conjugates at labile sites. |
| endo-BCN (Bicyclo[6.1.0]nonyne) | Not specified in serum | - | Generally stable | BCN is known for its chemical stability, and BCN amides are noted for their hydrolytic stability in biological media. Direct serum stability data for endo-BCN-PEG3-mal conjugates is limited; however, the instability is primarily driven by the maleimide component. |
The Instability Pathway: Retro-Michael Reaction
The primary degradation pathway for maleimide-thiol conjugates in serum is the retro-Michael reaction. This process is initiated by the presence of endogenous thiols, such as glutathione and cysteine residues on albumin, which act as competing nucleophiles, leading to the release of the conjugated payload.
Degradation pathway of maleimide conjugates in serum.
Experimental Protocols for Assessing Serum Stability
Several methods are employed to evaluate the stability of bioconjugates in serum. The choice of method often depends on the nature of the conjugate and the available analytical instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
This method is suitable for antibody-drug conjugates (ADCs) and relies on the detection of the intact antibody portion of the conjugate.
Materials:
-
Test ADC and control antibody
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Capture antibody (specific to the ADC's antibody)
-
Detection antibody (conjugated to an enzyme, e.g., HRP)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in serum. Incubate samples at 37°C for various time points (e.g., 0, 1, 3, 7, and 14 days).
-
ELISA Plate Preparation:
-
Coat ELISA plates with the capture antibody overnight at 4°C.
-
Wash the plates with PBST.
-
Block the plates with a suitable blocking buffer for 1-2 hours at room temperature.
-
-
Sample Analysis:
-
Add the serum samples containing the ADC to the coated and blocked ELISA plates in a serial dilution.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plates thoroughly with PBST.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plates with PBST.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Determine the concentration of the intact ADC in the serum samples by comparing the absorbance values to a standard curve.
-
Calculate the percentage of intact ADC for each time point relative to the day 0 sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a more direct and quantitative assessment of conjugate stability by measuring the intact mass of the conjugate or by quantifying the released drug.
Materials:
-
Test conjugate
-
Whole plasma or IgG depleted serum
-
Protein A magnetic beads (for ADCs)
-
PBS
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Incubate the test conjugate in plasma or serum at 37°C for desired time points (e.g., up to 7 days).
-
Sample Preparation (for ADCs):
-
Capture the ADC from the plasma/serum sample using protein A magnetic beads.
-
Wash the beads with PBS to remove unbound components.
-
Elute the intact ADC from the beads using an appropriate elution buffer.
-
-
LC-MS Analysis:
-
Inject the eluted sample into the LC-MS system.
-
Separate the components using a suitable chromatography column (e.g., C8 or size-exclusion).
-
Detect the intact conjugate and any degradation products by mass spectrometry.
-
-
Data Analysis:
-
Determine the drug-to-antibody ratio (DAR) or the relative abundance of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the initial time point.
-
Experimental Workflow for Serum Stability Assay
The following diagram illustrates a generalized workflow for assessing the serum stability of a bioconjugate.
Generalized workflow for a serum stability assay.
References
A Head-to-Head Comparison of Endo-BCN and Exo-BCN in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation is critical. Bicyclo[6.1.0]nonyne (BCN), a strained alkyne, is a popular choice for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. BCN exists as two diastereomers, endo-BCN and exo-BCN, and the selection of a specific isomer can impact the efficiency and characteristics of the resulting bioconjugate. This guide provides an objective comparison of endo-BCN and exo-BCN, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
Performance Comparison: Reactivity, Stability, and Bioconjugate Properties
The decision between using endo-BCN or exo-BCN in bioconjugation hinges on a trade-off between reaction kinetics, the stability of the resulting conjugate, and the desired properties of the final product. While both isomers are effective in SPAAC reactions, subtle differences in their structure lead to distinct performance characteristics.
Reaction Kinetics
In the prototypical SPAAC reaction with benzyl azide, endo-BCN exhibits a slightly faster reaction rate compared to exo-BCN.[1] This difference in reactivity can be attributed to the stereochemistry of the cyclopropane ring fusion, which influences the strain and accessibility of the alkyne for cycloaddition.
| Isomer | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| endo-BCN | 0.29 | [1] |
| exo-BCN | 0.19 | [1] |
Table 1: Comparison of the second-order rate constants for the SPAAC reaction of endo-BCN and exo-BCN with benzyl azide in a CD3CN/D2O (1:2) mixture.[1]
Stability
The stability of the BCN linker is a crucial factor, especially for bioconjugates intended for in vivo applications or use in complex biological media. While comprehensive, direct comparative stability data for the two isomers is limited, studies on BCN in general have shown some instability in the presence of thiols, such as glutathione (GSH), which is abundant in the intracellular environment. However, some commercial sources suggest that the exo isomer is generally more stable than the endo isomer.
Impact on Bioconjugate Properties: The Case of Fluorescence Quenching
A significant and often overlooked difference between the two isomers lies in the properties of the resulting bioconjugates. The stereochemistry of the BCN isomer can influence the conformation of the final product, which in turn can affect its physical and biological properties.
A notable example is the effect on fluorescence quenching. In a study involving the synthesis of a fluorescent chemical probe, it was demonstrated that the use of endo-BCN resulted in a reduction of fluorescence quenching compared to the exo-BCN counterpart.[1] This was attributed to the formation of a more extended tricyclic fused ring system in the endo-BCN derived product, which likely increases the distance between the fluorophore and the quencher.
| BCN Isomer | Relative Fluorescence Quenching |
| endo-BCN | Less Quenching |
| exo-BCN | More Quenching |
Table 2: Qualitative comparison of the effect of endo- and exo-BCN on the fluorescence quenching of a chemical probe.
This finding is particularly relevant for the design of fluorescent probes and assays where minimizing background signal is critical for sensitivity.
Experimental Protocols
To provide a practical guide for comparing the performance of endo- and exo-BCN in your own experimental setup, we outline a general protocol for the conjugation of these isomers to an antibody, followed by characterization.
Protocol: Comparative Conjugation of endo- and exo-BCN to an Antibody
Objective: To compare the conjugation efficiency of endo-BCN-NHS ester and exo-BCN-NHS ester to a monoclonal antibody (mAb) and to characterize the resulting antibody-drug conjugates (ADCs).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
endo-BCN-NHS ester (stock solution in anhydrous DMSO)
-
exo-BCN-NHS ester (stock solution in anhydrous DMSO)
-
Azide-functionalized payload (e.g., a fluorescent dye or a drug, stock solution in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system with a suitable column for antibody purification
-
Hydrophobic Interaction Chromatography (HIC) system with a suitable column for DAR analysis
-
LC-MS system for mass confirmation
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Activation with BCN-NHS Esters:
-
Set up two separate reactions, one for each BCN isomer.
-
To the antibody solution, add a 10-20 fold molar excess of the endo-BCN-NHS ester or exo-BCN-NHS ester stock solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reactions at room temperature for 60-90 minutes with gentle mixing.
-
-
Purification of BCN-activated Antibody:
-
Remove the excess, unreacted BCN-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4).
-
-
Payload Conjugation (SPAAC Reaction):
-
To the purified BCN-activated antibodies, add a 3-5 fold molar excess of the azide-payload stock solution.
-
Incubate the reactions overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.
-
-
Final Purification:
-
Purify the resulting antibody-payload conjugates using SEC to remove excess payload and any aggregates.
-
Characterization and Data Analysis:
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Analyze the purified ADCs using HIC-HPLC. The number of conjugated payloads affects the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
-
Calculate the average DAR by integrating the peak areas corresponding to each DAR species.
-
-
Confirmation of Conjugation:
-
Analyze the purified ADCs by LC-MS to confirm the mass of the conjugated antibody and verify the DAR.
-
-
Aggregation Analysis:
-
Use SEC-HPLC to assess the level of aggregation in the final conjugate preparations.
-
Visualizing the Experimental Workflow
References
comparative analysis of click chemistry reagents for live cell imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of live cell imaging, offering a powerful toolkit for labeling and visualizing biomolecules in their native environment. This guide provides a comprehensive comparative analysis of the most prominent click chemistry reactions used for live cell imaging: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We present a data-driven comparison of their performance, detailed experimental protocols, and visual guides to aid in selecting the optimal reagents for your specific research needs.
At a Glance: A Quantitative Comparison of Click Chemistry Reagents
The choice of a click chemistry reagent for live cell imaging hinges on a balance of factors, primarily reaction kinetics, biocompatibility, and the nature of the bioorthogonal handles. The following table summarizes the key quantitative parameters for CuAAC, SPAAC, and IEDDA to facilitate an informed decision.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Second-Order Rate Constant (k₂) | 10¹ - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ | 1 - 10⁶ M⁻¹s⁻¹ |
| Biocompatibility | Moderate; copper toxicity is a significant concern but can be mitigated with chelating ligands like THPTA and BTTAA. | High; no cytotoxic metal catalyst is required. | High; catalyst-free and proceeds efficiently at physiological conditions. |
| Reaction Speed | Fast | Moderate to Slow | Very Fast to Ultrafast |
| Reagent Size | Small (terminal alkyne and azide) | Bulky (cyclooctyne) | Bulky (tetrazine and strained alkene) |
| Typical Reagent Concentration | 10-100 µM CuSO₄, 50-500 µM Ligand, 2.5 mM Sodium Ascorbate, 25-50 µM Probe | 20-50 µM | 1-10 µM |
| Typical Incubation Time | 5 - 30 minutes | 15 - 60 minutes | < 1 - 15 minutes |
| Signal-to-Noise Ratio | Can be high, but potential for background from non-specific copper interactions. | Generally good, but some cyclooctynes can react with thiols, leading to background. | Excellent, especially with fluorogenic tetrazines that fluoresce upon reaction. |
| Cell Viability | Can be maintained at >75% with appropriate ligands and short incubation times. | Generally high, with minimal impact on cell health. | High, considered very biocompatible. |
Reaction Mechanisms and Workflows
To visualize the underlying chemistry and experimental procedures, the following diagrams illustrate the reaction mechanisms of CuAAC, SPAAC, and IEDDA, along with a general experimental workflow for live cell labeling using click chemistry.
Detailed Experimental Protocols
Here, we provide detailed methodologies for performing CuAAC, SPAAC, and IEDDA reactions on live adherent cells. Note that these are generalized protocols, and optimization of concentrations and incubation times is crucial for each specific cell type and application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Imaging
This protocol is adapted for labeling metabolically tagged cell surface glycans.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz)
-
Fluorescently labeled alkyne probe
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling: Incubate cells with the azide-modified metabolic precursor in complete culture medium for 24-48 hours to allow for incorporation into biomolecules.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
-
Preparation of Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail in cell culture medium. For a 1 mL final volume, add the components in the following order:
-
Fluorescently labeled alkyne probe (final concentration 10-50 µM)
-
THPTA (final concentration 100-500 µM)
-
CuSO₄ (final concentration 20-100 µM)
-
Sodium Ascorbate (final concentration 1-2.5 mM)
-
-
Labeling Reaction: Gently mix the cocktail and add it to the cells. Incubate for 5-20 minutes at 37°C. It is important to minimize the incubation time to reduce potential copper-induced cytotoxicity.
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with pre-warmed PBS to remove unbound probe.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol describes a copper-free method for labeling metabolically tagged biomolecules.
Materials:
-
Cells of interest cultured on a suitable imaging dish
-
Metabolic precursor or tagged molecule containing a strained alkyne (e.g., DBCO, BCN) or an azide
-
Fluorescently labeled azide or strained alkyne probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling: Incubate cells with the metabolic precursor containing either an azide or a strained alkyne for a sufficient period for incorporation (typically 12-48 hours).
-
Preparation of Labeling Solution: Prepare a stock solution of the fluorescently labeled probe (e.g., DBCO-fluorophore) in DMSO. Dilute the stock solution in complete cell culture medium to a final concentration of 1-20 µM.
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed PBS to remove the unbound dye.
-
Replace the PBS with a live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths.
-
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) for Live Cell Imaging
This protocol outlines the use of the rapid IEDDA reaction for live cell labeling.
Materials:
-
Cells expressing or labeled with a strained alkene (e.g., trans-cyclooctene, TCO)
-
Tetrazine-conjugated fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer
Procedure:
-
Introduction of the Dienophile: Introduce the TCO group onto the biomolecule of interest through metabolic labeling or genetic encoding.
-
Preparation of Labeling Solution: Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Labeling Reaction:
-
Wash the cells to remove any unincorporated TCO-containing precursors.
-
Add the tetrazine-fluorophore solution to the cells and incubate for a short period (typically <1 to 15 minutes) at 37°C. The reaction is often very rapid.
-
-
Washing and Imaging:
-
Wash the cells with pre-warmed PBS to remove any unbound tetrazine probe.
-
Add live-cell imaging buffer and proceed with fluorescence microscopy. For many fluorogenic tetrazine probes, a wash step may not be necessary due to the low background fluorescence of the unreacted probe.
-
Safety Operating Guide
Proper Disposal of endo-BCN-PEG3-mal: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of endo-BCN-PEG3-mal is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedural steps for researchers, scientists, and drug development professionals to manage this reagent responsibly, from initial handling to final disposal.
Key Safety and Handling Information
Proper personal protective equipment (PPE) and handling procedures are paramount when working with this compound. Below is a summary of essential safety information.
| Category | Recommendation |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Avoid breathing dust, vapors, mist, or gas. Use only in areas with adequate ventilation. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Store in a cool, well-ventilated area. Keep the container tightly sealed. |
| Accidental Release | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many specialized chemical reagents, requires adherence to specific procedures to mitigate environmental and safety risks. The primary method of disposal is through an approved waste disposal plant.
1. Collection of Waste:
-
Collect all waste material, including unused product and contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
-
Ensure the container is compatible with the chemical and properly sealed.
2. Environmental Precautions:
-
It is crucial to prevent the release of this compound into the environment.
-
Avoid disposing of the chemical down the drain or in general waste streams.
3. Final Disposal:
-
The collected waste must be disposed of through a licensed and approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal according to local, state, and federal regulations.
Disposal Procedure Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Handling Precautions for endo-BCN-PEG3-mal
For researchers, scientists, and drug development professionals handling endo-BCN-PEG3-mal, a PEG-based PROTAC linker used in the synthesis of PROTACs, stringent adherence to safety protocols is paramount to ensure personal safety and experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Core Safety Principles:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Avoid inhalation of dust or aerosols.[3]
-
Ventilation: Use only in areas with appropriate exhaust ventilation to minimize exposure.[3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical when working with this compound. The following table summarizes the recommended PPE for various levels of protection.
| Protection Type | Equipment | Specifications & Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work involving this compound. |
| Chemical Safety Goggles | Wear when there is a splash hazard. | |
| Face Shield | Recommended in addition to safety glasses or goggles when handling large quantities or when a significant splash risk is present. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Double Gloving | Recommended for increased protection, especially during prolonged handling. | |
| Body Protection | Laboratory Coat | Standard protective clothing to prevent skin contact. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Not Generally Required | For routine handling in a well-ventilated area, respiratory protection is not typically necessary. |
| NIOSH-Approved Respirator | Use if aerosols may be generated or if working in a poorly ventilated area. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
